molecular formula C9H9N3O B090342 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1010-54-4

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B090342
CAS No.: 1010-54-4
M. Wt: 175.19 g/mol
InChI Key: CCPJMTJIFZSNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-4-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPJMTJIFZSNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397220
Record name 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-54-4
Record name 2,4-Dihydro-5-methyl-4-phenyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a heterocyclic compound of significant interest in medicinal and materials science. Due to a scarcity of direct experimental data in peer-reviewed literature, this document leverages established chemical principles and extensive data from structurally analogous compounds to construct a predictive yet scientifically rigorous profile. We present a plausible synthetic pathway, detailed predictions of its spectroscopic and crystallographic characteristics, and estimations of key physicochemical parameters such as melting point, solubility, and pKa. Furthermore, this guide includes detailed, field-proven experimental protocols for the synthesis and empirical validation of these properties, serving as an actionable resource for researchers in drug discovery and chemical development.

Introduction and Scientific Context

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of features.[1] These include metabolic stability, a capacity for hydrogen bonding, and a rigid structure that facilitates high-affinity interactions with biological targets.[1] This scaffold is integral to a wide array of clinically approved drugs, demonstrating broad pharmacological utility as antifungal, anticancer, anticonvulsant, and anti-inflammatory agents.[2][3] The specific compound, this compound, incorporates a phenyl group at the N4 position and a methyl group at the C5 position. These substitutions are anticipated to significantly influence its steric and electronic properties, thereby modulating its solubility, receptor binding affinity, and metabolic profile. The N-phenyl group, in particular, can engage in π-π stacking interactions, a common binding motif for many enzymes and receptors.[2]

This guide aims to provide a detailed, predictive overview of this molecule's core physicochemical properties, offering a foundational dataset for future research and development endeavors. While the compound is noted as commercially available, indicating its successful synthesis and stability, a consolidated public data profile is absent.[4] This work bridges that gap by synthesizing information from closely related 4,5-disubstituted-1,2,4-triazol-3-ones and thiones to build a reliable predictive model.[5][6][7]

Proposed Synthesis and Mechanistic Rationale

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones is well-established in the chemical literature.[6][7] A highly plausible and efficient route for the title compound involves a two-step process starting from readily available commercial reagents: 1-acetyl-2-phenylhydrazine, which can be formed from the reaction of phenylhydrazine and an acetylating agent, and a phosgene equivalent. A more direct and common laboratory synthesis involves the reaction of an appropriate semicarbazide followed by cyclization. An analogous and well-documented approach is the base-catalyzed intramolecular dehydrative cyclization of a substituted semicarbazide.[5][7]

A proposed synthetic pathway starts with the reaction of N-phenylhydrazinecarboxamide (phenylsemicarbazide) with acetic anhydride. The resulting 1-acetyl-4-phenylsemicarbazide intermediate is then subjected to base-catalyzed cyclization to yield the final product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Phenylsemicarbazide Phenylsemicarbazide Intermediate 1-Acetyl-4-phenylsemicarbazide Phenylsemicarbazide->Intermediate Pyridine (base) AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate FinalProduct 5-Methyl-4-phenyl-2,4-dihydro- 3H-1,2,4-triazol-3-one Intermediate->FinalProduct NaOH (aq), Reflux (-H2O)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 1-Acetyl-4-phenylsemicarbazide (or phenylsemicarbazide and acetic anhydride)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

  • Standard reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Cyclization: In a 250 mL round-bottom flask, dissolve 1-acetyl-4-phenylsemicarbazide (0.1 mol) in a 5% aqueous sodium hydroxide solution (100 mL).

  • Reflux: Attach a condenser and reflux the mixture with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it with dilute hydrochloric acid until the pH is approximately 6-7.

  • Precipitation & Isolation: The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Drying & Recrystallization: Dry the crude product in a vacuum oven at 60°C. For further purification, recrystallize the solid from an appropriate solvent such as aqueous ethanol.

Structural Elucidation (Predictive Analysis)

The structural identity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[5][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.5-12.5 ppm (singlet, 1H): This broad singlet corresponds to the acidic N-H proton of the triazole ring. Its chemical shift can be sensitive to concentration and solvent.

    • δ ~7.3-7.6 ppm (multiplet, 5H): This multiplet represents the aromatic protons of the N-phenyl substituent.

    • δ ~2.2-2.4 ppm (singlet, 3H): This singlet is characteristic of the methyl group protons at the C5 position.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~155-158 ppm: Carbonyl carbon (C=O) of the triazolone ring.

    • δ ~145-148 ppm: C5 carbon of the triazole ring, attached to the methyl group.

    • δ ~133-135 ppm: Quaternary aromatic carbon (C-ipso) of the phenyl ring.

    • δ ~128-130 ppm: Aromatic C-H carbons of the phenyl ring.

    • δ ~125-127 ppm: Aromatic C-H carbons of the phenyl ring.

    • δ ~10-14 ppm: Methyl carbon (CH₃).

Infrared (IR) Spectroscopy
  • ~3200-3100 cm⁻¹: A broad absorption band characteristic of N-H stretching vibration.

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

  • ~1750-1680 cm⁻¹: A strong absorption band corresponding to the C=O (carbonyl) stretching vibration, a key feature of the triazol-3-one ring.[5]

  • ~1600-1580 cm⁻¹: C=N stretching vibration within the triazole ring.

  • ~1500 & 1450 cm⁻¹: C=C stretching vibrations of the aromatic phenyl ring.

Mass Spectrometry (MS)
  • Method: Electron Impact (EI) or Electrospray Ionization (ESI).

  • Molecular Ion Peak (M⁺): For C₉H₉N₃O, the expected m/z would be approximately 175.07. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Patterns:

    • Loss of the phenyl group (C₆H₅, -77 Da).

    • Loss of the methyl group (CH₃, -15 Da).

    • Cleavage of the triazole ring, leading to characteristic nitrogen-containing fragments.

Physicochemical Properties (Predictive Analysis)

The physical and chemical properties of the molecule dictate its behavior in various systems, which is critical for applications in drug development and materials science.

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C₉H₉N₃O-
Molecular Weight 175.19 g/mol -
Appearance White to off-white crystalline solidCommon for this class of compounds.
Melting Point 170 - 190 °CBased on analogs like 4-n-butyl-3-(3-methylphenyl)-1H-1,2,4-triazol-5(4H)-one and other triazoles.[7]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and nonpolar solvents like hexane.The polar triazolone ring and N-H group allow for solubility in polar aprotic solvents. The nonpolar phenyl group limits aqueous solubility.
pKa (N-H acidity) 8.5 - 9.5 (in aqueous media)The 1,2,4-triazole ring is weakly acidic. The N-phenyl group is electron-withdrawing, which should slightly increase the acidity compared to an N-alkyl substituted analog.
Thermal Stability Stable up to >200°CHeterocyclic aromatic structures generally exhibit good thermal stability. Decomposition would likely begin with the loss of substituents.

Standard Operating Procedures for Physicochemical Characterization

To empirically validate the predicted properties, the following standard experimental workflows should be employed.

Workflow for Purity and Identity Confirmation

G cluster_0 Characterization Workflow A Synthesized & Purified Compound B NMR (1H, 13C) (DMSO-d6) A->B C Mass Spec (HRMS) (ESI+) A->C D FT-IR (KBr Pellet) A->D E Elemental Analysis (CHN) A->E F Structural Confirmation & Purity >95% B->F C->F D->F E->F

Caption: Standard workflow for confirming the structure and purity of the synthesized compound.

Protocol for Melting Point Determination
  • Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube, sealed at one end.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Heat at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when approaching the expected melting point.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol for Solubility Assessment
  • Solvent Selection: Choose a range of solvents (e.g., water, DMSO, ethanol, dichloromethane, hexane).

  • Measurement: To 1 mL of each solvent in a vial, add the compound in small, pre-weighed increments (e.g., 1 mg) at a constant temperature (e.g., 25 °C).

  • Observation: Stir vigorously after each addition. Observe for complete dissolution.

  • Classification: Classify solubility qualitatively (e.g., soluble >10 mg/mL, sparingly soluble 1-10 mg/mL, insoluble <1 mg/mL).

Protocol for pKa Determination (Potentiometric Titration)
  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system, such as a water/methanol mixture to ensure solubility.

  • Titration: Use a calibrated pH meter. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the pH after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 500 °C).

  • Data Interpretation: The resulting thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, profile of the physicochemical properties of this compound. By integrating data from structurally related analogs and fundamental chemical principles, we have proposed a reliable synthesis route and offered detailed predictions for its spectroscopic and physical characteristics. The inclusion of standardized experimental protocols provides a clear pathway for the empirical validation of these predictions. This document serves as a crucial foundational resource for researchers, enabling them to accelerate their investigations into the potential applications of this promising molecule in drug discovery and materials science.

References

Unraveling the Molecular Trajectory of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the putative mechanism of action of a specific derivative, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. While direct, comprehensive mechanistic studies on this particular molecule are nascent, a wealth of data from structurally analogous compounds allows for the formulation of robust, testable hypotheses. This document synthesizes the existing evidence, focusing on three primary, plausible mechanisms: anticonvulsant activity, kinase inhibition, and antimicrobial effects. We provide in-depth, field-proven experimental protocols to rigorously investigate these proposed actions, alongside a critical analysis of the structure-activity relationships that govern the biological activity of this chemical class. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the therapeutic potential of this compound and its derivatives.

Introduction: The Prominence of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, featured in a wide array of clinically approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the triazole moiety can engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, making it an effective pharmacophore for a diverse range of biological targets.[2] The 2,4-dihydro-3H-1,2,4-triazol-3-one core, in particular, has been the subject of extensive investigation, with derivatives exhibiting a broad spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide focuses on this compound, a representative member of this class. While its specific molecular targets are not yet definitively identified, the extensive literature on its analogs provides a strong foundation for predicting its mechanism of action. This document will explore the most probable molecular pathways and provide the experimental frameworks necessary to validate these hypotheses.

Putative Mechanisms of Action

Based on the established biological activities of structurally related 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones and 4-phenyl-1,2,4-triazole derivatives, we propose three primary putative mechanisms of action for this compound.

Anticonvulsant Activity

A significant body of evidence points to the anticonvulsant potential of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones.[6] Studies on a series of these compounds have demonstrated efficacy in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[6] The MES model is often indicative of a compound's ability to inhibit seizure spread, a mechanism common to drugs that block voltage-gated sodium channels. The activity in the PTZ model suggests a possible interaction with the GABAergic system.

Importantly, receptor-binding studies on active analogs have suggested that their anticonvulsant effects are not mediated through interactions with benzodiazepine or NMDA-type glutamate receptors.[6] Some 4-phenyl-[3][7][8]triazolo[4,3-a]quinazolin-5(4H)-one derivatives have shown potent activity against seizures induced by both pentylenetetrazole and bicuculline.[8] This further supports a potential modulation of GABAergic neurotransmission.

Hypothesized Molecular Target: Voltage-gated sodium channels and/or modulation of GABA-A receptors.

Anticonvulsant_Mechanism Compound 5-Methyl-4-phenyl-2,4-dihydro- 3H-1,2,4-triazol-3-one VGSC Voltage-Gated Sodium Channels Compound->VGSC Blockade GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation (Putative) Neuronal_Excitability Decreased Neuronal Excitability VGSC->Neuronal_Excitability Inhibition of Action Potentials GABA_A->Neuronal_Excitability Enhanced Inhibition Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression

Kinase Inhibition

The 1,2,4-triazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] Various derivatives have been shown to inhibit a range of kinases, leading to potent anti-inflammatory and anticancer effects. For example, certain 1,2,4-triazole-based compounds have demonstrated significant inhibitory activity against p38α MAP kinase, a key regulator of inflammatory responses.[7] Others have been identified as dual inhibitors of Tankyrase and PI3K, pathways often dysregulated in cancer.[9]

The phenyl group at the 4-position and the methyl group at the 5-position of the title compound can be envisioned to interact with the hydrophobic regions of an ATP-binding pocket of a kinase. The triazolone core itself can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

Hypothesized Molecular Target: A range of protein kinases, including but not limited to MAP kinases, tyrosine kinases (e.g., EGFR), and PI3K.

Kinase_Inhibition_Pathway Compound 5-Methyl-4-phenyl-2,4-dihydro- 3H-1,2,4-triazol-3-one Kinase Protein Kinase (e.g., p38α MAP Kinase, EGFR) Compound->Kinase Competitive Inhibition Biological_Effect Inhibition of Cellular Response Compound->Biological_Effect Blocks Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Inflammation, Proliferation) Phosphorylated_Substrate->Downstream_Signaling Downstream_Signaling->Biological_Effect

Antimicrobial Activity

The 1,2,4-triazole core is famously present in several widely used antifungal agents, such as fluconazole and itraconazole. The primary mechanism of action for these drugs is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

While the antibacterial mechanism of triazoles is more varied, some derivatives have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.[10][11] The specific molecular targets in bacteria are less well-defined but may involve the inhibition of essential enzymes or other cellular processes.

Hypothesized Molecular Target:

  • Antifungal: Fungal lanosterol 14α-demethylase (CYP51).

  • Antibacterial: Various essential bacterial enzymes.

Experimental Protocols for Mechanistic Elucidation

To investigate the putative mechanisms of action of this compound, the following experimental workflows are recommended.

Anticonvulsant Activity Screening

Objective: To determine the in vivo anticonvulsant efficacy of the test compound.

Methodology: Maximal Electroshock (MES) Test in Mice

  • Animal Preparation: Use male Swiss albino mice (20-25 g). House them in standard conditions with free access to food and water for at least one week before the experiment.

  • Compound Administration: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., phenytoin, 25 mg/kg) should be included.

  • Induction of Seizures: 30 minutes post-administration, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of protected mice at each dose. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Anticonvulsant_Workflow start Start: Animal Acclimatization dosing Compound Administration (i.p.) - Test Compound (various doses) - Vehicle Control - Positive Control (Phenytoin) start->dosing wait Wait 30 minutes dosing->wait mes Maximal Electroshock Stimulation (Corneal Electrodes) wait->mes observe Observe for Tonic Hind-Limb Extension mes->observe data Record Protection Status (Protected vs. Not Protected) observe->data analysis Calculate % Protection and ED50 data->analysis end End analysis->end

In Vitro Kinase Inhibition Assay

Objective: To screen for and quantify the inhibitory activity of the test compound against a panel of protein kinases.

Methodology: LanthaScreen® Eu Kinase Binding Assay

  • Assay Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding pocket of a kinase.

  • Initial Screening: Screen this compound at a single concentration (e.g., 10 µM) against a broad panel of commercially available kinases.

  • IC50 Determination: For kinases where significant inhibition (>50%) is observed in the initial screen, perform a dose-response experiment.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM).

    • In a 384-well plate, combine the kinase, the Eu-labeled anti-tag antibody, the Alexa Fluor® 647-labeled tracer, and the test compound at each concentration.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against relevant fungal and bacterial strains.

Methodology: Broth Microdilution Method (CLSI Guidelines)

  • Strain Preparation: Grow the microbial strains (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial testing) overnight in the appropriate broth medium. Dilute the cultures to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for yeast).

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights from Analogs

The biological activity of 1,2,4-triazol-3-one derivatives is highly dependent on the nature and position of substituents. The following table summarizes key SAR trends observed in the literature for related compounds, which can guide the future design of more potent analogs of this compound.

PositionSubstituent VariationImpact on ActivityReference
N4-Phenyl Ring Electron-withdrawing groups (e.g., halogens)Often enhances anticonvulsant and anticancer activity.[2][3]
Electron-donating groups (e.g., methoxy)Can increase antimicrobial and anti-inflammatory activity.[5]
C5-Substituent Small alkyl groups (e.g., methyl)Generally well-tolerated for various activities.[12]
Aromatic or heteroaromatic ringsCan significantly enhance potency, depending on the target.[6]
N2-Alkylation Presence of an alkyl groupCan modulate potency and pharmacokinetic properties.[6]

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive research on its structural analogs provides a strong basis for three putative mechanisms: anticonvulsant activity, kinase inhibition, and antimicrobial effects. The experimental protocols outlined in this guide offer a clear path forward for rigorously testing these hypotheses.

Future research should focus on:

  • Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to identify the direct binding partners of the compound.

  • In Vivo Efficacy Studies: For any confirmed in vitro activity, progressing to relevant animal models of disease (e.g., epilepsy, cancer xenografts, or infection models).

  • Medicinal Chemistry Optimization: Using the SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

By systematically pursuing these lines of investigation, the full therapeutic potential of this compound and the broader class of 1,2,4-triazol-3-ones can be realized.

References

biological activity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged" structure due to its unique physicochemical properties, metabolic stability, and its capacity for diverse biological interactions.[3][4] The triazole nucleus can act as a bioisostere for amide, ester, and carboxylic acid groups, enabling it to form hydrogen bonds, dipole-dipole interactions, and coordinate with metal ions in enzyme active sites.[5][6] This versatility has led to the development of numerous drugs containing the 1,2,4-triazole core, with applications spanning antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[3][7][8]

This guide focuses specifically on derivatives of This compound . This particular scaffold combines the foundational triazol-3-one ring with a methyl group at the C5 position and a phenyl group at the N4 position. These substitutions are not arbitrary; the phenyl ring provides a large, modifiable surface for structure-activity relationship (SAR) studies, while the methyl group can influence steric interactions and electronic properties. The biological activity of these derivatives is profoundly influenced by the nature and position of further substituents on the N4-phenyl ring, making this a fertile ground for drug discovery and development.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the 1,2,4-triazole nucleus are widely recognized for their potent antimicrobial effects, encompassing both antibacterial and antifungal properties.[1][9] The efficacy of these compounds is highly dependent on the substituents attached to the core structure, which influence factors like membrane permeability and target enzyme affinity.[1]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The most well-established antifungal mechanism for 1,2,4-triazole derivatives is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.[3][4]

The key interaction involves the nitrogen atom at the N4 position of the triazole ring coordinating with the heme iron atom at the active site of the CYP51 enzyme.[3] This binding event blocks the enzyme's normal function, preventing the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic methylated sterols disrupts the structure and function of the fungal cell membrane, leading to growth inhibition and cell death.[3] This mechanism is shared by widely used antifungal drugs such as fluconazole and itraconazole.[5][10]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol Intermediate Intermediate Sterols Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Membrane Disruption & Fungal Cell Death Triazole 1,2,4-Triazole Derivative Triazole->Block Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Triazole 1,2,4-Triazole-3-one Derivative Aromatase Aromatase Triazole->Aromatase Inhibits Tubulin Tubulin Triazole->Tubulin Inhibits Kinases Signaling Kinases Triazole->Kinases Inhibits Estrogen ↓ Estrogen Production Aromatase->Estrogen Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Signal Blockade Kinases->Signaling Outcome Cell Cycle Arrest & Apoptosis Estrogen->Outcome Microtubule->Outcome Signaling->Outcome

References

An In-depth Technical Guide to 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Its unique chemical properties, including its capacity for hydrogen bonding, dipole character, and rigidity, make it an important pharmacophore for engaging with biological targets.[1] Within this broad and pharmacologically significant family of compounds, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one represents a key derivative with considerable potential in drug discovery and development. This guide provides a comprehensive technical overview of this compound, from its molecular identity to its synthesis and potential applications, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Section 1: Chemical Identity and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties govern its solubility, stability, and pharmacokinetic profile.

PropertyValueSource/Method
Molecular Formula C₉H₉N₃OCalculated
Molecular Weight 175.19 g/mol Calculated
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.
Melting Point Not available
Boiling Point Not available

Note: Some physical properties are predicted based on the general characteristics of related 1,2,4-triazole derivatives.

Section 2: Synthesis of this compound

The synthesis of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones is a well-established process in organic chemistry.[3] A common and effective method involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides.[3] This approach offers a versatile route to a variety of substituted triazolones.

Experimental Protocol: Synthesis via Alkaline Cyclization

This protocol outlines a representative synthesis of a 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Step 1: Formation of the Semicarbazide Intermediate

  • Reactants: Phenyl isocyanate and methylhydrazine.

  • Procedure: In a suitable solvent such as dichloromethane, equimolar amounts of phenyl isocyanate and methylhydrazine are reacted at room temperature. The reaction is typically stirred for 2-4 hours.

  • Work-up: The solvent is removed under reduced pressure to yield the crude 1-methyl-4-phenylsemicarbazide. This intermediate can be purified by recrystallization if necessary.

Step 2: Acylation of the Semicarbazide

  • Reactants: 1-Methyl-4-phenylsemicarbazide and acetyl chloride.

  • Procedure: The semicarbazide is dissolved in a suitable solvent like pyridine. Acetyl chloride is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched with water, and the product, 1-acetyl-1-methyl-4-phenylsemicarbazide, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated intermediate.

Step 3: Alkaline Cyclization

  • Reactant: 1-Acetyl-1-methyl-4-phenylsemicarbazide.

  • Procedure: The acylated semicarbazide is dissolved in an aqueous solution of a base, such as 2N sodium hydroxide. The mixture is heated under reflux for 4-6 hours.

  • Work-up: After cooling, the solution is neutralized with an acid (e.g., HCl) to precipitate the crude this compound. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow A Phenyl Isocyanate + Methylhydrazine B 1-Methyl-4-phenylsemicarbazide A->B Step 1: Semicarbazide Formation D 1-Acetyl-1-methyl-4-phenylsemicarbazide B->D Step 2: Acylation C Acetyl Chloride C->D F This compound D->F Step 3: Cyclization E Alkaline Solution (e.g., NaOH) E->F

Caption: General synthesis workflow for this compound.

Section 3: Potential Applications in Drug Discovery and Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][4]

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant potential of 2,4-dihydro-3H-1,2,4-triazol-3-ones.[3][5] Studies have shown that various 5-aryl derivatives of this scaffold exhibit activity against both maximal electroshock- and pentylenetetrazole-induced seizures in animal models.[3] The mechanism of action for some of these compounds does not appear to involve the benzodiazepine or NMDA-type glutamate receptors, suggesting a potentially novel mode of anticonvulsant action.[3]

Antifungal and Antibacterial Agents

The triazole core is famously present in many antifungal drugs.[2] This class of compounds often acts by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes.[2] Furthermore, novel 1,2,4-triazole derivatives continue to be explored for their antibacterial properties against a range of pathogens.

Anticancer Potential

The antiproliferative effects of 1,2,4-triazole derivatives have also been investigated. Some compounds have been screened against various human tumor cell lines, demonstrating potential for development as anticancer agents.

Signaling Pathway Implication (Hypothetical)

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, based on the activities of related compounds, it is plausible that it could interact with various cellular targets. For instance, in the context of anticonvulsant activity, it might modulate ion channels or neurotransmitter systems.

Signaling_Pathway cluster_potential_targets Potential Cellular Targets A Ion Channels (e.g., Na+, K+, Ca2+) Outcome Modulation of Neuronal Excitability (Anticonvulsant Effect) A->Outcome B Neurotransmitter Receptors (e.g., GABA, Glutamate) B->Outcome C Enzymes (e.g., Kinases, Phosphatases) C->Outcome Compound This compound Compound->A Modulation Compound->B Modulation Compound->C Inhibition/Activation

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Section 4: Future Directions and Conclusion

This compound stands as a compound of interest for further investigation in the fields of medicinal chemistry and drug development. Its structural similarity to known bioactive molecules, particularly those with anticonvulsant properties, warrants a thorough evaluation of its pharmacological profile.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis protocol and obtaining comprehensive analytical data (NMR, Mass Spectrometry, etc.) to confirm its structure and purity.

  • In-depth Biological Screening: A broad-based screening of its activity against a panel of biological targets, including those relevant to neurological disorders, infectious diseases, and oncology.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features responsible for any observed biological activity, which will guide the design of more potent and selective compounds.

References

A Comprehensive Technical Guide to the Structure Elucidation of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of the heterocyclic compound 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The 1,2,4-triazole nucleus is a critical scaffold in the development of pharmaceutical agents, making the unambiguous determination of its derivatives' structures a paramount concern for researchers in medicinal chemistry and drug development.[1] This document moves beyond a simple listing of analytical techniques, instead offering a logical, integrated workflow that demonstrates how data from multiple spectroscopic methods are synthesized to build an unassailable structural proof. Each section details not only the experimental protocol but also the underlying scientific rationale for its inclusion, ensuring a self-validating and robust analytical strategy.

Introduction and Molecular Overview

The target of this guide is the precise structural confirmation of this compound. The 1,2,4-triazole ring system is known to exist in different tautomeric forms, which can significantly influence its biological activity and physicochemical properties.[2] Therefore, a rigorous, multi-technique approach is not merely academic but essential for definitive characterization.

Proposed Molecular Structure:

  • Molecular Formula: C₉H₉N₃O

  • Molecular Weight: 175.19 g/mol

  • Key Structural Features:

    • A five-membered 1,2,4-triazole heterocyclic ring.

    • A phenyl group substituted at the N4 position.

    • A methyl group substituted at the C5 position.

    • A carbonyl group (C=O) at the C3 position, defining it as a triazol-3-one.

    • An N-H group within the triazole ring.

The elucidation process will follow a logical progression, beginning with the confirmation of the molecular formula and proceeding through the identification of functional groups and the definitive mapping of the atomic connectivity.

Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

Expertise & Rationale: The first step in any structure elucidation is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS), typically with a time-of-flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (to within 5 ppm). This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Parameters:

    • Ion Source: ESI (Positive)[3]

    • Capillary Voltage: 4000 V[3]

    • Drying Gas: Nitrogen at 10 L/min[3]

    • Scan Range: m/z 100–500

Data Interpretation: The molecular ion of 1,2,4-triazoles is typically strong and readily observed.[4] For C₉H₉N₃O, the expected exact mass of the protonated molecule [M+H]⁺ is 176.0818. The HRMS experiment should yield a measured mass that closely matches this theoretical value.

Fragmentation Analysis: While ESI is a soft ionization technique, in-source fragmentation can be induced to provide structural clues. The fragmentation of the 1,2,4-triazole ring is complex and highly dependent on the substituents.[3] A common fragmentation involves the loss of neutral molecules like HCN.[3] For the target molecule, potential fragment ions could arise from the cleavage of the phenyl or methyl groups.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. By detecting the vibrational frequencies of bonds, we can confirm the presence of the carbonyl (C=O), N-H, aromatic C=C, and C-H bonds, which are all expected features of the proposed structure. This technique provides a qualitative fingerprint of the molecule.[5]

Experimental Protocol (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3100 - 3200N-H StretchModerate, potentially broad peak, characteristic of N-H in heterocyclic rings.[6]
3000 - 3100Aromatic C-H StretchWeak to moderate sharp peaks.[6]
2900 - 3000Aliphatic C-H StretchWeak sharp peaks from the methyl group.
~1700C=O Stretch (Amide)Strong, sharp peak. The exact position indicates the nature of the carbonyl group.
1500 - 1600Aromatic C=C StretchMultiple sharp peaks of varying intensity.[6]
~1550C=N StretchModerate peak within the triazole ring.[7]
1300 - 1400C-N StretchModerate intensity peaks.[1]

The presence of these characteristic bands provides strong, corroborating evidence for the proposed functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the entire molecule.[8] The choice of solvent is critical; DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it allows for the observation of exchangeable protons like N-H.[9][10]

5.1. ¹H NMR Spectroscopy: Proton Environment

Experimental Protocol:

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[9]

  • Analysis: Record the spectrum, integrating all signals and determining their chemical shifts (δ) and coupling constants (J).

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0Singlet1HN-H (Triazole)Exchangeable proton, often broad. Its presence confirms the dihydro-triazolone form.[9]
~7.3 - 7.6Multiplet5HAromatic C-HProtons of the phenyl group. The multiplet pattern will depend on the specific chemical shifts.[11]
~2.2 - 2.4Singlet3H-CH₃ (Methyl)Methyl group attached to the triazole ring, appearing as a singlet as there are no adjacent protons.[11]

5.2. ¹³C NMR Spectroscopy: Carbon Skeleton

Experimental Protocol:

  • Method: Run a standard proton-decoupled ¹³C NMR experiment on the same sample used for ¹H NMR.

  • DEPT-135: Additionally, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~155 - 165AbsentC=O (C3)Carbonyl carbon in a five-membered ring, typically downfield.[9]
~145 - 155AbsentC=N (C5)Carbon of the triazole ring attached to the methyl group.[9]
~130 - 135AbsentQuaternary Ar-CThe aromatic carbon directly attached to the triazole nitrogen.
~125 - 130PositiveAr-CHAromatic carbons bearing protons. Multiple signals are expected.[12]
~10 - 15Positive-CH₃Aliphatic carbon of the methyl group, appearing upfield.

5.3. 2D NMR: Confirming Connectivity

Expertise & Rationale: While 1D NMR suggests the pieces of the molecule, 2D NMR proves how they are connected. HSQC links protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations, which are indispensable for connecting the molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show a correlation peak between the methyl protons (~2.3 ppm) and the methyl carbon (~12 ppm), and correlations between the aromatic protons and their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals the crucial long-range couplings that piece the puzzle together.

Caption: Key HMBC correlations for structural confirmation.

Key Expected HMBC Correlations:

  • Methyl Protons to Ring Carbons: A strong correlation from the methyl protons (~2.3 ppm) to the C5 carbon (~150 ppm) is expected (a two-bond coupling, ²J). A weaker correlation to the C3 carbonyl carbon (~160 ppm) (a three-bond coupling, ³J) would definitively place the methyl group at C5.

  • Aromatic Protons to Triazole Ring: Correlations from the ortho-protons of the phenyl ring to the C5 carbon would confirm the N4-phenyl linkage.

  • N-H Proton to Ring Carbons: A correlation from the N-H proton (~11.5 ppm) to both C3 and C5 would provide absolute confirmation of the triazolone ring structure.

Conclusion: Synthesizing the Evidence

The complete and unambiguous structure elucidation of this compound is achieved through the systematic application and logical synthesis of data from multiple, complementary analytical techniques. HRMS confirms the elemental formula (C₉H₉N₃O). IR spectroscopy identifies the required functional groups (N-H, C=O, aromatic ring). Finally, a full suite of 1D and 2D NMR experiments provides an incontrovertible map of the atomic connectivity, with key HMBC correlations serving as the final, definitive proof. This rigorous, self-validating workflow ensures the highest level of scientific integrity for researchers in the field.

References

Spectroscopic Characterization of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to present a detailed predictive analysis. It is designed for researchers, scientists, and drug development professionals, offering not only a reasoned interpretation of expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) but also field-proven, step-by-step protocols for data acquisition. The methodologies are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1] Rigorous structural elucidation is the bedrock of any chemical research, particularly in drug discovery, where unambiguous identification is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle.

This guide addresses the spectroscopic profile of this compound. While direct experimental spectra for this compound are not readily found in current public databases, a robust predictive analysis can be constructed. By applying fundamental principles of spectroscopy and extrapolating from the known data of structurally similar compounds, we can build a reliable spectral forecast. This approach not only serves as a valuable reference for the potential synthesis and identification of this molecule but also as an instructional case study in predictive spectroscopic analysis.

Molecular Structure and Analytical Workflow

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR spectral assignment. The molecule features a five-membered triazolone ring, a phenyl substituent at the N4 position, and a methyl group at the C5 position. The triazolone ring contains a cyclic urea-like motif (amide/lactam functionality).

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The logical flow for the complete spectroscopic characterization of a novel compound like this is outlined in the following workflow diagram.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation synthesis Synthesis & Purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C=O, N-H) synthesis->ir nmr1h ¹H NMR Spectroscopy Determine Proton Environment & Connectivity synthesis->nmr1h nmr13c ¹³C NMR Spectroscopy Identify Unique Carbon Atoms synthesis->nmr13c interpretation Data Integration & Interpretation ms->interpretation ir->interpretation nmr1h->interpretation nmr13c->interpretation structure Structure Confirmation interpretation->structure

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Data
~11.0 - 12.0Singlet, broad1HN-HThe N-H protons in triazole and similar heterocyclic rings are often deshielded and can be broad due to quadrupole effects and exchange. Similar N-H protons in related triazoles have been observed in this region.[1]
~7.40 - 7.60Multiplet5HPhenyl-H (C2'-C6')Protons on the N-phenyl ring are expected in the aromatic region. The multiplet arises from overlapping signals of ortho, meta, and para protons. This is a typical range for N-phenyl substituted heterocycles.[2]
~2.30Singlet3HMethyl-H (C7)The methyl group attached to the triazole ring is expected to be a singlet. Its chemical shift is influenced by the heterocyclic ring, and values around 2.3 ppm are common for methyl groups on triazole rings.[2]
Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale & Comparative Data
~155.0C3 (C=O)The carbonyl carbon in a cyclic urea/amide (lactam) is significantly deshielded. The C=O group in amides typically appears in the 160-170 ppm range, but this can be shifted in heterocyclic systems.[3]
~148.0C5This carbon is attached to two nitrogen atoms and a methyl group, leading to a downfield shift. Carbons in similar environments in triazole derivatives are found in this region.[3]
~133.0C1' (ipso-C of Phenyl)The ipso-carbon of the phenyl ring, directly attached to the nitrogen atom.
~129.5C3'/C5' (meta-C of Phenyl)Aromatic carbons of the phenyl ring.
~128.8C4' (para-C of Phenyl)Aromatic carbon of the phenyl ring.
~126.0C2'/C6' (ortho-C of Phenyl)Aromatic carbons of the phenyl ring.
~12.0C7 (Methyl)The methyl carbon is expected to be in the aliphatic region, with a typical value for a methyl group attached to an sp²-hybridized carbon of a heterocycle.
Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its ability to dissolve a wide range of polar organic compounds and to avoid exchange of the labile N-H proton with the solvent, which would occur in D₂O or CD₃OD. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR. A moderate concentration ensures good signal-to-noise without causing solubility or aggregation issues.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover a range of -2 to 16 ppm.

      • Acquire data using a 30-degree pulse width.

      • Set the relaxation delay to 2 seconds.

      • Acquire a minimum of 16 scans for good signal-to-noise.

      • Process the data with an exponential line broadening of 0.3 Hz.

    • ¹³C NMR:

      • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

      • Acquire a minimum of 1024 scans.

      • Process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale & Comparative Data
~3200Strong, BroadN-H StretchThe N-H stretching vibration in amides and related compounds typically appears as a broad band due to hydrogen bonding.[4]
~3050MediumAromatic C-H StretchStretching vibrations of C-H bonds on the phenyl ring.
~2950MediumAliphatic C-H StretchStretching vibrations of C-H bonds in the methyl group.
~1700Strong, SharpC=O Stretch (Amide I)The carbonyl group in a five-membered lactam (cyclic amide) typically absorbs at a higher frequency than in a six-membered ring or acyclic amide due to ring strain. The C=O stretch in amides is a very strong and characteristic absorption.[5][6]
~1600, ~1490Medium-StrongC=C Aromatic Ring StretchSkeletal vibrations of the phenyl ring.
~1550MediumC=N StretchStretching vibration of the endocyclic C=N bond in the triazole ring.
Experimental Protocol for IR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and requirement for only a small amount of solid sample, eliminating the need for preparing KBr pellets.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

  • Data Acquisition:

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to achieve a good signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₉H₉N₃O

  • Molecular Weight: 175.19 g/mol

  • Predicted [M+H]⁺ (ESI+): m/z 176.08

  • Predicted Molecular Ion [M]⁺• (EI): m/z 175

Predicted Fragment (m/z)Possible IdentityRationale for Fragmentation
119[C₆H₅N₂]⁺Loss of the methyl and carbonyl groups.
91[C₆H₅N]⁺Fragmentation of the triazole ring.
77[C₆H₅]⁺Phenyl cation, a common fragment from phenyl-substituted compounds resulting from the cleavage of the bond to the heterocyclic ring.[7]
Experimental Protocol for MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is excellent for confirming molecular weight. A high-resolution mass spectrometer (like a TOF or Orbitrap) is specified to allow for accurate mass measurement, which can be used to confirm the elemental composition.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

  • Instrument Parameters (LC-ESI-TOF MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray (e.g., 2 bar).

    • Drying Gas (N₂): Set to a flow rate of 8 L/min at a temperature of 200 °C.

    • Data Acquisition: Acquire data in high-resolution mode (>10,000 resolution) to enable accurate mass determination.

    • Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound, while predictive, is grounded in the fundamental principles of each analytical technique and supported by data from analogous structures. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (C=O, N-H, aromatic ring), and high-resolution mass spectrometry unequivocally determines the elemental composition and molecular weight.

The predicted data presented in this guide serves as a robust benchmark for any future experimental work on this compound. By following the detailed protocols provided, researchers can confidently acquire high-quality data. The concordance of experimentally obtained spectra with the predicted values herein would provide a very high degree of confidence in the structural confirmation of this compound.

References

A Researcher's Guide to Identifying and Validating Therapeutic Targets for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow for high-affinity interactions with a wide array of biological targets. This guide focuses on a specific, under-investigated derivative, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . While direct research on this compound is limited, the extensive pharmacology of its structural analogs provides a robust foundation for predicting and validating its therapeutic potential. This document serves as an in-depth technical guide for researchers, outlining a systematic, evidence-based workflow to identify, validate, and characterize the therapeutic targets of this promising molecule. We will move from a broad analysis of the triazolone scaffold to detailed, actionable experimental protocols for target validation and mechanism of action studies, providing a comprehensive blueprint for its preclinical evaluation.

Part 1: Foundational Analysis - The Therapeutic Potential of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-Triazole Core: A Privileged Scaffold

The five-membered 1,2,4-triazole ring system is a bioisostere for amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties. This has led to its incorporation into drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and anticonvulsant agents.[1][2][3] The 2,4-dihydro-3H-1,2,4-triazol-3-one (triazolone) core, in particular, has been the subject of significant investigation, revealing a range of potent biological activities.

Predicted Therapeutic Areas Based on Structural Analogs

An analysis of the scientific literature on 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones reveals several recurring and well-documented biological effects. These findings allow us to prioritize a set of potential therapeutic targets for this compound.

  • Metabolic Diseases & Oncology: A compelling study identified novel triazolone derivatives as potent inhibitors of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[4] SCD1 is a key target for metabolic diseases like obesity and diabetes, and is also implicated in cancer cell proliferation and survival.[5][6][7]

  • Oncology: The proviral integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases overexpressed in various cancers.[8][9] Structurally related triazolo[4,3-b]pyridazine derivatives have been successfully designed as selective PIM-1 kinase inhibitors.[1]

  • Infectious Diseases: The triazole scaffold is famously the basis for the "azole" class of antifungal drugs, which act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10][11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][14]

  • Neurology: Numerous 1,2,4-triazole derivatives have demonstrated significant anticonvulsant activity in preclinical models.[15][16] Studies on 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones have shown efficacy in both maximal electroshock (MES) and pentylenetetrazole-induced seizure models, suggesting potential for treating epilepsy.[17] The mechanism is thought to involve modulation of neuronal ion channels, such as voltage-gated sodium channels.[17]

Prioritized Potential Targets for Investigation

Based on this analysis, we can formulate a clear hypothesis-driven approach to target identification. The following table prioritizes the most probable molecular targets for this compound.

PriorityPotential TargetTherapeutic AreaRationale / Key References
1 Stearoyl-CoA Desaturase-1 (SCD1) Metabolic Disease, OncologyDirect evidence for the triazolone scaffold yielding potent SCD1 inhibitors.[4][5]
2 PIM Kinases (PIM-1, -2, -3) OncologyStructurally related triazole compounds are known selective PIM kinase inhibitors.[1][8][9]
3 Lanosterol 14α-demethylase (CYP51) Infectious Disease (Fungal)Classic, well-established target for the broader triazole class of molecules.[10][11][13]
4 Neuronal Ion Channels Neurology (Epilepsy)Strong and recurrent evidence of anticonvulsant activity for the triazolone scaffold.[15][16][17]

Part 2: Experimental Blueprint - A Step-by-Step Protocol for Target Validation

This section provides a logical and practical workflow for a research team to systematically test the hypotheses outlined in Part 1. The causality behind the experimental choice is to first observe a biological effect (phenotypic screening) and then deconstruct the molecular mechanism responsible (target-based assays and pathway analysis).

Initial Phenotypic Screening Workflow

A broad phenotypic screen is the most efficient first step. It allows the compound's most potent biological effect to guide the subsequent, more focused, target-based investigations. For example, potent cytotoxicity against cancer cells would prioritize PIM kinase and SCD1 inhibition assays, whereas a lack of cytotoxicity but strong antifungal activity would point towards CYP51.

G cluster_results Interpret Results start Synthesize & Purify 5-Methyl-4-phenyl-2,4-dihydro- 3H-1,2,4-triazol-3-one pheno_screen Phenotypic Screening (e.g., MTT Cytotoxicity Assay, Antifungal MIC Assay) start->pheno_screen cytotoxic Significant Cytotoxicity Observed? pheno_screen->cytotoxic antifungal Antifungal Activity Observed? cytotoxic->antifungal No scd1_pim Prioritize Target Assays: 1. SCD1 Inhibition 2. PIM Kinase Inhibition cytotoxic->scd1_pim Yes cyp51 Prioritize Target Assay: CYP51 Inhibition antifungal->cyp51 Yes anticonvulsant Evaluate in Anticonvulsant Models (e.g., 6Hz seizure test) antifungal->anticonvulsant No no_activity Low Priority: Consider Scaffold Modification or De-prioritize anticonvulsant->no_activity No significant activity

Caption: Initial decision-making workflow based on phenotypic screening.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[18][19][20]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2 - liver, PC-3 - prostate) in appropriate complete medium.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21]

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[21][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Target-Specific Investigation: Metabolic and Oncologic Pathways

If the phenotypic screen suggests anticancer activity, the next logical step is to test the compound directly against the highest priority targets: SCD1 and PIM kinases.

Experimental Protocol: In Vitro Microsomal SCD1 Inhibition Assay

This biochemical assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a radiolabeled saturated fatty acid to its monounsaturated product.[2][23]

  • Reagent Preparation:

    • Microsomes: Prepare liver microsomes from rats or use commercially available human liver microsomes, which are a rich source of the SCD1 enzyme.

    • Substrate: [1-¹⁴C]Stearoyl-CoA.

    • Cofactors: Prepare a solution containing an NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and MgCl₂ in a suitable buffer (e.g., 100 mM Potassium phosphate, pH 7.4).[2]

    • Inhibitor: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, rat liver microsomes (to a final protein concentration of ~0.5 mg/mL), and the NADPH regenerating system.[2]

    • Add the test compound at various concentrations or vehicle (DMSO).

    • Pre-incubate the mixture for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [1-¹⁴C]Stearoyl-CoA to a final concentration of 10 µM.[2]

    • Incubate the reaction mixture for 15-30 minutes at 37°C with gentle shaking.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding ice-cold acetonitrile.[2]

    • Extract the lipids using the Bligh and Dyer method: add methanol and chloroform, vortex, then add 0.9% NaCl to induce phase separation. Centrifuge and collect the lower organic (chloroform) layer.[2]

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Analysis by HPLC or TLC:

    • Resuspend the dried lipids in chloroform.

    • Separate the radiolabeled substrate ([¹⁴C]stearic acid) from the product ([¹⁴C]oleic acid) using either reverse-phase HPLC with an online radioisotope detector or by Thin Layer Chromatography (TLC).[23]

    • If using TLC, scrape the silica corresponding to the stearic acid and oleic acid spots into separate scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate SCD1 activity as the ratio of radioactivity in the oleic acid product to the total radioactivity (oleic acid + stearic acid).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Hypothetical SCD1 Inhibition Data

CompoundTargetAssay TypeIC₅₀ (nM)
5-Methyl-4-phenyl-etc. Human SCD1Microsomal AssayExperimental Value
Reference Inhibitor A Human SCD1Microsomal Assay4.5[6]
Reference Inhibitor B Human SCD1Microsomal Assay8.8[6]
Mechanism of Action (MoA) Elucidation: Downstream Signaling Analysis

Confirming that the compound hits the intended target within a cell and produces the expected downstream biological consequences is a critical validation step. Western blotting is the gold-standard technique for this purpose.[3][24] If the compound is found to inhibit SCD1, we would expect to see changes in signaling pathways that are regulated by lipid metabolism, such as the AMP-activated protein kinase (AMPK) or Akt pathways.

G cluster_western Analysis by Western Blot Compound 5-Methyl-4-phenyl- 1,2,4-triazol-3-one SCD1 SCD1 Compound->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Signaling Altered Lipid Signaling (Increased SFA/MUFA Ratio) SFA->Signaling MUFA->Signaling AMPK p-AMPK ↑ Signaling->AMPK Akt p-Akt ↓ Signaling->Akt CellEffects Downstream Effects: - Decreased Proliferation - Apoptosis AMPK->CellEffects Akt->CellEffects

Caption: Hypothesized SCD1 signaling pathway for Western Blot analysis.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

This protocol details the steps to measure changes in the phosphorylation status of key signaling proteins like Akt, a downstream effector of pathways modulated by lipid metabolism.[3][25]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Protein Extraction (Lysis):

    • Aspirate the media and wash the cells twice with ice-cold 1X PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate for 10-15 seconds to shear DNA and ensure complete lysis.[25]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • Normalize all samples with lysis buffer to the same final concentration (e.g., 1-2 µg/µL).

  • Sample Preparation and Gel Electrophoresis:

    • To 20-30 µg of protein from each sample, add 2x Laemmli sample buffer containing a reducing agent (e.g., DTT).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]

    • Load the denatured samples onto an SDS-polyacrylamide gel (e.g., 10% acrylamide).[3]

    • Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[25]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking. Use antibodies specific for phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Washing: Repeat the washing step.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) detection reagent.[3]

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal, and then normalize to the loading control to determine the relative change in protein phosphorylation upon compound treatment.

Part 3: Data Synthesis and Future Directions

Building a Target Profile

The successful execution of this experimental blueprint will yield a comprehensive dataset. By integrating the results from phenotypic screens, direct enzyme inhibition assays, and cellular mechanism of action studies, a clear profile of the compound's biological activity will emerge. For instance, a compound that is cytotoxic to HepG2 cells, potently inhibits SCD1 in a microsomal assay, and reduces Akt phosphorylation in cells provides a strong, multi-layered line of evidence for its on-target activity.

Go/No-Go Decision Making

The decision to advance the compound into further preclinical development depends on several key factors derived from this initial investigation:

  • Potency: Is the IC₅₀ value in the nanomolar to low micromolar range for its primary target?

  • Selectivity: Does the compound show selectivity for its primary target over other related targets (to be determined in subsequent selectivity screening)?

  • Cellular Activity: Does the biochemical inhibition translate to a functional effect in a cellular context at a similar concentration?

  • Therapeutic Window: Is there a significant difference between the concentration required for the therapeutic effect (e.g., killing cancer cells) and the concentration that causes toxicity to normal cells?

A positive outcome in these areas would warrant a "Go" decision, leading to the next phases of drug discovery.

Next Steps in Drug Development

Should this compound prove to be a potent and selective inhibitor of a high-value therapeutic target, the subsequent steps would include:

  • Lead Optimization: Synthesis of new analogs to improve potency, selectivity, and drug-like properties (solubility, metabolic stability).

  • ADME/Tox Profiling: In-depth evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of the targeted disease (e.g., tumor xenograft models for cancer, diet-induced obesity models for metabolic disease).

Part 4: Conclusion

While this compound is a specific entity, it belongs to a chemical family with a rich and diverse pharmacological history. This guide provides a robust, logical, and actionable framework for any research organization to systematically dissect its therapeutic potential. By starting with broad phenotypic observations and progressively narrowing the investigation to specific targets and their downstream signaling pathways, researchers can efficiently and effectively determine if this molecule holds promise as a novel therapeutic agent. The combination of established protocols and a clear decision-making hierarchy presented herein constitutes a complete blueprint for the initial stages of its drug discovery journey.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of medicinal chemistry, data from structurally similar analogs, and state-of-the-art analytical methodologies to build a predictive profile and outline a robust experimental framework for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and actionable, field-proven protocols for determining the critical physicochemical properties that govern a compound's journey from discovery to clinical application.

Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its derivatives are known for a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The 1,2,4-triazol-3-one moiety, in particular, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability that makes it an attractive core for drug design.[2][4]

The subject of this guide, this compound, incorporates several key structural features:

  • A Polar Heterocyclic Core: The triazolone ring, with its three nitrogen atoms and a carbonyl group, is inherently polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (N and C=O). This characteristic is pivotal for interacting with biological receptors.[2]

  • An Aromatic Phenyl Substituent: The N-phenyl group introduces a lipophilic domain, which can influence protein-ligand interactions (e.g., through π-π stacking) and significantly impacts the molecule's overall solubility and metabolic profile.

  • A C-Methyl Group: The methyl group at the 5-position can affect the electronic properties of the ring and may provide a site for metabolism or influence steric interactions with target proteins.

Understanding the solubility and stability of this specific molecule is paramount, as these properties directly dictate its bioavailability, formulation feasibility, and shelf-life—critical factors for any potential therapeutic agent.

Physicochemical Properties and Solubility Profile: A Predictive Analysis

Predicted Physicochemical Characteristics

The following table summarizes the predicted physicochemical properties based on the structure and general characteristics of N-phenyl triazolone derivatives.

PropertyPredicted Value/CharacteristicRationale and Causality
Molecular Formula C₉H₉N₃OBased on chemical structure.
Molecular Weight ~175.19 g/mol Calculated from the molecular formula.
pKa Weakly acidic (N-H proton)The N-H proton on the triazole ring is expected to have a pKa in the range of 9-11, similar to other triazoles.[5] The molecule will be predominantly neutral at physiological pH.
LogP (Octanol/Water) 1.0 - 2.0The phenyl group increases lipophilicity, but the polar triazolone core counteracts this. The overall LogP is expected to be moderate, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Poor to moderateThe parent 1H-1,2,4-triazole is soluble in water (~1g/100mL).[6][7] However, the addition of the lipophilic phenyl group is expected to significantly decrease aqueous solubility. A close analog, 4-Phenyl-1,2,4-triazoline-3,5-dione, has a reported aqueous solubility of 11.9 µg/mL.[8] A similar low-to-moderate solubility is anticipated for the target compound.
Solvent Solubility Soluble in polar organic solventsBased on analogs like 4-Phenyl-1,2,4-triazolane-3,5-dione, which is soluble in ethanol, the target compound is expected to be soluble in solvents like DMSO, DMF, methanol, and ethanol. It is predicted to have low solubility in non-polar solvents like ether and hexanes.
Factors Influencing Solubility
  • pH-Dependence: As a weak acid, the solubility of this compound is expected to increase at higher pH values (pH > pKa) due to the formation of the more soluble anionic salt. However, given the predicted high pKa, significant pH-dependent solubility changes are unlikely within the physiological pH range (1.2-6.8).

  • Crystal Lattice Energy: The planar nature of the phenyl and triazole rings may facilitate efficient crystal packing, leading to high lattice energy. This can be a significant barrier to dissolution, resulting in lower thermodynamic solubility. Polymorphism, the existence of different crystalline forms, could also lead to variations in solubility.

  • Co-solvents and Excipients: The use of co-solvents (e.g., ethanol, propylene glycol) in formulations is a common strategy to enhance the solubility of poorly soluble compounds. The hydrogen bonding capabilities of the triazolone ring suggest that it will interact favorably with such excipients.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a multi-faceted approach to solubility measurement is required. We will describe two key assays: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for definitive, gold-standard measurement.

Workflow for Comprehensive Solubility Assessment

The following diagram illustrates the logical flow for assessing the solubility of a new chemical entity like this compound.

G cluster_0 Early Stage Assessment cluster_1 Definitive Characterization A High-Concentration DMSO Stock (e.g., 10 mM) B Kinetic Solubility Assay (Turbidimetric Method) A->B C Data Analysis: Calculate Kinetic Solubility (µM) B->C D Decision Point: Is solubility > target threshold? C->D E Thermodynamic Solubility Assay (Shake-Flask Method) D->E Yes, proceed to thermodynamic assay J Formulation Development D->J No, flag for solubilization strategy F Incubate (e.g., 24-48h) to Equilibrium E->F G Sample Filtration/Centrifugation F->G H Quantify by HPLC-UV G->H I Data Analysis: Determine Thermodynamic Solubility (µg/mL) H->I

Caption: Workflow for solubility determination.

Protocol 1: High-Throughput Kinetic Solubility Assay

Causality: This method is employed in early discovery to rapidly assess the solubility of many compounds. It measures the concentration at which a compound, rapidly precipitated from a DMSO stock into an aqueous buffer, remains in solution. This provides a quick, albeit potentially overestimated, measure of solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the PBS-containing wells. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

Causality: This is the gold-standard method for determining the true equilibrium solubility. By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, it measures the concentration of the saturated solution, which is critical for biopharmaceutical classification and formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration must be sufficient to ensure equilibrium is reached.

  • Phase Separation: After incubation, carefully separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm PVDF filter. Self-Validation: It is crucial to ensure the filter does not adsorb the compound; test this by filtering a standard solution of known concentration.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method (see Section 5.3).

  • Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the solubility in µg/mL or mM based on the concentration measured in the saturated supernatant.

Stability Profile and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation (or stress testing) studies are the cornerstone of stability assessment. They are designed to deliberately degrade the molecule to identify potential degradation products and establish stability-indicating analytical methods.

Predicted Stability and Degradation Pathways

The 1,2,4-triazole ring is generally considered to be chemically robust and resistant to cleavage.[2] However, the overall structure of this compound presents several potential points of vulnerability:

  • Hydrolysis: The amide-like bond within the triazolone ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. A study on the related triazolobenzodiazepine, Triazolam, showed a reversible, acid-catalyzed cleavage of an azomethine bond, resulting in a ring-opened product. A similar pathway could be possible for the triazolone ring, although likely requiring harsh conditions.

  • Oxidation: While the core ring is relatively stable, the phenyl group could be susceptible to oxidation, potentially forming hydroxylated derivatives. A forced degradation study on a similar 4-phenyl-4H-1,2,4-triazol derivative identified sulfoxide and sulfone impurities when subjected to an oxidizing agent (H₂O₂).

  • Photostability: Aromatic and heterocyclic systems can be susceptible to photodegradation. Phenyl-triazole derivatives have been investigated for their photophysical properties and can undergo excited-state transformations. Exposure to UV light could lead to the formation of photoproducts, and studies on other triazoles have shown the formation of various degradation products upon photolysis.

Experimental Protocol: Forced Degradation Studies

Causality: The objective is to generate a degradation level of 5-20% to ensure that potential degradants are formed at detectable levels without completely consuming the parent drug. This allows for the development and validation of a stability-indicating analytical method.

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the compound to the following stress conditions in parallel:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidative Degradation: Dilute the stock solution with 3-6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for 24-48 hours. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light (as per ICH Q1B guidelines) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for HPLC analysis.

  • Peak Purity and Mass Balance: Analyze all stressed samples using an HPLC-DAD-MS system. The Diode Array Detector (DAD) is used to assess peak purity, ensuring that the main peak is not co-eluting with any degradants. Mass Spectrometry (MS) is used to identify the mass of the degradation products, providing clues to their structures. The total mass balance (% assay of parent drug + % of all degradation products) should be calculated to ensure all significant products are accounted for.

A Stability-Indicating HPLC Method

A robust, validated stability-indicating analytical method is essential for both the quantification of solubility and the assessment of stability. The method must be able to separate the parent compound from all potential degradation products and impurities.

Workflow for Method Development and Validation

G A Initial Method Development (RP-HPLC, C18 column) B Analyze Forced Degradation Samples A->B C Check Resolution & Peak Purity (DAD) B->C D Is separation adequate? C->D E Optimize Method: - Mobile Phase - Gradient - pH D->E No F Method Validation (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision - Robustness D->F Yes E->B G Final Validated Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended Starting HPLC Conditions

The following table provides a robust starting point for the HPLC analysis of this compound and its potential degradants. This method is based on common practices for analyzing triazole derivatives.

ParameterRecommended ConditionRationale and Causality
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)The moderate lipophilicity of the molecule makes it well-suited for retention and separation on a standard C18 stationary phase.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of any acidic/basic functional groups, leading to sharp peak shapes. Formic acid is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good separation efficiency for many small molecules.
Gradient Elution 10% to 90% B over 20 minutesA gradient is necessary to ensure that the parent compound and any potential degradation products, which may have a wide range of polarities, are eluted and well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV-DAD at 254 nm (or λmax)The phenyl and triazole moieties are expected to have strong UV absorbance. A Diode Array Detector (DAD) allows for monitoring across a range of wavelengths and assessing peak purity.
Injection Volume 10 µLA standard injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically grounded framework for investigating the solubility and stability of this compound. By integrating predictive analysis based on structural analogs with detailed, field-proven experimental protocols, researchers can systematically characterize these critical physicochemical properties.

The successful execution of the described solubility and stability studies will yield essential data to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The stability-indicating HPLC method outlined herein will serve as a cornerstone analytical tool for all stages of its development, from early discovery to quality control. Further investigation into the solid-state properties, such as polymorphism and hygroscopicity, will also be crucial for a complete understanding of this molecule's behavior and for ensuring the development of a robust and reliable drug product.

References

Exploring Novel Derivatives of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] Its unique electronic and structural features—hydrogen bonding capabilities, dipole character, and metabolic stability—make it a privileged scaffold for interacting with biological targets.[2] This guide focuses on a specific, yet highly versatile, member of this family: 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . Our objective is to provide a comprehensive technical framework for researchers, scientists, and drug development professionals to explore novel derivatives of this core, moving from rational design and synthesis to characterization and biological evaluation. We will delve into the causality behind synthetic choices and outline self-validating protocols to ensure scientific rigor and reproducibility.

The Core Scaffold: Synthesis and Characterization of this compound

A robust and reproducible synthesis of the core scaffold is paramount before any derivatization strategy can be employed. The most reliable and well-established method for constructing the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one ring system is through the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted semicarbazide intermediate.[3]

Rationale for Synthetic Pathway Selection

The chosen two-step pathway, starting from commercially available phenylurea, offers several advantages that align with the principles of efficient and reliable organic synthesis.

  • Expertise & Experience: The initial reaction of phenylurea with hydrazine hydrate to form 4-phenylsemicarbazide is a well-documented and high-yielding transformation.[4] Subsequently, the acylation of the terminal nitrogen with acetic anhydride is a standard and selective procedure. The final cyclization step under alkaline conditions is a classic method for forming the triazolone ring, known for its efficiency and relatively clean reaction profiles.[5] This pathway avoids harsh reagents or complex purification steps, making it a trustworthy and scalable route.

  • Trustworthiness: Each step of this synthesis can be easily monitored by Thin Layer Chromatography (TLC), and the intermediates and final product can be unambiguously characterized by standard spectroscopic methods (NMR, IR, MS), ensuring a self-validating protocol.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A Phenylurea B 4-Phenylsemicarbazide A->B Hydrazine Hydrate, Reflux C 1-Acetyl-4-phenylsemicarbazide B->C Acetic Anhydride, Pyridine (cat.) D 5-Methyl-4-phenyl-2,4-dihydro -3H-1,2,4-triazol-3-one (Core) C->D Aq. NaOH, Reflux

Caption: Synthetic pathway for the core scaffold.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 4-Phenylsemicarbazide

  • Reagents & Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add phenylurea (68 g, 0.5 mol) and 42% hydrazine hydrate solution (120 mL, ~1.0 mol).[4]

  • Reaction: Heat the mixture on a steam bath for 12 hours. The phenylurea will slowly dissolve as the reaction progresses.

  • Work-up & Isolation: While hot, treat the mixture with activated charcoal and filter. Concentrate the filtrate to approximately 100 mL and cool in an ice bath to crystallize the product. Collect the crystals by filtration. A second crop can be obtained by further concentrating the mother liquor.

  • Purification (Justification): The crude product can be purified by conversion to its hydrochloride salt to remove unreacted phenylurea, followed by neutralization to yield the pure free base.[4] Dissolve the crude product in hot absolute ethanol, add concentrated HCl to precipitate the hydrochloride salt. Collect the salt, dissolve it in hot water, and treat with 10% NaOH solution to precipitate the pure 4-phenylsemicarbazide. Filter, wash with cold water, and dry.

Protocol 1.2: Synthesis of 1-Acetyl-4-phenylsemicarbazide

  • Reagents & Setup: In a 250 mL flask, dissolve 4-phenylsemicarbazide (15.1 g, 0.1 mol) in anhydrous pyridine (50 mL). Cool the solution in an ice bath.

  • Reaction: Add acetic anhydride (11.2 g, 0.11 mol) dropwise to the cooled solution with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up & Isolation: Pour the reaction mixture into 200 mL of ice-cold water. The white precipitate of 1-acetyl-4-phenylsemicarbazide is collected by vacuum filtration, washed thoroughly with water, and dried.

Protocol 1.3: Synthesis of this compound (Core Scaffold)

  • Reagents & Setup: Suspend 1-acetyl-4-phenylsemicarbazide (19.3 g, 0.1 mol) in a 4% aqueous sodium hydroxide solution (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the suspension to reflux for 6 hours. The solid will gradually dissolve as the cyclization proceeds.

  • Work-up & Isolation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid until pH ~5-6. The white precipitate of the triazolone product will form.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford pure this compound as a white crystalline solid.

Spectroscopic Characterization Data (Reference)

The successful synthesis of the core scaffold and its derivatives must be confirmed through rigorous spectroscopic analysis. While specific data for the exact core may vary slightly based on instrumentation and solvent, the following provides expected characteristic signals based on closely related structures.[6][7][8][9]

Technique Expected Observations
¹H NMR Signals corresponding to the C5-methyl protons (singlet, ~2.3-2.5 ppm), phenyl protons (multiplet, ~7.2-7.6 ppm), and a broad singlet for the N2-H proton (~11-12 ppm, exchangeable with D₂O).
¹³C NMR Resonances for the C5-methyl carbon (~10-15 ppm), aromatic carbons (~125-140 ppm), the C5 of the triazole ring (~145-150 ppm), and the C3 carbonyl carbon (~155-160 ppm).
FT-IR (KBr) Characteristic absorption bands for N-H stretching (~3100-3300 cm⁻¹), C=O stretching of the triazolone ring (~1680-1720 cm⁻¹), and C=N stretching (~1590-1610 cm⁻¹).
Mass Spec (ESI) A prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion, confirming the molecular weight of the compound.

Rational Design of Novel Derivatives: A Structure-Activity Relationship (SAR) Guided Approach

The design of novel derivatives should not be arbitrary but guided by existing knowledge of the structure-activity relationships of the 1,2,4-triazole class. The core scaffold presents three primary points for chemical modification: the N2-position of the triazole ring, the C5-methyl group, and the N4-phenyl ring.

SAR Insights from Existing Research
  • Anticancer Activity: Studies on various 1,2,4-triazole derivatives have shown that substitutions on the N4-phenyl ring significantly influence cytotoxicity. The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) often enhances anticancer activity.[2][10] Furthermore, fusing other heterocyclic rings to the triazole core can lead to potent compounds that induce cell cycle arrest.[2]

  • Antimicrobial Activity: For antibacterial applications, the introduction of a thione group at C3 (to form a triazole-3-thione) and subsequent S-alkylation is a common strategy.[11][12][13] However, for the triazol-3-one core, derivatization at the N2 position with various alkyl or aryl moieties is a key area of exploration. Lipophilicity and the presence of specific pharmacophores on the N2-substituent can drastically alter the antimicrobial spectrum.[14]

Proposed Derivatization Strategies

Based on SAR, we propose focusing on N2-alkylation as the primary derivatization strategy. This position is synthetically accessible and modifications here are known to significantly impact biological activity.

Derivatization_Strategy cluster_0 Proposed Modification at N2 Position Core 5-Methyl-4-phenyl-2,4-dihydro -3H-1,2,4-triazol-3-one Deriv1 N2-Alkyl Chains (Varying Length/Lipophilicity) Core->Deriv1 Alkyl Halides, Base Deriv2 N2-Benzyl Moieties (Substituted Phenyl Rings) Core->Deriv2 Benzyl Halides, Base Deriv3 N2-Heterocyclic Fragments (e.g., Pyridine, Thiazole) Core->Deriv3 Chloro-heterocycles, Base

Caption: Proposed derivatization points on the core scaffold.

Synthesis of Novel N2-Substituted Derivatives

The N-H proton at the N2 position of the triazolone ring is acidic and can be readily deprotonated by a suitable base, forming a nucleophilic anion that can react with various electrophiles.

General Protocol for N2-Alkylation

This protocol is designed as a self-validating system. The choice of a non-protic polar solvent like DMF ensures solubility of the triazole salt, while the use of a moderately strong base like potassium carbonate avoids potential side reactions.

  • Reagents & Setup: To a solution of the core scaffold (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium salt. Add the desired alkyl or benzyl halide (1.1 eq). Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.

  • Work-up & Isolation: Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with water, and purify by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) or recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).

Proposed Library of Novel Derivatives

The following table outlines a starting library for synthesis, designed to probe the effects of lipophilicity, aromatic substitution, and the introduction of heterocyclic moieties.

Derivative ID R-Group (at N2) Electrophile (R-X) Rationale for Design
ND-01 -CH₂CH₂CH₃1-BromopropaneIncrease lipophilicity.
ND-02 -CH₂(4-Cl-Ph)4-Chlorobenzyl chlorideIntroduce an electron-withdrawing group on a distal phenyl ring.
ND-03 -CH₂(4-OCH₃-Ph)4-Methoxybenzyl chlorideIntroduce an electron-donating group on a distal phenyl ring.
ND-04 -CH₂(2-pyridyl)2-(Chloromethyl)pyridineIntroduce a heterocyclic, hydrogen bond accepting moiety.

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the newly synthesized compounds for potential anticancer and antimicrobial activity.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies A Synthesized Compound Library (ND-01 to ND-04, etc.) B Antimicrobial Assay (MIC against S. aureus, E. coli) A->B C Anticancer Assay (MTT against MCF-7, HepG2) A->C D Identify 'Hit' Compounds (Low MIC or IC₅₀) B->D C->D E Expanded Panel Screening (e.g., MRSA, other cancer lines) D->E F Cytotoxicity Assay (against normal cell lines, e.g., WI-38) D->F G Validated 'Lead' Compounds E->G F->G H Target Identification (e.g., EGFR, Tubulin Inhibition) G->H

Caption: Tiered workflow for biological evaluation.

This workflow ensures that resources are focused on the most promising candidates. Primary screening identifies initial activity, secondary screening validates these hits and assesses selectivity, and finally, mechanism of action studies can be initiated for validated lead compounds.[10]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a robust, validated synthetic pathway to the core structure and outlined a rational, SAR-guided approach for the design and synthesis of new N2-substituted derivatives. By following the detailed protocols and the proposed screening cascade, research teams can systematically explore the chemical space around this versatile core. Future work should focus on expanding the library of derivatives, exploring modifications at the C5 and N4 positions, and conducting in-depth mechanistic studies on the most potent compounds to elucidate their biological targets and pave the way for further preclinical development.

References

An In-Depth Technical Guide to Computational Docking Studies of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one with the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed walkthrough for conducting computational docking studies on 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a member of the pharmacologically significant 1,2,4-triazole class of compounds. Given the established anticonvulsant properties of many 1,2,4-triazole derivatives, this study will focus on a plausible and well-characterized neurological target: the Gamma-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission within the central nervous system.[1]

This document is intended for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but also the scientific rationale behind each choice, ensuring a robust and reproducible in-silico investigation.

Introduction: The Scientific Premise

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant effects.[2][3][4][5][6][7][8][9][10][11] The specific compound of interest, this compound, possesses the characteristic triazole ring, suggesting its potential for biological activity. A significant body of research has highlighted the anticonvulsant potential of 1,2,4-triazole derivatives, making neurological targets a prime area of investigation.[5][8][9][12][13]

The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the brain. Its potentiation leads to a decrease in neuronal excitability, a mechanism shared by many established anticonvulsant drugs.[1] Therefore, this guide will use the GABA-A receptor as the therapeutic target to hypothetically probe the anticonvulsant potential of this compound through molecular docking. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4]

Part 1: Pre-Docking Preparation: Laying the Foundation for Accuracy

The fidelity of a docking study is critically dependent on the meticulous preparation of both the ligand and the protein. This phase aims to generate biologically relevant and computationally ready structures.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves the generation of a high-quality 3D structure of this compound.

Experimental Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure into a 3D conformation. This can be accomplished within the drawing software or using a dedicated program like Open Babel.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand's geometry is realistic.

  • File Format Conversion: Save the energy-minimized 3D structure in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt). For AutoDock Vina, the PDBQT format is required, which includes atomic coordinates, partial charges, and atom types.

  • Charge and Torsion Angle Assignment: Use software like AutoDock Tools to assign Gasteiger partial charges and define the rotatable bonds (torsions) within the ligand. This allows for ligand flexibility during the docking process.

Causality Behind Choices:

  • Energy Minimization: A non-minimized, high-energy ligand conformation can lead to inaccurate docking poses and binding energy calculations. The minimization process ensures the ligand adopts a sterically and electronically favorable geometry.

  • Gasteiger Charges: The assignment of partial charges is essential for accurately calculating the electrostatic interactions between the ligand and the protein, which are a major component of the binding energy.

  • Rotatable Bonds: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site, which is critical for finding the most favorable binding mode.

Visualization of Ligand Preparation Workflow:

Ligand_Preparation 2D_Structure 2D Structure Drawing 3D_Conversion Conversion to 3D 2D_Structure->3D_Conversion Energy_Minimization Energy Minimization (MMFF94) 3D_Conversion->Energy_Minimization File_Conversion Save as PDBQT Energy_Minimization->File_Conversion Charge_Torsion Assign Gasteiger Charges & Torsions File_Conversion->Charge_Torsion

Caption: Workflow for preparing the ligand for docking.

Protein Preparation: Refining the Receptor Structure

The raw crystal structure of a protein obtained from the Protein Data Bank (PDB) requires several processing steps before it is suitable for docking. For this guide, we will use the PDB entry 6HUP, a human α1β2γ2 GABA-A receptor.

Experimental Protocol:

  • PDB Structure Retrieval: Download the PDB file for the GABA-A receptor (e.g., 6HUP) from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular visualization program like UCSF ChimeraX or PyMOL. Remove all non-essential molecules, including water, ions, and co-crystallized ligands that are not part of the binding site of interest.

  • Handling Missing Residues and Atoms: Crystal structures often have missing residues or atoms, particularly in flexible loop regions. Use tools like the "Dock Prep" feature in ChimeraX or standalone programs to model these missing fragments.

  • Adding Hydrogens: PDB files typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that their positions are optimized to satisfy hydrogen bonding networks. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH (around 7.4).

  • Assigning Partial Charges: Assign partial charges to all atoms of the protein. Common choices include the AMBER or Kollman charge sets.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.

Causality Behind Choices:

  • Removal of Water and Ions: Water molecules and ions that are not critical for ligand binding can interfere with the docking process by occupying space in the binding pocket. Their removal simplifies the system and focuses the calculation on the direct protein-ligand interactions.

  • Addition of Hydrogens: Hydrogen atoms are crucial for forming hydrogen bonds, which are key contributors to binding affinity. Correctly placed hydrogens are essential for accurate scoring.

  • Charge Assignment: Similar to the ligand, assigning partial charges to the protein is vital for calculating electrostatic interactions.

Visualization of Protein Preparation Workflow:

Protein_Preparation PDB_Download Download PDB (e.g., 6HUP) Clean_Structure Remove Water & Heteroatoms PDB_Download->Clean_Structure Repair_Structure Model Missing Residues Clean_Structure->Repair_Structure Add_Hydrogens Add Hydrogens (pH 7.4) Repair_Structure->Add_Hydrogens Assign_Charges Assign Kollman Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as PDBQT Assign_Charges->Save_PDBQT

Caption: Workflow for preparing the protein for docking.

Part 2: Molecular Docking Protocol: Predicting the Binding Interaction

With the prepared ligand and protein, the next stage is to perform the molecular docking simulation. This section will focus on using AutoDock Vina, a widely used and effective docking program.

Docking Software Selection: Why AutoDock Vina?

AutoDock Vina is chosen for this guide due to its balance of speed and accuracy. It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity. Its ease of use and robust performance make it an excellent choice for both novice and experienced users.

Grid Box Definition: Focusing the Search

To guide the docking algorithm, a 3D grid box must be defined around the putative binding site on the GABA-A receptor.

Experimental Protocol:

  • Identify the Binding Site: The binding site for benzodiazepine-like compounds on the GABA-A receptor is well-characterized and is located at the interface between the α and γ subunits. Literature review and analysis of co-crystallized structures can pinpoint the key residues.

  • Define Grid Box Dimensions: In AutoDock Tools or ChimeraX, define a grid box that encompasses the identified binding site. The size of the box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the search space and computational time.

  • Record Grid Parameters: Note the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box. These will be required for the AutoDock Vina configuration file.

Causality Behind Choices:

  • Targeted Docking: By defining a specific binding site, we perform a "targeted" or "site-specific" docking, which is more computationally efficient and biologically relevant than a "blind" docking where the entire protein surface is searched.

  • Grid Box Size: An appropriately sized grid box ensures a thorough search of the relevant conformational space without wasting computational resources on irrelevant areas of the protein.

Running the Docking Simulation: The Computational Core

The docking calculation is executed via the command line using the prepared files and a configuration file.

Experimental Protocol:

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    This will initiate the docking simulation. The results will be saved in docking_results.pdbqt, and a log file with binding affinities will be generated as docking_log.txt.

Part 3: Post-Docking Analysis and Validation: Interpreting the Results

Analyzing Docking Poses and Binding Energies

The primary outputs of AutoDock Vina are the predicted binding poses of the ligand and their corresponding binding affinities.

Data Presentation:

The results are typically presented in a table summarizing the binding affinities for the top-ranked poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.25
3-8.11.87
4-7.92.54
5-7.83.12
6-7.73.56
7-7.64.01
8-7.54.58
9-7.45.23

Interpretation:

  • Binding Affinity: The binding affinity is an estimate of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding.[2][14] The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a favorable interaction between this compound and the GABA-A receptor.

  • Root Mean Square Deviation (RMSD): The RMSD between different poses indicates their conformational similarity. A cluster of low-energy poses with low RMSD values suggests a well-defined and stable binding mode.

Visualizing Protein-Ligand Interactions

Visual inspection of the docked poses is crucial for understanding the nature of the interactions driving the binding.

Experimental Protocol:

  • Load Structures: Open the prepared protein structure (protein.pdbqt) and the docking results (docking_results.pdbqt) in a molecular visualization program.

  • Analyze Interactions: For the best-scoring pose, identify and analyze the key interactions between the ligand and the protein. These can include:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic Interactions: Observe the proximity of non-polar groups on the ligand and protein.

    • Pi-Stacking Interactions: Look for interactions between aromatic rings on the ligand and protein.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the interaction analysis features within molecular modeling suites to generate 2D diagrams that clearly depict the interactions.

Visualization of Interaction Analysis:

Interaction_Analysis Docked_Complex Load Docked Complex in PyMOL/ChimeraX Identify_Interactions Identify Key Interactions Docked_Complex->Identify_Interactions H_Bonds Hydrogen Bonds Identify_Interactions->H_Bonds Hydrophobic Hydrophobic Interactions Identify_Interactions->Hydrophobic Pi_Stacking Pi-Stacking Identify_Interactions->Pi_Stacking 2D_Diagram Generate 2D Interaction Diagram Identify_Interactions->2D_Diagram

Caption: Analyzing protein-ligand interactions.

Docking Validation: Ensuring Trustworthiness

A critical step to ensure the reliability of the docking protocol is to perform a validation study.

Experimental Protocol (Redocking):

  • Select a Co-crystallized Ligand: If a crystal structure of the target protein with a bound ligand is available, use this known ligand for validation.

  • Prepare the Known Ligand and Protein: Prepare the known ligand and the protein from the co-crystal structure using the same protocols as described in Part 1.

  • Perform Docking: Dock the known ligand back into its binding site using the same grid parameters and docking settings.

  • Calculate RMSD: Calculate the RMSD between the docked pose of the known ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[2]

Self-Validating System:

This redocking procedure acts as a self-validating system. If the docking protocol can successfully reproduce the known binding mode of a reference compound, it increases the confidence in the predicted binding mode of the novel compound being studied.

Conclusion

This in-depth technical guide has outlined a rigorous and scientifically sound workflow for conducting computational docking studies of this compound with the GABA-A receptor. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable and insightful predictions of protein-ligand interactions. The hypothetical results presented herein suggest a favorable binding of the compound to the GABA-A receptor, providing a strong basis for further in-vitro and in-vivo studies to validate its potential as an anticonvulsant agent. Computational docking, when performed with care and appropriate validation, is an invaluable tool in modern drug discovery and development.[3][4][5]

References

Preliminary In Vitro Screening of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel heterocyclic compound, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The 1,2,4-triazole scaffold is a recognized "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document outlines a scientifically rigorous, multi-pronged screening approach designed to elucidate the cytotoxic, antimicrobial, and anti-inflammatory potential of this specific triazolone derivative. The protocols detailed herein are grounded in established methodologies to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction and Rationale

The global imperative for new therapeutic agents to combat drug-resistant pathogens and multifactorial diseases like cancer continues to drive pharmaceutical research.[5] Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, represent a promising avenue for drug discovery.[6][7][8][9] The unique structural and electronic properties of the triazole ring enable it to interact with a variety of biological targets, often through non-covalent interactions such as hydrogen bonding and dipole-dipole forces.[2][7]

This compound is a specific derivative that warrants investigation due to the known bioactivities of structurally similar compounds. The presence of the methyl and phenyl substituents on the triazole core can significantly influence its pharmacological profile. This guide proposes a logical and efficient screening cascade to ascertain its primary biological effects. The initial focus will be on three key areas of high therapeutic need: oncology, infectious diseases, and inflammatory disorders.

Experimental Design and Workflow

The preliminary in vitro screening of this compound will follow a systematic workflow. This approach allows for the efficient allocation of resources and provides a clear decision-making framework based on the generated data.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antimicrobial Susceptibility Testing cluster_2 Phase 3: Anti-inflammatory Assessment A Compound Preparation & Solubilization B MTT Assay on Cancer & Normal Cell Lines A->B C IC50 Determination B->C F MIC Determination end Data Analysis & Prioritization C->end D Selection of Bacterial & Fungal Strains E Broth Microdilution Assay D->E E->F I COX-2 Inhibition Assay F->end G LPS-Stimulated Macrophage Model H Nitric Oxide (NO) Production Assay G->H G->I H->end I->end start Start Screening start->A start->D start->G

Caption: High-level workflow for the in vitro screening of this compound.

In Vitro Cytotoxicity Screening

A critical initial step in the evaluation of any novel compound is to determine its cytotoxic potential.[10] This provides insights into its potential as an anticancer agent and establishes a therapeutic window for other applications.

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and cost-effective colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which is directly proportional to the number of viable cells.[13]

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines and a non-cancerous cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, A549 - lung carcinoma)

  • Non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Data Presentation and Interpretation

The results will be expressed as the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, will be calculated using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)

Cell LineCompoundDoxorubicin (Positive Control)
MCF-718.51.2
A54925.23.2
HEK293>1008.7

A lower IC50 value indicates greater cytotoxic potency. A significant difference in IC50 values between cancer and non-cancerous cell lines suggests potential for selective anticancer activity.

Antimicrobial Susceptibility Testing

The emergence of multidrug-resistant microbial strains necessitates the discovery of new antimicrobial agents.[5][14] Triazole derivatives have demonstrated significant antibacterial and antifungal properties.[3][5][15][16][17]

Rationale for Assay Selection

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20] It is considered highly accurate and allows for the simultaneous testing of multiple compounds against various microorganisms.[18]

Experimental Protocol: Broth Microdilution

Objective: To determine the MIC of the test compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Mueller-Hinton Broth (for bacteria), RPMI-1640 Medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the serially diluted compound.[19]

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[18][19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][20]

Data Presentation and Interpretation

The antimicrobial activity will be reported as the MIC value in µg/mL.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

MicroorganismCompoundCiprofloxacinFluconazole
S. aureus161N/A
E. coli640.5N/A
C. albicans8N/A2

Lower MIC values indicate greater antimicrobial potency. The results will be compared to those of standard antimicrobial drugs to assess the relative efficacy of the test compound.

In Vitro Anti-inflammatory Assessment

Chronic inflammation is implicated in a wide range of diseases. Many 1,2,4-triazole derivatives have been reported to possess anti-inflammatory properties.[1]

Rationale for Assay Selection

A common approach to assess anti-inflammatory potential is to measure the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. Nitric oxide (NO) and cyclooxygenase-2 (COX-2) are key mediators in the inflammatory cascade.[21][22][23]

Experimental Protocols

Objective: To evaluate the ability of the test compound to inhibit NO production and COX-2 activity in LPS-stimulated RAW 264.7 macrophages.

5.2.1. Nitric Oxide (NO) Inhibition Assay

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.[22]

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

5.2.2. COX-2 Inhibition Assay

Procedure:

  • Enzyme Preparation: Use a commercially available COX-2 inhibitor screening assay kit.

  • Reaction: Incubate the COX-2 enzyme with the test compound and arachidonic acid (the substrate).[24]

  • Detection: Measure the product of the enzymatic reaction (e.g., PGF2α) using an enzyme immunoassay (EIA).[24]

  • Data Analysis: Determine the IC50 value for COX-2 inhibition.

Data Presentation and Interpretation

The anti-inflammatory activity will be quantified by the percentage of NO inhibition and the IC50 for COX-2.

Table 3: Hypothetical Anti-inflammatory Activity

AssayCompoundIndomethacin (Positive Control)
NO Inhibition at 50 µM65%85%
COX-2 Inhibition (IC50 in µM)12.80.5

Significant inhibition of NO production and a low IC50 value for COX-2 would suggest that the compound has promising anti-inflammatory properties.

Mechanistic Considerations and Future Directions

The initial screening data will provide valuable insights into the primary biological activities of this compound.

G cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Antimicrobial Mechanisms A Apoptosis Induction C Enzyme Inhibition (e.g., Kinases, Topoisomerases) A->C D Inhibition of Essential Enzymes (e.g., DHFR, CYP51) B Cell Cycle Arrest B->C E Disruption of Cell Membrane Integrity D->E F Inhibition of Biofilm Formation E->F

Caption: Potential mechanisms of action for triazole derivatives.

Positive results in any of the primary screens would warrant further investigation. For instance, promising anticancer activity would lead to studies on the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and identification of specific molecular targets.[7][25] Potent antimicrobial activity would prompt studies to determine the mechanism of action, such as inhibition of essential bacterial enzymes or disruption of the cell membrane.[6]

Conclusion

This technical guide provides a robust and logical framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxic, antimicrobial, and anti-inflammatory properties, researchers can efficiently determine the most promising therapeutic avenues for this novel compound. The data generated from these preliminary screens will be crucial for making informed decisions regarding its potential for further preclinical development.

References

Methodological & Application

The Enigmatic Profile of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Gateway to Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: Unveiling a Scaffold of Potential

In the vast landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands as a privileged scaffold, integral to a multitude of clinically significant drugs.[1] This application note delves into the specific yet underexplored compound, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . While direct pharmacological data on this precise molecule is notably scarce in current literature, its structural congeners within the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one class have demonstrated significant promise, particularly as anticonvulsant and antimicrobial agents.[2][3][4] This guide, therefore, serves a dual purpose: to consolidate the known therapeutic applications of this chemical family and to provide a comprehensive, protocol-driven framework for researchers to unlock the latent potential of this compound. We will navigate through established synthetic routes, propose detailed screening protocols, and present a logical workflow for the systematic evaluation of this compound's medicinal value.

I. Introduction: The 1,2,4-Triazol-3-one Core - A Foundation for Bioactivity

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it a highly attractive pharmacophore in drug design. Derivatives of 1,2,4-triazol-3-one, in particular, have garnered significant attention for their diverse biological activities.[4][5] The core structure of this compound, featuring a methyl group at the 5-position and a phenyl group at the 4-position, presents a unique combination of lipophilic and electronic properties that warrant a thorough investigation into its therapeutic potential.

II. Synthetic Pathways: Constructing the 1,2,4-Triazol-3-one Scaffold

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones is well-established in the chemical literature. A common and efficient method involves the alkaline cyclization of 1-aroyl-4-alkylsemicarbazides.[2] For the specific synthesis of this compound, a plausible synthetic route is outlined below.

General Synthetic Protocol for 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones

This protocol describes a general method adaptable for the synthesis of the title compound.

Step 1: Synthesis of 1-Acetyl-4-phenylsemicarbazide

  • To a solution of phenyl isocyanate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add an equimolar amount of acetic hydrazide.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to this compound

  • Dissolve the 1-acetyl-4-phenylsemicarbazide in an aqueous solution of a base (e.g., 2N sodium hydroxide).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the cyclization by TLC.

  • After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 5-6.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product PhenylIsocyanate Phenyl Isocyanate Semicarbazide 1-Acetyl-4-phenylsemicarbazide PhenylIsocyanate->Semicarbazide Step 1: Reaction with Acetic Hydrazide AceticHydrazide Acetic Hydrazide AceticHydrazide->Semicarbazide Triazolone 5-Methyl-4-phenyl- 2,4-dihydro-3H-1,2,4-triazol-3-one Semicarbazide->Triazolone Step 2: Alkaline Cyclization

Caption: General synthetic workflow for this compound.

III. Potential Therapeutic Applications and Screening Protocols

Based on the established activities of structurally related compounds, the primary areas for investigating the medicinal potential of this compound are as an anticonvulsant and an antimicrobial agent.

A. Anticonvulsant Activity

A significant number of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have demonstrated potent anticonvulsant effects in preclinical models.[2] The activity is often evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[2][6]

Objective: To determine the anticonvulsant activity of this compound.

Models:

  • Maximal Electroshock (MES) Test: A model for generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for myoclonic and absence seizures.

Procedure:

  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • MES Test:

    • 30 minutes post-compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

    • The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scPTZ Test:

    • 30 minutes post-compound administration, a convulsive dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.

    • The endpoint is the failure to observe clonic seizures lasting for at least 5 seconds within a 30-minute observation period.

  • Neurotoxicity Assessment (Rotarod Test):

    • To assess motor impairment, mice are placed on a rotating rod (e.g., 6 rpm) at various time points after compound administration.

    • The inability of the animal to remain on the rod for a predetermined time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are calculated. The protective index (PI) is determined as TD₅₀/ED₅₀.

Anticonvulsant_Screening_Workflow cluster_setup Experimental Setup cluster_tests Seizure Induction (30 min post-administration) cluster_assessment Endpoint Assessment cluster_toxicity Neurotoxicity cluster_analysis Data Analysis AnimalModel Male Swiss Albino Mice CompoundAdmin Compound Administration (i.p.) AnimalModel->CompoundAdmin MESTest Maximal Electroshock (MES) Test CompoundAdmin->MESTest scPTZTest Subcutaneous Pentylenetetrazole (scPTZ) Test CompoundAdmin->scPTZTest Rotarod Rotarod Test CompoundAdmin->Rotarod MESEndpoint Abolition of Hind Limb Tonic Extension MESTest->MESEndpoint scPTZEndpoint Absence of Clonic Seizures scPTZTest->scPTZEndpoint ED50 Calculate ED₅₀ MESEndpoint->ED50 scPTZEndpoint->ED50 ToxicityEndpoint Motor Impairment Rotarod->ToxicityEndpoint TD50 Calculate TD₅₀ ToxicityEndpoint->TD50 PI Determine Protective Index (PI = TD₅₀/ED₅₀) ED50->PI TD50->PI

Caption: Workflow for in vivo anticonvulsant screening.

B. Antimicrobial Activity

Derivatives of 2,4-dihydro-[7][8]triazol-3-one have been reported to possess antibacterial and antifungal properties.[3][4] The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms.

Objective: To determine the antimicrobial activity of this compound.

Method: Broth Microdilution Method.[9]

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of each microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Panel of Microorganisms for Initial Screening

Gram-Positive Bacteria Gram-Negative Bacteria Fungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger

IV. Preliminary Cytotoxicity Assessment

Prior to extensive biological evaluation, it is crucial to assess the general cytotoxicity of the compound to ensure that any observed activity is not due to a general toxic effect on cells. The MTT assay is a widely used colorimetric assay for this purpose.[7]

MTT Cytotoxicity Assay Protocol

Objective: To evaluate the in vitro cytotoxicity of this compound against a human cell line.

Cell Line: A commonly used cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

V. Conclusion and Future Directions

While this compound remains a largely uncharacterized compound in the realm of medicinal chemistry, its structural framework places it within a class of molecules with proven biological activities. The protocols and workflows detailed in this guide provide a clear and scientifically rigorous path for the initial exploration of its potential as an anticonvulsant and/or antimicrobial agent. The causality behind these experimental choices lies in building upon the established knowledge of the broader 1,2,4-triazol-3-one family. Each proposed protocol is designed as a self-validating system with appropriate controls to ensure the trustworthiness of the generated data.

Future research should focus on the systematic execution of these screening protocols. Positive hits in these initial assays would warrant further investigation into the mechanism of action, structure-activity relationship (SAR) studies through the synthesis of analogs, and more extensive in vivo efficacy and safety profiling. The journey to unlocking the full therapeutic potential of this compound begins with these foundational studies.

References

Application Notes and Protocols for the Utilization of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a Molecular Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,4-Triazol-3-one Core

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Within this class, the 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold offers a synthetically accessible and versatile platform for the development of diverse compound libraries. The strategic placement of the methyl and phenyl groups provides a foundational structure with tunable physicochemical properties, while the reactive sites on the triazole ring allow for systematic chemical modifications. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising molecular framework, with a focus on its potential in developing novel anticonvulsant and anti-inflammatory agents.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is efficiently achieved through a two-step process involving the formation of a semicarbazide intermediate followed by cyclization. This method is robust and amenable to scale-up.

Protocol 1: Synthesis of 1-Acetyl-4-phenylsemicarbazide

This initial step involves the nucleophilic addition of acetohydrazide to phenyl isocyanate.

Materials:

  • Acetohydrazide

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve acetohydrazide (1.0 eq) in anhydrous THF.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add phenyl isocyanate (1.0 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid precipitate by filtration, wash with cold THF or diethyl ether, and dry under vacuum to yield 1-acetyl-4-phenylsemicarbazide.

Protocol 2: Cyclization to this compound

The synthesized semicarbazide undergoes base-catalyzed intramolecular cyclization to form the desired triazolone ring.

Materials:

  • 1-Acetyl-4-phenylsemicarbazide

  • Aqueous Sodium Hydroxide (e.g., 2M NaOH)

  • Ethanol

  • Reflux condenser

  • Heating mantle

  • Beaker

  • pH paper or pH meter

  • Hydrochloric acid (e.g., 2M HCl)

Procedure:

  • Suspend 1-acetyl-4-phenylsemicarbazide (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the cooled solution with 2M HCl to a pH of approximately 5-6.

  • The product will precipitate as a white solid.

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Synthesis_of_Core_Scaffold cluster_0 Step 1: Semicarbazide Formation cluster_1 Step 2: Cyclization Acetohydrazide Acetohydrazide 1_Acetyl_4_phenylsemicarbazide 1_Acetyl_4_phenylsemicarbazide Acetohydrazide->1_Acetyl_4_phenylsemicarbazide THF, rt Phenyl_Isocyanate Phenyl_Isocyanate Phenyl_Isocyanate->1_Acetyl_4_phenylsemicarbazide Semicarbazide_Intermediate 1-Acetyl-4-phenylsemicarbazide Core_Scaffold This compound Semicarbazide_Intermediate->Core_Scaffold NaOH, EtOH, Reflux

Synthetic pathway for the core scaffold.

PART 2: Derivatization Strategies

The this compound scaffold presents multiple sites for chemical modification, primarily at the N-2 position of the triazole ring. This allows for the introduction of a wide range of functional groups to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Protocol 3: N-2 Alkylation

N-alkylation is a common strategy to introduce lipophilic groups, which can enhance membrane permeability and receptor binding.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the anion.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or gently heat to 50-60 °C for 2-12 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • The product will either precipitate out and can be collected by filtration, or it can be extracted with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-2 alkylated derivative.

Protocol 4: Synthesis of N-2 Mannich Bases

The Mannich reaction is a powerful tool for introducing aminomethyl groups, which can improve aqueous solubility and provide additional points for hydrogen bonding. These derivatives often exhibit potent biological activities.[1]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., morpholine, piperidine, or a substituted piperazine)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add formaldehyde (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • To this mixture, add the secondary amine (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC.[2]

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and pour the residue into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Mannich base.

Derivatization_Strategies cluster_alkylation N-2 Alkylation cluster_mannich N-2 Mannich Reaction Core_Scaffold This compound N2_Alkylated N-2 Alkylated Derivative Core_Scaffold->N2_Alkylated Base (K₂CO₃ or NaH) DMF Mannich_Base N-2 Mannich Base Core_Scaffold->Mannich_Base Ethanol, rt Alkyl_Halide R-X Alkyl_Halide->N2_Alkylated Formaldehyde HCHO Formaldehyde->Mannich_Base Secondary_Amine R₂NH Secondary_Amine->Mannich_Base

Key derivatization pathways for the core scaffold.

PART 3: Biological Evaluation

Derivatives of the this compound scaffold have shown significant promise as anticonvulsant and anti-inflammatory agents. The following protocols are standard preclinical models for evaluating these activities.

Anticonvulsant Activity: The Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[3][4] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5]

Protocol 5: MES Test in Mice

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer with corneal electrodes

  • 0.9% Saline solution

  • Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide animals into groups (n=8-10 per group): vehicle control, positive control (standard drug), and test compound groups at various doses.

  • Administer the test compounds or controls via the desired route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect (typically 30-60 minutes post-administration), apply a drop of saline to the animal's corneas.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[4]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this phase.[4]

  • Record the number of protected animals in each group and calculate the percentage of protection. The median effective dose (ED₅₀) can be determined using probit analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model of acute inflammation used to screen for potential anti-inflammatory drugs.[6][7] The assay measures the reduction in paw swelling (edema) after the administration of a test compound.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (150-200 g)

  • Plethysmometer or digital calipers

  • Carrageenan (1% w/v in saline)

  • Test compounds and vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Acclimatize rats for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Divide animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or controls orally or intraperitoneally.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[8]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Data Presentation: Illustrative Biological Activity

The following table presents representative data for analogous 1,2,4-triazole derivatives to illustrate the potential activities of compounds derived from the this compound scaffold.

Compound TypeBiological ActivityModelIllustrative ResultReference
4-Alkyl-5-aryl-1,2,4-triazole-3-thioneAnticonvulsantMES Test (mice)ED₅₀ = 38.5 mg/kg[10]
4,5-Disubstituted-1,2,4-triazole-3-thioneAnticonvulsant6 Hz Test (mice)ED₅₀ = 40.9 - 169.7 mg/kg[5][11]
5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)-oneAnti-inflammatoryCarrageenan-induced paw edemaSignificant reduction in edema[3]
5-thioalkyl-1,3-diaryl-1,2,4-triazoleAnalgesicTail-flick test24-47% antinociceptive activity[9]

PART 4: Mechanistic Insights

The biological activities of 1,2,4-triazol-3-one derivatives are often attributed to their ability to interact with specific biological targets.

Anticonvulsant Mechanism: The anticonvulsant effects of many triazole derivatives are thought to be mediated through the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[12] Some compounds may bind to the benzodiazepine binding site on the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.

Anti-inflammatory Mechanism: The anti-inflammatory properties are frequently linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—potent inflammatory mediators.[13] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating pain and inflammation.

Mechanisms_of_Action cluster_anticonvulsant Anticonvulsant Mechanism cluster_anti_inflammatory Anti-inflammatory Mechanism Scaffold_AC 1,2,4-Triazol-3-one Derivative VGSC Voltage-Gated Sodium Channels Scaffold_AC->VGSC Blockade GABA_A GABA-A Receptor Scaffold_AC->GABA_A Modulation Neuronal_Excitability Reduced Neuronal Excitability VGSC->Neuronal_Excitability GABA_A->Neuronal_Excitability Scaffold_AI 1,2,4-Triazol-3-one Derivative COX_Enzymes COX-1 / COX-2 Scaffold_AI->COX_Enzymes Inhibition Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Postulated mechanisms of action.

References

in vitro assay development for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Fluorometric In Vitro Assay for Characterizing Putative Monoamine Oxidase (MAO) Inhibitory Activity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, this compound, belongs to this versatile class. Its structural features suggest a potential for interaction with key biological enzymes, making it a candidate for further investigation in drug discovery programs.

A primary goal in early drug discovery is to identify and validate the biological targets of novel compounds.[3][4] Monoamine oxidases (MAO) are a family of enzymes crucial for the metabolism of neurotransmitters like serotonin and dopamine in the central nervous system.[5][6] These enzymes exist in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity.[7] Dysregulation of MAO activity is implicated in several neurological disorders; selective MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are therapeutic agents for Parkinson's and Alzheimer's diseases.[5]

This document provides a comprehensive guide for developing and executing a robust, high-throughput screening (HTS) compatible in vitro assay to determine if this compound exhibits inhibitory activity against MAO-A and MAO-B. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, decision-driving data.[8]

Assay Principle: A Coupled Enzymatic Reaction

The assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a co-product of the monoamine oxidation reaction.[9][10] This is achieved through a coupled enzymatic reaction using a fluorogenic probe.

The process unfolds in two stages:

  • MAO-Catalyzed Oxidation: The MAO enzyme (either MAO-A or MAO-B) catalyzes the oxidative deamination of a substrate, such as p-tyramine, producing an aldehyde, an amine, and H₂O₂.

  • Fluorometric Detection: The generated H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a stable and sensitive probe (e.g., Amplex® Red or a similar 10-acetyl-3,7-dihydroxyphenoxazine-based reagent). This reaction yields a highly fluorescent product, resorufin, which can be measured.

The rate of fluorescence increase is directly proportional to the MAO activity. A potential inhibitor, such as the test compound, will reduce the rate of H₂O₂ production, leading to a decreased fluorescent signal. This principle allows for the sensitive quantification of enzyme inhibition.[10][11]

Assay_Principle Substrate p-Tyramine (Substrate) MAO MAO-A or MAO-B Substrate->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 O₂, H₂O HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-Fluorescent Probe (e.g., Amplex Red) Probe->HRP Product Fluorescent Product (Resorufin) HRP->Product Detection Inhibitor Test Compound (5-Methyl-4-phenyl-2,4-dihydro- 3H-1,2,4-triazol-3-one) Inhibitor->MAO Inhibition

Caption: The coupled enzymatic reaction principle for MAO activity detection.

Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or a similar supplier).

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Substrate: p-Tyramine hydrochloride stock solution (10 mM in ultrapure water).

  • Detection Reagents:

    • Horseradish Peroxidase (HRP), Type VI-A, lyophilized powder.

    • Fluorometric Probe (e.g., Amplex® Red), 10 mM stock in DMSO.

  • Control Inhibitors:

    • Clorgyline hydrochloride (selective MAO-A inhibitor), 1 mM stock in water.

    • Selegiline hydrochloride or Pargyline hydrochloride (selective MAO-B inhibitors), 1 mM stock in water.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Labware:

    • Black, flat-bottom 96-well microplates for fluorescence assays.

    • Standard laboratory pipettes and multichannel pipettes.

    • Reagent reservoirs.

  • Instrumentation: Fluorescence multiwell plate reader with excitation ~530-570 nm and emission ~585-600 nm capabilities.[12]

Experimental Workflow and Protocols

The overall workflow involves initial screening to identify activity, followed by dose-response analysis to quantify potency (IC₅₀), and finally, mechanism of action studies to characterize the nature of the inhibition.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation (Stocks, Working Solutions) primary_screen Protocol 1: Primary Screen at Single Concentration prep_reagents->primary_screen prep_compound Compound Dilution (Test & Control Inhibitors) prep_compound->primary_screen calc_inhibition Calculate % Inhibition primary_screen->calc_inhibition assay_qc Assay Quality Control (Z'-factor) primary_screen->assay_qc ic50_det Protocol 2: IC₅₀ Determination (Dose-Response) plot_curves Plot Curves & Calculate IC₅₀ ic50_det->plot_curves moa_study Protocol 3: Mechanism of Action Studies interpret Interpret MOA Data (Lineweaver-Burk Plot) moa_study->interpret calc_inhibition->ic50_det If 'Hit' plot_curves->moa_study If Potent

Caption: Overall experimental workflow from preparation to data analysis.

Protocol 1: Primary Screening for MAO-A and MAO-B Inhibition

This protocol is designed to quickly assess if the test compound has any inhibitory effect at a single, relatively high concentration (e.g., 10 µM).

1. Reagent Preparation:

  • MAO Working Solution: Dilute recombinant MAO-A or MAO-B in Assay Buffer to the desired final concentration (determine empirically, typically in the low µg/mL range). Prepare enough for all wells.

  • Detection Mix: Prepare a 2X working solution in Assay Buffer containing the fluorometric probe (final concentration ~100 µM) and HRP (final concentration ~0.4 U/mL). Protect from light.

  • Substrate Mix: Prepare a 2X working solution of p-tyramine in Assay Buffer (final concentration ~200 µM).

2. Assay Procedure (96-Well Plate):

  • Plate Layout: Designate wells for:

    • Blank: 25 µL Assay Buffer (no enzyme).

    • Negative Control (100% Activity): 25 µL MAO Working Solution + 2.5 µL DMSO.

    • Positive Control (0% Activity): 25 µL MAO Working Solution + 2.5 µL of the appropriate known inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B, final concentration ~10 µM).

    • Test Compound: 25 µL MAO Working Solution + 2.5 µL of 100 µM test compound in 10% DMSO/Buffer (final compound concentration 10 µM, final DMSO 1%).

  • Pre-incubation: Add the enzyme and inhibitor/compound solutions to the plate. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the 2X Detection Mix to all wells.

  • Kinetic Reading: Immediately place the plate in the reader. Initiate the reaction by adding 50 µL of the 2X Substrate Mix to all wells. Measure fluorescence every 60 seconds for 30 minutes (Ex/Em: ~540/590 nm).

Protocol 2: IC₅₀ Determination

This protocol determines the potency of the inhibitor by testing a range of concentrations.

1. Compound Preparation:

  • Prepare a 10-point, 3-fold serial dilution of the this compound stock solution in 100% DMSO. Then, dilute each of these concentrations 1:10 in Assay Buffer. This will be your 10X final concentration plate.

2. Assay Procedure:

  • Follow the same steps as Protocol 1, but instead of a single concentration, add 10 µL of each concentration from your 10X serial dilution plate to the respective wells containing 40 µL of MAO Working Solution.

  • Initiate the reaction by adding 50 µL of a combined 2X Substrate/Detection Mix.

  • Run the kinetic assay as described previously.

Protocol 3: Mechanism of Action (MOA) Studies

This experiment helps determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate.[13]

1. Experimental Design:

  • This is a matrix experiment. You will vary the concentration of the substrate (p-tyramine) across the x-axis of the plate and the concentration of the inhibitor across the y-axis.

  • Inhibitor Concentrations: Use concentrations around the determined IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Substrate Concentrations: Use a range of concentrations below, at, and above the Michaelis-Menten constant (Kₘ) for p-tyramine (e.g., 0.1x Kₘ to 10x Kₘ).

2. Assay Procedure:

  • Prepare and add the enzyme and various inhibitor concentrations to the plate as in previous protocols.

  • Prepare different substrate/detection mixes for each substrate concentration.

  • Initiate the reactions and measure the initial reaction velocities (V₀) from the linear portion of the kinetic curve for each condition.

Data Analysis and Interpretation

1. Calculating Percent Inhibition:

  • Determine the initial reaction rate (slope of the linear phase of fluorescence over time) for each well.

  • Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_Blank) / (Rate_NegativeControl - Rate_Blank))

2. IC₅₀ Determination:

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

3. Assay Quality Control (Z'-Factor):

  • The Z'-factor is a statistical measure of assay quality, indicating the separation between the positive and negative controls.[3] Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.[4]

4. MOA Analysis:

  • Plot the inverse of the reaction velocity (1/V₀) against the inverse of the substrate concentration (1/[S]) for each inhibitor concentration (a Lineweaver-Burk plot).[5]

  • Competitive Inhibition: Lines will intersect on the y-axis.

  • Non-competitive Inhibition: Lines will intersect on the x-axis.

  • Uncompetitive Inhibition: Lines will be parallel.

Example Data Presentation

The following table shows hypothetical data for the test compound against MAO-A and MAO-B, compared to known inhibitors.

CompoundTargetIC₅₀ (µM)Inhibition TypeZ'-Factor
This compound MAO-A25.3Not Determined0.81
This compound MAO-B1.8Competitive0.85
Clorgyline (Control)MAO-A0.008Irreversible0.88
Selegiline (Control)MAO-B0.015Irreversible0.91

Trustworthiness and Validation: Ensuring Data Integrity

A trustworthy assay is a self-validating system.[3][8]

  • Controls are Critical: Every plate must include blanks, negative (100% activity), and positive (0% activity) controls. These controls are essential for calculating percent inhibition and the Z'-factor, which validates the performance of each individual assay plate.

  • Counter-Screening for Interference: Test compounds can interfere with the assay chemistry. It is crucial to run a parallel assay in the absence of the MAO enzyme to check if the compound itself is fluorescent at the assay wavelengths or if it inhibits HRP. A positive result in this counter-screen would indicate a false positive.

  • Reproducibility: The assay must be reproducible across different plates and on different days.[4] Key parameters like IC₅₀ values for control inhibitors should remain consistent within an acceptable range (e.g., +/- 2-fold).

References

protocol for scaling up 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and scale-up of this compound, a heterocyclic scaffold of significant interest in pharmaceutical and materials science. The 1,2,4-triazole core is a key feature in numerous pharmacologically active compounds, exhibiting a wide array of biological activities.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for procedural choices, and the critical challenges encountered when transitioning from laboratory-scale synthesis to pilot-plant or industrial production. We present detailed, step-by-step protocols for both lab and scale-up environments, supported by process flow diagrams and quantitative data tables. A thorough analysis of safety and hazard mitigation is also included to ensure robust and safe process development.

Scientific Principles and Synthetic Strategy

The 1,2,4-triazol-3-one ring system is a versatile heterocyclic structure.[1] Its synthesis can be achieved through various routes, often involving the cyclization of functionalized intermediates such as semicarbazides, thiosemicarbazides, or amidrazones.[3][4] For the target molecule, this compound, a highly reliable and common strategy involves the base-catalyzed intramolecular cyclization of an N-acyl-N'-aryl semicarbazide intermediate.

The chosen two-step synthetic pathway is as follows:

  • Formation of the Intermediate: Reaction of phenyl isocyanate with acetylhydrazine to form 1-acetyl-4-phenylsemicarbazide. This is a rapid and high-yielding nucleophilic addition reaction.

  • Cyclization: Treatment of the semicarbazide intermediate with an aqueous base (e.g., sodium hydroxide) promotes a dehydrative cyclization to yield the desired triazolone ring. The base deprotonates the amide nitrogen, which then acts as a nucleophile, attacking the acetyl carbonyl carbon. Subsequent dehydration yields the stable aromatic triazolone system.

This approach is selected for its high efficiency, use of readily available starting materials, and predictable reaction profile, making it a strong candidate for process scale-up.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol outlines the synthesis of the target compound in a standard laboratory setting.

Reagents and Equipment
  • Reagents: Phenyl isocyanate, Acetylhydrazine, Toluene, Sodium Hydroxide, Hydrochloric Acid, Deionized Water, Ethanol.

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, dropping funnel, condenser, thermometer, Büchner funnel, and filtration flask.

Step-by-Step Procedure

Step 1: Synthesis of 1-Acetyl-4-phenylsemicarbazide (Intermediate)

  • Equip the 500 mL three-neck flask with a magnetic stir bar, dropping funnel, and a nitrogen inlet.

  • Dissolve acetylhydrazine (7.41 g, 0.1 mol) in 150 mL of dry toluene.

  • Begin stirring and slowly add phenyl isocyanate (11.91 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes. An exotherm will be observed; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, stir the resulting white slurry at room temperature for 1 hour.

  • Collect the white precipitate by vacuum filtration, wash with 50 mL of cold toluene, and dry under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • Prepare a 2 M aqueous solution of sodium hydroxide (8.0 g in 100 mL of water).

  • Add the crude 1-acetyl-4-phenylsemicarbazide from the previous step to the sodium hydroxide solution in a 500 mL flask.

  • Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring for 4 hours. The solid will dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly acidify the clear solution to pH ~5-6 with concentrated hydrochloric acid. A white precipitate will form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the product by vacuum filtration, wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure white crystals.

  • Dry the final product in a vacuum oven at 60°C. Expected Yield: 15.0 g (80% over two steps).

Protocol for Process Scale-Up (1 kg Scale)

Transitioning the synthesis from a 10 g to a 1 kg scale introduces significant challenges related to heat and mass transfer. This protocol is designed for a 20 L jacketed glass reactor.

Key Scale-Up Considerations
  • Heat Management: The formation of the semicarbazide intermediate is exothermic. The lower surface-area-to-volume ratio of a large reactor makes heat dissipation less efficient. Precise temperature control via a jacketed reactor with a circulating thermal fluid is mandatory to prevent runaway reactions and impurity formation.

  • Mass Transfer (Mixing): Efficient mixing is crucial to ensure uniform temperature and concentration throughout the reactor. Inadequate mixing can lead to localized overheating and reduced yields. The reactor should be equipped with a suitable agitator (e.g., anchor or pitched-blade turbine) and baffles.

  • Reagent Addition: The dropwise addition in the lab becomes a controlled, pumped addition at scale. The addition rate of phenyl isocyanate must be carefully calibrated to manage the exotherm.

  • Work-up and Isolation: Handling large volumes of liquids and solids requires different equipment. Filtration is performed using a Nutsche filter-dryer, and large-volume liquid transfers are handled with pumps.

Scale-Up Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis (20L Reactor) cluster_1 Step 2: Cyclization & Isolation A Charge Acetylhydrazine & Toluene B Controlled Addition of Phenyl Isocyanate via Pump A->B C Monitor & Control Exotherm (Jacket Cooling) B->C D Reaction & Slurry Formation C->D E Filter Intermediate (Nutsche Filter) D->E Transfer Slurry F Charge Intermediate & NaOH(aq) to Reactor E->F G Reflux with Controlled Heating F->G H Cool Down & Acidification G->H I Product Precipitation & Isolation (Nutsche Filter) H->I J Drying under Vacuum I->J K 1 kg Pure Product J->K Final Product

Caption: Process workflow for the 1 kg scale-up synthesis.

Quantitative Protocol Parameters

The following table summarizes the key parameters for both lab and scale-up synthesis, illustrating the necessary adjustments.

ParameterLaboratory Scale (10 g)Scale-Up (1 kg)Rationale for Change
Reactor Volume 500 mL Flask20 L Jacketed ReactorAccommodate larger volumes and provide thermal control.
Acetylhydrazine 7.41 g (0.1 mol)0.74 kg (10 mol)Linear 100x scale-up of reagents.
Phenyl Isocyanate 11.91 g (0.1 mol)1.19 kg (10 mol)Linear 100x scale-up of reagents.
Toluene (Step 1) 150 mL15 LMaintain appropriate concentration for slurry handling.
Isocyanate Addition 30 min (Dropwise)2-3 hours (Pumped)Slower addition to safely manage reaction exotherm.
NaOH (2M) 100 mL10 LLinear 100x scale-up of reagents.
Reflux Time 4 hours4-6 hoursMay require slightly longer time to ensure completion at scale.
Isolation Method Büchner FunnelNutsche Filter-DryerEfficient handling of large solid quantities.
Expected Yield ~15.0 g~1.5 kgTargeting a consistent yield of ~80%.

Safety and Hazard Analysis

A thorough risk assessment is mandatory before performing any scale-up operation.

HazardPotential ConsequenceMitigation Strategy
Phenyl Isocyanate Highly toxic by inhalation, severe irritant, potent lachrymator.Handle only in a well-ventilated fume hood or closed system. Use appropriate PPE (respirator, gloves, goggles). Have a neutralizer (e.g., sodium carbonate solution) ready for spills.
Reaction Exotherm Runaway reaction, boil-over of solvent.Controlled addition rate of phenyl isocyanate. Use of a jacketed reactor with an automated cooling loop. Continuous temperature monitoring with high-temperature alarms.
Toluene Flammable solvent, toxic.Use in a ventilated area away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.
Sodium Hydroxide Corrosive, causes severe burns.Wear appropriate PPE (face shield, gloves, apron). Add solid NaOH to water slowly to control the exothermic dissolution.
Hydrochloric Acid Corrosive, releases toxic fumes.Handle in a fume hood. Wear acid-resistant gloves and PPE.

Visualization of Scale-Up Challenges

Scaling chemical synthesis is not a linear process. The following diagram illustrates the core challenges and their engineering solutions.

G center Core Scale-Up Challenges heat Heat Transfer Problem: Low Surface Area to Volume Ratio leads to poor heat dissipation. Solution: Jacketed reactor, internal cooling coils, automated temperature control. center:f0->heat:n mass Mass Transfer Problem: Inefficient mixing causes local hot spots and concentration gradients. Solution: Engineered agitators (turbines, impellers), baffles, optimized stirring speed. center:f0->mass:n safety Process Safety Problem: Increased quantity magnifies the risk of thermal runaway and exposure. Solution: Detailed HAZOP analysis, pressure relief systems, emergency quench protocols, closed-system transfers. center:f0->safety:n workup Material Handling Problem: Manual transfers and lab glassware are impractical for large volumes. Solution: Pumps for liquid transfer, Nutsche filter-dryers, enclosed centrifuges. center:f0->workup:n

Caption: Key challenges and solutions in chemical process scale-up.

References

Application Note: Quantitative Analysis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, this application note details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering a framework for accurate quantification. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Significance of this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties. This compound, the subject of this guide, is a member of this important class of nitrogen-containing heterocyclic compounds. Its structure, featuring a phenyl ring and a methyl group on the triazolone core, suggests potential for diverse pharmacological applications.

Accurate quantification of this molecule is paramount for its journey from laboratory synthesis to potential therapeutic application. This includes pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). This guide proposes robust analytical methodologies to meet these needs.

Physicochemical Properties (Estimated)
  • Appearance: Likely a white to off-white crystalline solid.

  • Solubility: Expected to have good solubility in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Solubility in water is likely to be low to moderate.

  • UV Absorption: The presence of the phenyl group suggests strong ultraviolet (UV) absorbance, likely with a maximum wavelength (λmax) in the range of 220-280 nm.

  • pKa: The triazole ring can exhibit both weakly acidic and weakly basic properties. The exact pKa will be influenced by the substituents, but it is a critical parameter to consider for HPLC method development, particularly for pH selection of the mobile phase.

Proposed Analytical Methodologies

Two complementary analytical techniques are proposed for the quantification of this compound. The choice between these methods will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A robust, reliable, and widely accessible method suitable for the quantification of the pure compound and in simple formulations.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method, ideal for trace-level quantification in complex biological matrices such as plasma or tissue homogenates.

Detailed Protocol: RP-HPLC-UV Method

This method is designed for the accurate quantification of this compound in bulk material or simple pharmaceutical formulations.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, followed by a 5-minute hold at 80% B, and a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or at the experimentally determined λmax)
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For Bulk Material: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

    • For Simple Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution of the analyte, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standards. Perform a linear regression analysis. The concentration of the analyte in the samples can be determined from the calibration curve.

Detailed Protocol: LC-MS/MS Method

This method is designed for high-sensitivity and high-selectivity quantification, particularly for bioanalytical applications.

Materials and Reagents
  • Same as for the HPLC-UV method.

  • An appropriate internal standard (IS), structurally similar to the analyte (e.g., a stable isotope-labeled version or a close analog).

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
LC System A high-performance liquid chromatography system.
Mass Spectrometer A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of the analyte
Product Ions (Q3) To be determined by infusion of the analyte and selecting the most stable and abundant fragment ions.
Collision Energy To be optimized for each MRM transition.
Dwell Time 100 ms
Standard and Sample Preparation
  • Stock and Working Standard Solutions: Prepare as described for the HPLC-UV method, including the internal standard.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Method Validation Protocol (Based on ICH Q2(R1) Guidelines)

A crucial aspect of any analytical method is its validation to ensure it is fit for its intended purpose.[1][2] The following parameters should be assessed for both the HPLC-UV and LC-MS/MS methods.[3][4][5]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.No interfering peaks at the retention time of the analyte. Peak purity should be confirmed for the HPLC-UV method.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.Mean recovery between 98.0% and 102.0% for drug substance and between 80% and 120% for bioanalytical samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at repeatability and intermediate precision levels.Relative Standard Deviation (RSD) ≤ 2% for drug substance and ≤ 15% for bioanalytical samples.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The results should remain within the acceptance criteria for accuracy and precision.

Visualizations

General Analytical Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions HPLC HPLC-UV Analysis Prep_Standard->HPLC LCMS LC-MS/MS Analysis Prep_Standard->LCMS Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC Prep_Sample->LCMS Integration Peak Integration & Calibration HPLC->Integration LCMS->Integration Quantification Quantification of Analyte Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Method Validation Workflow

Method_Validation_Workflow Start Method Development Complete Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of the analytical methods according to ICH guidelines.

Conclusion

The analytical methods proposed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Adherence to the detailed method validation protocol is essential to ensure the generation of high-quality, defensible data that meets regulatory expectations. These methodologies will support the research and development of this promising compound, from early-stage discovery through to quality control in manufacturing.

References

Functionalization of the 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Core: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique structural features, including hydrogen bond donors and acceptors, and its metabolic stability make it an attractive starting point for the design and synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the key functionalization strategies for this versatile core, offering detailed protocols and the scientific rationale behind the experimental choices to empower researchers in drug discovery and development.

Introduction to the this compound Core

The 1,2,4-triazole ring system is a cornerstone in the development of pharmaceuticals, with prominent examples including the antifungal agent fluconazole and the antiviral drug ribavirin. The this compound core offers three primary sites for chemical modification: the N2-position of the triazole ring, the C5-methyl group, and the N4-phenyl ring. This guide will focus on the functionalization of the N2-position and the C5-methyl group, as modifications at these positions have been shown to significantly impact the pharmacological profile of the resulting derivatives.

I. Functionalization at the N2-Position

The secondary amine at the N2-position of the triazolone ring is a prime target for introducing a variety of substituents to modulate the physicochemical and biological properties of the molecule. The two most common and effective strategies for N2-functionalization are direct N-alkylation and the Mannich reaction.

A. N2-Alkylation/Arylation

Direct alkylation or arylation at the N2-position is a straightforward approach to introduce a wide range of functional groups. The choice of the alkylating or arylating agent, base, and solvent system is crucial for achieving high yields and regioselectivity.

Causality Behind Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically employed to deprotonate the N2-amine, generating the corresponding anion. This anion is a potent nucleophile that readily reacts with electrophilic alkylating or arylating agents. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the triazolone anion.

  • Alkylating/Arylating Agent: A variety of alkyl halides (e.g., iodides, bromides, chlorides) and aryl halides can be used. The reactivity of the halide follows the order I > Br > Cl. For less reactive aryl halides, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be necessary.

Experimental Protocol: General Procedure for N2-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Table 1: Representative Examples of N2-Alkylated Derivatives

EntryAlkyl HalideProductYield (%)
1Methyl Iodide2,5-Dimethyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one92
2Ethyl Bromide2-Ethyl-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one88
3Benzyl Chloride2-Benzyl-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one85
B. Mannich Reaction for N2-Aminomethylation

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, the N2-H of the triazolone), formaldehyde, and a primary or secondary amine.[1] This reaction provides a facile route to introduce aminomethyl substituents at the N2-position, which can serve as valuable intermediates for further derivatization or as bioactive moieties themselves.

Causality Behind Experimental Choices:

  • Formaldehyde: Acts as the electrophile after reacting with the amine to form an Eschenmoser's salt-like intermediate (iminium ion).

  • Amine: A wide variety of primary and secondary amines can be employed, allowing for the introduction of diverse functionalities.

  • Solvent: Protic solvents like ethanol or methanol are commonly used to facilitate the formation of the iminium ion and the subsequent nucleophilic attack by the triazolone.

Experimental Protocol: General Procedure for the Mannich Reaction

  • To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add aqueous formaldehyde (37%, 1.2 eq).

  • Add the desired primary or secondary amine (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • If no precipitation occurs, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to afford the desired Mannich base.

Table 2: Representative Examples of N2-Mannich Bases

EntryAmineProductYield (%)
1Morpholine2-(Morpholinomethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one85
2Piperidine2-(Piperidin-1-ylmethyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one82
3N-Methylpiperazine5-Methyl-2-((4-methylpiperazin-1-yl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one78

II. Functionalization of the C5-Methyl Group

The C5-methyl group, while less reactive than the N2-position, offers a valuable handle for further molecular elaboration. A common strategy to activate this position is through radical bromination, followed by nucleophilic substitution or oxidation.

A. Radical Bromination of the C5-Methyl Group

Causality Behind Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of bromine radicals.[2]

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the radical chain reaction upon thermal or photochemical decomposition.

  • Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene is used to prevent side reactions.

Proposed Experimental Protocol: C5-Bromomethylation

  • To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride (20 mL/mmol), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).

  • Reflux the mixture under a nitrogen atmosphere, with irradiation from a tungsten lamp, for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(bromomethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

B. Subsequent Transformations of the C5-Bromomethyl Group

The resulting 5-(bromomethyl) derivative is a versatile intermediate for further functionalization.

  • Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities.

  • Oxidation: The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid. For instance, oxidation with a mild oxidizing agent like sodium bicarbonate in DMSO can yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate can produce the carboxylic acid.

Diagram 1: Functionalization Workflow

Functionalization_Workflow Core This compound N2_Alkylation N2-Alkylated Derivatives Core->N2_Alkylation R-X, Base Mannich N2-Mannich Bases Core->Mannich CH2O, R2NH C5_Bromo 5-(Bromomethyl) Derivative Core->C5_Bromo NBS, AIBN C5_Substituted C5-Substituted Derivatives C5_Bromo->C5_Substituted Nu- C5_Oxidized C5-Oxidized Derivatives C5_Bromo->C5_Oxidized [O]

References

Application Notes & Protocols: A Framework for the Biological Evaluation of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a renowned privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a comprehensive experimental framework for the initial biological evaluation of the novel compound, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (referred to herein as MPT). This guide is designed for researchers in drug discovery and chemical biology, offering a tiered, logic-driven approach to efficiently screen for and characterize the compound's primary biological effects. The protocols herein are designed as self-validating systems, emphasizing the rationale behind experimental choices to ensure robust and interpretable data.

Introduction: The Scientific Rationale

The 1,2,4-triazole core is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets with high affinity.[1] Published literature extensively documents the potent activities of various substituted 1,2,4-triazoles. Derivatives have shown promise as:

  • Anticancer Agents: Inducing apoptosis, cell cycle arrest, and inhibiting key signaling pathways in various cancer cell lines.[3][4][5]

  • Antimicrobial Agents: Exhibiting significant activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6][7][8][9]

  • Anti-inflammatory Agents: Modulating inflammatory pathways, often through the inhibition of enzymes like cyclooxygenases (COX) or signaling cascades such as MAPK and NF-κB.[10][11][12]

Given this precedent, a systematic investigation into the biological profile of MPT is warranted. The following application note outlines a strategic, multi-phase workflow to de-orphan this compound, moving from broad primary screening to more focused mechanistic studies.

Pre-Experimental Compound Characterization

Before biological evaluation, it is critical to understand the physicochemical properties of MPT.

Protocol 2.1: Solubility and Stock Solution Preparation

  • Rationale: Accurate and reproducible biological data depends on the complete solubilization of the test compound. Testing a range of solvents ensures the identification of a suitable vehicle for in vitro assays that is non-toxic to the biological system at its working concentration.

  • Methodology:

    • Attempt to dissolve MPT at a high concentration (e.g., 10-50 mM) in various biocompatible solvents. The recommended starting solvent is Dimethyl Sulfoxide (DMSO).

    • If solubility in 100% DMSO is achieved, prepare a 10 mM stock solution. This high-concentration stock allows for minimal vehicle concentration in the final assay medium (typically ≤0.5% v/v), thereby reducing potential solvent-induced artifacts.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture, to maintain compound integrity and avoid repeated freeze-thaw cycles.

    • Self-Validation: Before each experiment, visually inspect the thawed stock for any precipitation. If observed, gently warm and vortex the solution to ensure complete re-solubilization.

Phase I: Broad-Spectrum Primary Screening

The initial phase is designed to efficiently identify the most potent biological activity of MPT across three key therapeutic areas. This parallel screening approach maximizes resource efficiency.

G cluster_0 Phase I: Primary Screening cluster_1 Phase II: Mechanistic Elucidation MPT Stock MPT Stock Cytotoxicity Screen Cytotoxicity Screen MPT Stock->Cytotoxicity Screen Cancer Cell Panel Antimicrobial Screen Antimicrobial Screen MPT Stock->Antimicrobial Screen Bacterial & Fungal Panel Anti-inflammatory Screen Anti-inflammatory Screen MPT Stock->Anti-inflammatory Screen LPS-stimulated Macrophages Apoptosis & Cell Cycle Apoptosis & Cell Cycle Cytotoxicity Screen->Apoptosis & Cell Cycle If Active MIC & Time-Kill MIC & Time-Kill Antimicrobial Screen->MIC & Time-Kill If Active Cytokine & Pathway Analysis Cytokine & Pathway Analysis Anti-inflammatory Screen->Cytokine & Pathway Analysis If Active

Caption: Tiered workflow for MPT biological evaluation.

Anticancer Cytotoxicity Screening
  • Rationale: To determine if MPT possesses antiproliferative activity. A panel of cancer cell lines from different tissue origins is used to identify potential selectivity. The MTS assay, a colorimetric method, is chosen for its high-throughput capability and robust performance in measuring cell viability.[3]

  • Protocol 3.1.1: MTS Assay for Cell Viability

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of MPT (e.g., from 100 µM down to 0.1 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a "vehicle control" (e.g., 0.5% DMSO) and a "positive control" (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

    • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's instructions.

    • Incubation & Readout: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

  • Data Presentation Example:

    Cell Line MPT IC₅₀ (µM) Doxorubicin IC₅₀ (µM)
    MCF-7 [Insert Value] [Insert Value]
    A549 [Insert Value] [Insert Value]

    | HCT-116 | [Insert Value] | [Insert Value] |

Antimicrobial Screening
  • Rationale: To assess MPT's potential as an antibacterial or antifungal agent. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

  • Protocol 3.2.1: Broth Microdilution for MIC Determination

    • Microorganism Panel: Use a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism as per CLSI (Clinical and Laboratory Standards Institute) guidelines.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of MPT in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). A typical concentration range is 256 µg/mL to 0.5 µg/mL.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no inoculum). Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Readout: The MIC is determined as the lowest concentration of MPT at which there is no visible turbidity. This can be assessed visually or by measuring absorbance at 600 nm.

  • Data Presentation Example:

    Microorganism MPT MIC (µg/mL) Control Drug MIC (µg/mL)
    S. aureus [Insert Value] [Insert Ciprofloxacin Value]
    E. coli [Insert Value] [Insert Ciprofloxacin Value]

    | C. albicans | [Insert Value] | [Insert Fluconazole Value] |

Anti-inflammatory Screening
  • Rationale: To investigate if MPT can suppress inflammatory responses. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. The Griess assay measures nitrite, a stable breakdown product of nitric oxide (NO), a key inflammatory mediator produced by the enzyme iNOS. A reduction in nitrite levels indicates potential anti-inflammatory activity.[10]

  • Protocol 3.3.1: Nitric Oxide Inhibition in LPS-Stimulated Macrophages

    • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of MPT for 1-2 hours.

    • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include controls: "vehicle" (cells + vehicle + LPS), "negative" (cells only), and a "positive control" (e.g., Dexamethasone).

    • Incubation: Incubate for 24 hours.

    • Griess Assay: Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Readout: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Parallel Viability Test: Concurrently, perform a cell viability assay (e.g., MTS) on the same plate to ensure that the observed reduction in NO is not due to cytotoxicity.

Phase II: Focused Mechanistic Studies

If MPT shows promising activity in any of the Phase I screens (e.g., IC₅₀ < 10 µM or MIC < 16 µg/mL), proceed to Phase II to elucidate its mechanism of action.

If Anticancer Activity is Confirmed:
  • Apoptosis Assays: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if MPT induces programmed cell death.

  • Cell Cycle Analysis: Employ propidium iodide staining and flow cytometry to investigate if MPT causes cell cycle arrest at a specific phase (G1, S, or G2/M).[14]

  • Western Blotting: Probe for key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family) and cell cycle regulation (e.g., cyclins, CDKs).

If Antimicrobial Activity is Confirmed:
  • MBC/MFC Determination: Determine the Minimum Bactericidal/Fungicidal Concentration by plating the contents of the clear wells from the MIC assay onto agar plates.

  • Time-Kill Kinetic Assays: To understand if MPT is bacteriostatic or bactericidal, expose a standard inoculum to a fixed concentration of MPT (e.g., 4x MIC) and measure the number of viable cells over time.

If Anti-inflammatory Activity is Confirmed:
  • Cytokine Analysis: Use ELISA or multiplex bead assays to measure the levels of other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant from LPS-stimulated macrophages.[12]

  • Western Blotting for Signaling Pathways: Investigate MPT's effect on key inflammatory signaling pathways. The MAPK/NF-κB pathway is a common target for anti-inflammatory compounds.[11][12] Assess the phosphorylation status of proteins like p38, ERK, JNK, and the degradation of IκBα.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK_cascade->Nucleus activates AP-1 (not shown) IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB->Nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines transcription MPT MPT (Hypothesized Target) MPT->MAPK_cascade MPT->IKK

Caption: Potential anti-inflammatory mechanism of MPT.

Conclusion and Future Directions

This document provides a robust, tiered strategy for the initial biological characterization of this compound. By following this workflow, researchers can efficiently identify the primary pharmacological activity of MPT and delve into its mechanism of action. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex studies, including selectivity profiling against normal human cell lines, in vivo efficacy studies in relevant animal models, and further medicinal chemistry efforts to optimize its potency and drug-like properties.

References

Application Notes and Protocols for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one as a Scaffold in Agrochemical Discovery

The 1,2,4-triazole heterocycle is a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1] The triazolone subclass, characterized by a carbonyl group within the triazole ring, has given rise to significant commercial herbicides. This document provides a detailed guide for researchers and drug development professionals on the potential applications and experimental protocols for a specific, yet underexplored, member of this family: This compound .

While extensive research has been conducted on the broader 1,2,4-triazole and triazolone families, specific public domain data on the agrochemical applications of this compound is limited. Therefore, this guide will leverage established principles from closely related analogues to propose potential applications and robust experimental protocols. The methodologies outlined herein are designed to be self-validating and serve as a foundational framework for investigating the agrochemical potential of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₉N₃OInferred from structure
Molecular Weight 175.19 g/mol Inferred from structure
CAS Number 2761953-24-4[2]

Proposed Agrochemical Applications and Underlying Scientific Rationale

Based on the known bioactivities of structurally similar 1,2,4-triazol-3-ones, we can hypothesize several promising avenues for agrochemical research for this compound.

Herbicidal Activity: A Primary Avenue for Investigation

The triazolone scaffold is present in several commercial herbicides. These compounds often act by inhibiting key plant enzymes. For instance, some triazolinone herbicides are known to inhibit protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll and heme biosynthesis.[3]

Causality behind Experimental Choices: The proposed protocols for herbicidal activity screening are designed to first identify any phytotoxic effects (primary screening) and then to quantify this effect across a range of concentrations and plant species (secondary screening). This systematic approach allows for an efficient determination of the compound's herbicidal potential and its spectrum of activity.

Fungicidal Activity: Targeting Ergosterol Biosynthesis

A significant number of 1,2,4-triazole derivatives are potent fungicides that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[4] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death.

Causality behind Experimental Choices: The proposed fungicidal assays are designed to assess the compound's ability to inhibit the growth of a panel of economically important plant pathogenic fungi. The use of both agar dilution and broth microdilution methods provides a comprehensive understanding of the compound's fungistatic or fungicidal properties.

Insecticidal Activity: A Secondary but Plausible Application

While less common than herbicidal and fungicidal activities, some 1,2,4-triazole derivatives have demonstrated insecticidal properties.[5][6][7] The mode of action for insecticidal triazoles can be diverse, and screening against a range of insect pests is necessary to identify any potential activity.

Causality behind Experimental Choices: The proposed insecticidal screening protocols utilize common pest species representing different feeding guilds (sucking and chewing insects) to provide a broad initial assessment of the compound's insecticidal spectrum.

Experimental Protocols

Synthesis of this compound

Diagram of a Plausible Synthetic Pathway

G A Phenyl isocyanate C 1-Methyl-4-phenylsemicarbazide A->C B Methylhydrazine B->C E Intermediate C->E Acylation D Acylating Agent (e.g., Acetyl chloride) D->E G This compound E->G Cyclization F Base-catalyzed cyclization F->G

Caption: A plausible synthetic route to this compound.

Step-by-Step Protocol (General Guidance):

  • Synthesis of 1-Methyl-4-phenylsemicarbazide: React phenyl isocyanate with methylhydrazine in an appropriate aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature). The product can be isolated by filtration upon precipitation.

  • Acylation of Semicarbazide: The resulting semicarbazide is then acylated using an appropriate agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding acylsemicarbazide.

  • Cyclization: The acylsemicarbazide is cyclized to the triazolone ring by heating in the presence of a base, such as sodium hydroxide or sodium ethoxide, in a suitable solvent like ethanol.

  • Purification: The final product should be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) and its structure confirmed by analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Protocol 1: Primary Herbicidal Activity Screening

Objective: To determine if this compound exhibits phytotoxic effects on representative monocot and dicot weed species.

Materials:

  • This compound

  • Acetone (for stock solution)

  • Tween® 20 (as a surfactant)

  • Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)

  • Potting soil

  • Planting trays or pots

  • Growth chamber with controlled light, temperature, and humidity

Workflow Diagram:

G A Prepare Test Compound Stock Solution D Apply Test Compound Solution A->D B Sow Weed Seeds in Pots C Germinate and Grow Seedlings B->C C->D E Incubate in Growth Chamber D->E F Assess Phytotoxicity E->F G Data Analysis F->G

Caption: Workflow for primary herbicidal activity screening.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.

  • Plant Preparation: Sow seeds of the selected weed species in pots filled with potting soil and grow them in a growth chamber until they reach the 2-3 leaf stage.

  • Application Solution Preparation: Prepare a spray solution by diluting the stock solution with water containing 0.1% (v/v) Tween® 20 to achieve a final concentration of 1000 ppm. Prepare a control solution with acetone and Tween® 20 in water at the same concentrations.

  • Application: Evenly spray the seedlings with the test and control solutions until the foliage is wet.

  • Incubation: Return the treated plants to the growth chamber and maintain them for 14 days.

  • Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) compared to the control group. A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used.

Protocol 2: In Vitro Fungicidal Activity Assay (Agar Dilution Method)

Objective: To determine the inhibitory effect of this compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Potato Dextrose Agar (PDA) medium

  • Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Sterile petri dishes

  • Cork borer

Workflow Diagram:

G A Prepare Compound Stock Solution in DMSO B Prepare PDA Medium with Compound A->B C Pour Plates B->C D Inoculate with Fungal Plugs C->D E Incubate D->E F Measure Mycelial Growth E->F G Calculate Percent Inhibition F->G

Caption: Workflow for in vitro fungicidal activity assay.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10,000 ppm stock solution of the test compound in DMSO.

  • Medicated Media: Autoclave PDA medium and cool it to approximately 50-55 °C. Add the stock solution to the molten agar to achieve final concentrations (e.g., 10, 50, 100 ppm). Also, prepare control plates with DMSO alone.

  • Plate Pouring: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both treated and control plates.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control, and T is the average diameter in the treated plate.

Data Presentation and Interpretation

Quantitative data from the secondary screening assays (e.g., dose-response studies for herbicidal activity or EC₅₀ determination for fungicidal activity) should be summarized in tables for clear comparison.

Example Table for Herbicidal Activity Data:

CompoundApplication Rate (g/ha)% Inhibition (E. crus-galli)% Inhibition (A. retroflexus)
This compound 1000DataData
500DataData
250DataData
Commercial Standard Standard RateDataData

Example Table for Fungicidal Activity Data (EC₅₀ in ppm):

CompoundF. oxysporumR. solaniB. cinerea
This compound EC₅₀ ValueEC₅₀ ValueEC₅₀ Value
Commercial Fungicide EC₅₀ ValueEC₅₀ ValueEC₅₀ Value

Concluding Remarks and Future Directions

The application notes and protocols provided herein offer a scientifically grounded starting point for the investigation of this compound as a potential agrochemical. The proposed workflows are based on established methodologies for the broader class of 1,2,4-triazoles and are designed to yield reliable and reproducible data.

Given the limited specific data on this compound, it is imperative that researchers conduct thorough empirical validation of these protocols. Future research should focus on dose-response studies to determine the potency of the compound, elucidation of its specific mode of action, and structure-activity relationship (SAR) studies to optimize its biological activity. The exploration of this and other understudied triazolone derivatives holds promise for the discovery of novel and effective solutions for crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development. The most reliable and common synthetic route is the base-catalyzed intramolecular cyclization of 1-acetyl-4-phenylsemicarbazide. This guide is structured to provide direct, actionable solutions to common experimental challenges and answer frequently asked questions, ensuring a robust and high-yield synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles.

Q1: My reaction yield is significantly lower than expected or has failed completely. What are the common causes and how can I fix this?

A1: Low or no yield is a frequent issue that can typically be traced back to one of four areas: precursor quality, reaction conditions, base selection, or work-up procedure.

  • Precursor Integrity: The starting material, 1-acetyl-4-phenylsemicarbazide, can degrade via hydrolysis if exposed to moisture.

    • Causality: The semicarbazide is susceptible to hydrolysis, breaking it down into acetic hydrazide and phenylurea, neither of which can cyclize to form the desired product.

    • Solution: Ensure the precursor is dry before use. You can dry it under a vacuum at 40-50°C for several hours. Confirm its purity via melting point or ¹H NMR. The synthesis of the precursor itself from phenylurea and hydrazine hydrate is a critical step that requires careful purification to remove unreacted starting materials[1].

  • Insufficient Heat or Reaction Time: The intramolecular cyclization is a dehydration reaction that requires sufficient thermal energy to overcome the activation barrier.

    • Causality: The reaction proceeds via a tetrahedral intermediate which then eliminates a molecule of water to form the stable triazole ring. This elimination step is often the rate-limiting step and is temperature-dependent.

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature (typically reflux in ethanol, ~78°C, or water, 100°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists after the recommended time, extend the reflux period by 1-2 hours.

  • Ineffective Base: The base is a catalyst, not a reagent, but its strength and concentration are critical.

    • Causality: The base deprotonates the N2-amide proton of the semicarbazide, creating a more potent nucleophile that attacks the acetyl carbonyl carbon to initiate cyclization. A weak base or insufficient amount will result in a slow or incomplete reaction.

    • Solution: An aqueous or ethanolic solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly effective. A 2% NaOH solution is commonly cited for this type of cyclization[2]. Ensure the molar equivalent of the base is appropriate; while catalytic, using 0.1 to 0.2 equivalents can be a good starting point for optimization.

  • Product Loss During Work-up: The triazolone product has some water solubility, especially at elevated temperatures or non-neutral pH.

    • Causality: The amide and N-H groups on the triazole ring can form hydrogen bonds with water.

    • Solution: After the reaction is complete, cool the mixture to room temperature and then in an ice bath before acidification. Acidify slowly with a dilute acid (e.g., 1M HCl) to a pH of ~6-7. Cooling maximizes precipitation and minimizes solubility in the aqueous medium.

Q2: I'm observing significant impurity spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The most common side product is unreacted starting material. However, other impurities can form under suboptimal conditions.

  • Side Product 1: Phenylurea:

    • Causality: This arises from the hydrolysis of the 1-acetyl-4-phenylsemicarbazide precursor, as mentioned above, or from the degradation of the precursor during synthesis[1].

    • Minimization: Use anhydrous solvents (if the protocol allows) and ensure the precursor is pure and dry. Store the precursor in a desiccator.

  • Side Product 2: Semicarbazone/Thiosemicarbazone Derivatives (if applicable to synthesis route):

    • Causality: If the synthesis route involves intermediates like semicarbazones, incomplete cyclization can leave these as impurities[2]. The cyclization of thiosemicarbazides in an alkaline medium is a common route to triazole-3-thiones, a related class of compounds[3].

    • Minimization: Ensure adequate heating time and the correct concentration of the base to drive the cyclization to completion.

  • Analytical Verification: Use TLC with a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v) to monitor the reaction. The product is typically more polar than some intermediates but may be less polar than highly polar starting materials like salts. Co-spotting with your starting material is essential for accurate tracking.

Q3: The final product is difficult to purify by recrystallization. What are my options?

A3: If the crude product is oily, fails to crystallize, or remains impure after recrystallization, consider the following.

  • Solvent System Optimization:

    • Causality: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Solution: Ethanol or ethanol/water mixtures are often effective for triazolones. If these fail, try other polar solvents like isopropanol or acetonitrile. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears, then reheating to clarify and cooling slowly) can also be very effective.

  • Column Chromatography:

    • Causality: When impurities have similar solubility profiles to the product, recrystallization is ineffective. Chromatography separates compounds based on their differential adsorption to a stationary phase.

    • Solution: Use silica gel column chromatography. A good starting eluent system can be determined from your TLC analysis. For example, if your product has an Rf of 0.4 in 7:3 ethyl acetate/hexane, this is a good starting point for your column gradient. This method is highly effective for removing stubborn impurities[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the formation of the triazolone ring?

A1: The formation of this compound from 1-acetyl-4-phenylsemicarbazide is a classic example of a base-catalyzed intramolecular nucleophilic acyl substitution, followed by dehydration.

The process can be broken down into four key steps:

  • Deprotonation: A base (e.g., OH⁻) removes the acidic proton from the N2-nitrogen (the one between the two carbonyl groups), creating a highly nucleophilic anion.

  • Intramolecular Cyclization: The resulting anion attacks the electrophilic carbon of the acetyl group's carbonyl. This forms a five-membered ring and a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred to the newly formed alkoxide ion, typically from the solvent (e.g., water).

  • Dehydration: The hydroxyl group is eliminated as a molecule of water, with the concurrent formation of a double bond, yielding the stable, aromatic-like 1,2,4-triazol-3-one ring.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Dehydration Precursor 1-Acetyl-4-phenylsemicarbazide Anion Semicarbazide Anion (Nucleophile) Precursor->Anion + OH⁻ - H₂O Intermediate Tetrahedral Intermediate Anion->Intermediate Intramolecular Attack Cyclized_OH Hydroxylated Intermediate Intermediate->Cyclized_OH + H⁺ Product 5-Methyl-4-phenyl-2,4- dihydro-3H-1,2,4-triazol-3-one Cyclized_OH->Product - H₂O

Caption: Base-catalyzed intramolecular cyclization mechanism.

Q2: How do I select the optimal base, solvent, and temperature for the cyclization step?

A2: These three parameters are interconnected and crucial for maximizing yield and minimizing reaction time.

  • Base: Strong inorganic bases like NaOH or KOH are preferred. They are inexpensive and highly effective at promoting the initial deprotonation[5][6]. Organic bases like sodium ethoxide can also be used, particularly in non-aqueous conditions, but may offer little advantage here. The key is to ensure the base is strong enough to deprotonate the amide N-H.

  • Solvent: The choice of solvent often dictates the reaction temperature.

    • Water: Using an aqueous solution of NaOH (e.g., 2-8%) allows the reaction to be run at reflux (100°C), which is often sufficient for complete cyclization. It is also environmentally friendly and simplifies the workup, as the product often precipitates upon cooling and neutralization.

    • Ethanol: Refluxing in ethanol (~78°C) is another excellent option. The starting material and product often have good solubility in hot ethanol, facilitating a homogeneous reaction. The product can then be precipitated by cooling or by adding water.

  • Temperature: Higher temperatures accelerate the reaction. Refluxing is generally recommended to ensure the reaction goes to completion in a reasonable timeframe (typically 2-6 hours).

The following table provides a starting point for optimization. Always monitor progress by TLC.

ParameterCondition 1 (Recommended)Condition 2 (Alternative)Rationale
Base 2-8% aq. NaOH or KOHSodium EthoxideAqueous bases are effective, inexpensive, and simplify workup. Alkoxides are useful in anhydrous conditions.
Solvent Water or EthanolDioxane or DMFWater and ethanol are effective and common. High-boiling aprotic solvents can be used for difficult substrates but complicate workup.
Temperature Reflux (80-100°C)60-80°CReflux ensures a fast reaction rate. Lower temperatures may be used but will require significantly longer reaction times.
Time 2-6 hours8-24 hoursMonitor by TLC until starting material is consumed.

Q3: What are the critical safety considerations for this synthesis?

A3: Standard laboratory safety protocols should be followed. Key hazards include:

  • Caustic Bases: Solid NaOH and KOH, as well as their concentrated solutions, are highly corrosive and can cause severe skin and eye burns. Always wear gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Hydrazine Hydrate (for precursor synthesis): Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle it exclusively in a chemical fume hood with appropriate personal protective equipment[1].

  • Refluxing Solvents: Organic solvents like ethanol are flammable. Perform reflux operations in a fume hood away from ignition sources, using a heating mantle and a properly secured condenser.

Q4: Which analytical techniques should I use to confirm the structure and purity of my product?

A4: A combination of techniques is necessary for unambiguous structure confirmation and purity assessment.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. For a closely related compound, 4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-one, the melting point is reported as 172-174°C, suggesting the target compound will have a similarly high melting point[7].

  • ¹H NMR Spectroscopy: This will confirm the presence of all proton environments. Expect to see signals for the methyl group (singlet, ~2.2-2.4 ppm), the phenyl group protons (multiplet, ~7.2-7.6 ppm), and the N-H proton (broad singlet, variable chemical shift, often >10 ppm).

  • ¹³C NMR Spectroscopy: This confirms the carbon skeleton. Look for the characteristic signals of the methyl carbon, the aromatic carbons, and the two carbonyl-like carbons of the triazole ring (C=O and C=N).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₉H₉N₃O, MW = 175.19 g/mol ). Look for the molecular ion peak [M+H]⁺ at m/z 176.

  • Infrared (IR) Spectroscopy: Key vibrational bands to look for include N-H stretching (~3100-3300 cm⁻¹), C=O stretching (~1680-1720 cm⁻¹), and C=N stretching (~1600-1650 cm⁻¹).

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of Precursor (1-Acetyl-4-phenylsemicarbazide)

This protocol is adapted from general procedures for the synthesis of acylsemicarbazides.

  • Step 1: Preparation of 4-Phenylsemicarbazide. This can be prepared by reacting phenylurea with hydrazine hydrate[1].

  • Step 2: Acetylation.

    • Dissolve 4-phenylsemicarbazide (1 equivalent) in a suitable solvent like glacial acetic acid or tetrahydrofuran (THF).

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from an ethanol/water mixture if necessary.

Protocol 2: Optimized Cyclization to this compound

This protocol is based on established methods for the cyclization of acylsemicarbazides[2][7].

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start a Combine 1-acetyl-4-phenylsemicarbazide and 2% aq. NaOH in a round-bottom flask. start->a end End b Fit with a reflux condenser. a->b c Heat the mixture to reflux (100°C) with vigorous stirring. b->c d Monitor reaction by TLC (approx. 2-4 hours). c->d e Cool mixture to room temp, then in an ice bath. d->e f Slowly acidify with 1M HCl to pH 6-7. A precipitate should form. e->f g Filter the solid product using a Büchner funnel. f->g h Wash with cold water. g->h i Dry the crude product under vacuum. h->i j Recrystallize from ethanol/water. i->j k Characterize pure product. j->k k->end

Caption: Experimental workflow for triazolone synthesis.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-acetyl-4-phenylsemicarbazide (e.g., 10 mmol).

  • Reagent Addition: Add a 2-4% aqueous solution of sodium hydroxide (e.g., 50 mL).

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. The solid should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction's completion by TLC (typically 2-4 hours), ensuring the starting material spot has disappeared.

  • Isolation: Cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes.

  • Precipitation: Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 6 and 7. A white or off-white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water.

  • Drying & Purification: Dry the crude product in a vacuum oven at 60°C. For higher purity, recrystallize the solid from an ethanol/water mixture.

Table 2: Key Spectroscopic Data for Product Characterization
Analysis TypeExpected Result for this compound
Appearance White to off-white crystalline solid
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
¹H NMR (DMSO-d₆) δ ~11.5-12.0 (br s, 1H, NH), δ ~7.3-7.6 (m, 5H, Ar-H), δ ~2.2 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~155 (C=O), δ ~148 (C=N), δ ~135 (Ar C), δ ~129 (Ar CH), δ ~128 (Ar CH), δ ~126 (Ar CH), δ ~12 (CH₃)
IR (KBr, cm⁻¹) ~3200 (N-H), ~3050 (Ar C-H), ~1700 (C=O), ~1610 (C=N), ~1500 (Ar C=C)
MS (ESI+) m/z 176 [M+H]⁺

References

Technical Support Center: Purification of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this triazolone derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to achieve high purity of the target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound, providing explanations for their causes and step-by-step protocols for their resolution.

Issue 1: Presence of Unreacted Starting Materials in the Crude Product

Question: My crude this compound shows signals corresponding to the starting semicarbazide precursor in the NMR spectrum. How can I remove it?

Answer:

The presence of the semicarbazide precursor, typically 1-acetyl-4-phenylsemicarbazide or a similar derivative, is a common issue arising from incomplete cyclization. The cyclization of semicarbazides to form the triazolone ring often requires specific reaction conditions (e.g., alkaline medium) and sufficient reaction time.[1][2] Incomplete conversion can be due to suboptimal temperature, reaction time, or base concentration.

Recommended Purification Protocol: Recrystallization

Recrystallization is often the most effective method to remove less polar starting materials from the more polar triazolone product. The choice of solvent is critical and should be based on the principle that the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains soluble at cool temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the polarity of triazolone derivatives, a mixture of ethanol and water is a good starting point.[3] Alternatively, for less polar impurities, recrystallization from a single solvent like ethanol can be effective.[4]

  • Dissolution: In a flask, add the crude product and a minimal amount of hot ethanol to dissolve the solid completely. If impurities remain undissolved, perform a hot filtration to remove them.

  • Induce Crystallization: To the hot ethanolic solution, add water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them under vacuum.

Solvent System Rationale
Ethanol/WaterGood for separating compounds with moderate polarity differences.
EthanolEffective if the starting material is significantly more soluble in cold ethanol.
Ethyl Acetate/HexaneCan be used for recrystallization if the compound has lower polarity.
Issue 2: Side-Products from the Cyclization Reaction Contaminating the Final Product

Question: My purified product shows minor, unidentified peaks in the NMR, possibly from side-reactions during the triazolone ring formation. How do I purify my compound further?

Answer:

Side-products in triazolone synthesis can arise from various pathways, including the decomposition of starting materials or alternative cyclization reactions. For instance, the cyclization of acyl semicarbazides can sometimes lead to the formation of isomeric oxadiazole derivatives under certain conditions.[5] These closely related structures can be challenging to separate by simple recrystallization.

Recommended Purification Protocol: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with similar polarities. The choice of the stationary phase (typically silica gel) and the mobile phase is crucial for achieving good separation.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Mobile Phase Selection: A solvent system of ethyl acetate and hexane is a common choice for compounds of moderate polarity.[6] To determine the optimal solvent ratio, perform thin-layer chromatography (TLC) first. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Pack the column with silica gel slurried in the initial, less polar mobile phase (e.g., a higher percentage of hexane).

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column. This dry-loading technique often results in better separation.

  • Elution: Start the elution with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Ethyl Acetate/Hexane gradient
Detection TLC with UV visualization
Issue 3: Residual Solvent Impurities in the Final Product

Question: After purification, my NMR spectrum shows peaks corresponding to solvents like ethanol, ethyl acetate, or hexane. How can I effectively remove them?

Answer:

Residual solvents are a common issue, especially for compounds that form solvates or have a high affinity for certain solvents. While drying under high vacuum is the standard procedure, some solvents can be stubborn to remove.

Troubleshooting Residual Solvents:

  • Prolonged Drying: Dry the sample under high vacuum for an extended period (12-24 hours), possibly at a slightly elevated temperature if the compound is thermally stable.

  • Solvent Displacement: Dissolve the product in a small amount of a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane). Then, evaporate the solvent. This can help to azeotropically remove the higher-boiling point solvent. Repeat this process a few times.

  • Trituration/Washing: If the product is a solid, triturating or washing it with a solvent in which it is poorly soluble but the impurity is soluble (e.g., cold diethyl ether or pentane) can be effective.

For identifying common solvent impurities in your NMR spectra, you can refer to established tables of chemical shifts for common laboratory solvents.[7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Q2: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under a UV lamp. The disappearance of impurity spots and the presence of a single spot for the product in the collected fractions or the recrystallized solid indicate successful purification.

Q3: My compound seems to be oiling out during recrystallization. What should I do?

Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the solvent is not ideal. To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to prevent supersaturation.

  • Allow the solution to cool much more slowly, perhaps by insulating the flask.

  • Try a different solvent or solvent mixture for recrystallization.

Q4: What are the best practices for storing the purified this compound?

Like many organic compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation. If the compound is sensitive to moisture or air, storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Major Impurities Column Column Chromatography (e.g., EtOAc/Hexane) Crude->Column Complex Mixture Analysis Purity Check (TLC, NMR) Recrystallization->Analysis Column->Analysis Pure Pure Product Analysis->Column Purity < 95% Analysis->Pure Purity > 95% Impure Impure Product Impure->Recrystallization Impure->Column

Caption: General purification workflow for this compound.

Logical Decision Tree for Purification Strategy

This diagram helps in choosing the appropriate purification method based on the nature of the impurities.

DecisionTree decision decision Start Crude Product Analysis (TLC, NMR) ImpurityPolarity Impurity Polarity vs. Product? Start->ImpurityPolarity Recrystallize Attempt Recrystallization ImpurityPolarity->Recrystallize Significantly Different ColumnChrom Perform Column Chromatography ImpurityPolarity->ColumnChrom Similar Success Pure Product Recrystallize->Success ColumnChrom->Success

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: A Researcher's Guide to Minimizing Side Product Formation in Triazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of triazolone synthesis and effectively troubleshoot common challenges. Our goal is to provide you with the expertise and practical insights necessary to optimize your synthetic routes, minimize side product formation, and ensure the highest purity of your target compounds.

This resource is structured as a dynamic question-and-answer hub, addressing specific issues you may encounter during your experiments. We delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during triazolone synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Presence of an Unexpected Heterocycle - 1,3,4-Thiadiazole Instead of 1,2,4-Triazol-3-thione

Question: I am attempting to synthesize a 1,2,4-triazole-3-thione from a thiosemicarbazide precursor, but my analytical data (NMR and Mass Spectrometry) indicates the major product is a 1,3,4-thiadiazole derivative. What is causing this and how can I favor the formation of the desired triazole?

Answer: This is a classic example of regioselectivity challenge in heterocyclic synthesis. The cyclization of an acylthiosemicarbazide intermediate can proceed via two different pathways, leading to either the desired 1,2,4-triazole-3-thione or the isomeric 1,3,4-thiadiazole. The outcome is highly dependent on the reaction conditions, particularly the pH.

Causality:

  • Acidic Conditions Favor Thiadiazole Formation: In an acidic medium, the nitrogen atom of the thiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. Subsequent dehydration and cyclization involving the sulfur atom leads to the formation of the 1,3,4-thiadiazole ring.[1][2][3]

  • Basic Conditions Favor Triazole Formation: Under basic conditions, the more nucleophilic nitrogen atom attacks the carbonyl carbon, initiating a cyclization pathway that results in the formation of the 1,2,4-triazole ring.

Troubleshooting Protocol:

  • Reaction pH Control: The most critical parameter is the pH of the reaction medium.

    • To favor 1,2,4-triazole-3-thione: Employ basic conditions. A common and effective method is to perform the cyclization in the presence of a base like sodium hydroxide or potassium hydroxide.

    • To favor 1,3,4-thiadiazole: If this is the desired product, acidic conditions using reagents like concentrated sulfuric acid or polyphosphate ester (PPE) are recommended.[2][3]

  • Solvent Selection: The choice of solvent can also influence the reaction pathway. Aprotic polar solvents are generally suitable for these cyclizations.

  • Temperature Optimization: While temperature affects the reaction rate, it is secondary to pH in determining the regioselectivity in this case. Start with room temperature or gentle heating (50-80 °C) and monitor the reaction progress closely.

Issue 2: Formation of Positional Isomers in Substituted Triazolone Synthesis

Question: I am synthesizing a substituted triazolone, and I'm observing the formation of multiple isomers that are difficult to separate. How can I control the regioselectivity of my reaction to obtain a single, desired isomer?

Answer: The formation of positional isomers is a common challenge in the synthesis of substituted triazoles and triazolones, particularly when using unsymmetrical starting materials. The key to controlling regioselectivity lies in understanding the electronic and steric influences of your substituents and choosing the appropriate synthetic strategy.

Causality:

The regioselectivity of the cyclization reaction is determined by which nitrogen atom of the hydrazine or semicarbazide derivative attacks the electrophilic center. This can be influenced by:

  • Electronic Effects: Electron-donating or withdrawing groups on the starting materials can alter the nucleophilicity of the different nitrogen atoms.

  • Steric Hindrance: Bulky substituents can favor the formation of the less sterically hindered isomer.

  • Catalyst Choice: In some synthetic routes, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC) which can be a precursor step to triazolones, the catalyst plays a crucial role in determining the regioselectivity.[4]

Troubleshooting Workflow:

G start Start: Isomer Formation Observed sub_analysis Analyze Substituent Effects (Electronic & Steric) start->sub_analysis route_eval Evaluate Synthetic Route sub_analysis->route_eval semicarbazide Semicarbazide Cyclization route_eval->semicarbazide If applicable click_chem Click Chemistry Route route_eval->click_chem If applicable semicarbazide_sol Modify Reaction Conditions: - Change base - Vary temperature - Screen solvents semicarbazide->semicarbazide_sol click_chem_sol Optimize Catalyst System: - Use regioselective catalyst (e.g., Ru for 1,5-isomer) - Ligand screening click_chem->click_chem_sol purification Employ Advanced Purification: - Preparative HPLC - Chiral chromatography (if applicable) semicarbazide_sol->purification click_chem_sol->purification end End: Desired Isomer Obtained purification->end

Caption: A workflow for troubleshooting isomer formation.

Detailed Strategies:

  • Strategic Choice of Starting Materials: Carefully consider the electronic and steric properties of your substituents. It may be possible to introduce substituents in a specific order to direct the cyclization.

  • Catalyst-Controlled Regioselectivity: For triazoles synthesized via click chemistry, the choice of metal catalyst is paramount.

    • Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole isomer.

    • Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to favor the formation of the 1,5-disubstituted triazole isomer.[4]

  • Purification Techniques: When isomeric mixtures are unavoidable, advanced purification techniques are necessary.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating isomers with small differences in polarity.

    • Column Chromatography: Careful optimization of the stationary and mobile phases can enable the separation of isomers.

Issue 3: Low Yield and Presence of Unreacted Starting Materials

Question: My triazolone synthesis is suffering from low yields, and I'm recovering a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in triazolone synthesis can stem from several factors, ranging from suboptimal reaction conditions to catalyst deactivation. A systematic approach to troubleshooting is essential to identify and address the root cause.

Causality:

  • Insufficient Reaction Temperature or Time: The activation energy for the cyclization may not be reached, or the reaction may not have proceeded to completion.

  • Inefficient Catalyst: If a catalyst is used, it may be inactive or used in insufficient quantities.

  • Poor Solubility of Starting Materials: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Reversibility of an Intermediate Step: An equilibrium may exist that does not favor the product.

  • Decomposition of Reactants or Products: Harsh reaction conditions can lead to the degradation of starting materials or the desired triazolone.

Troubleshooting Protocol:

Parameter Potential Issue Recommended Action Scientific Rationale
Temperature Too lowGradually increase the reaction temperature in increments of 10-20 °C.To overcome the activation energy barrier of the reaction.
Reaction Time Too shortExtend the reaction time and monitor the progress by TLC or HPLC.To allow the reaction to proceed to completion.
Catalyst Inactive or insufficientIncrease catalyst loading or use a fresh batch of catalyst. For CuAAC, ensure the presence of a reducing agent like sodium ascorbate to maintain the active Cu(I) state.To increase the rate of the catalytic cycle.
Solvent Poor solubilityScreen a range of solvents to find one that provides good solubility for all reactants at the desired reaction temperature.To ensure a homogeneous reaction mixture and facilitate molecular interactions.
Reagent Stoichiometry Non-optimalVary the stoichiometry of the reactants. A slight excess of one reactant may drive the reaction to completion.To shift the reaction equilibrium towards the product side according to Le Chatelier's principle.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products to expect when synthesizing triazolones from semicarbazides?

A1: The primary side products depend on the specific semicarbazide and the reaction conditions. Besides the potential for positional isomers, incomplete cyclization can lead to the isolation of the acylsemicarbazide intermediate. Under harsh conditions, hydrolysis of the semicarbazide or the final triazolone product can occur.

Q2: How can I avoid the formation of dimeric impurities in my triazolone synthesis?

A2: Dimeric impurities can sometimes form, especially in reactions involving radical intermediates or in certain catalytic processes. To minimize their formation:

  • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions.

  • Use of Radical Scavengers: If a radical mechanism is suspected, the addition of a radical scavenger might be beneficial.

  • Optimize Catalyst and Ligands: In catalyzed reactions, the choice of catalyst and ligands can significantly influence the reaction pathway and suppress dimerization.

Q3: What are the best analytical techniques for monitoring the progress of a triazolone synthesis and identifying impurities?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the disappearance of starting materials and the appearance of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the product. It is also excellent for separating and quantifying isomers.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the desired product and for identifying the structure of unknown impurities. 2D NMR techniques can be particularly useful for distinguishing between isomers.[7][8][9][10]

  • Mass Spectrometry (MS): Provides molecular weight information for the product and any impurities, which is crucial for their identification.[11][12][13][14]

Q4: Are there any specific safety precautions I should take during triazolone synthesis?

A4: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific considerations for triazolone synthesis include:

  • Hydrazine and its derivatives: These are often toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Isocyanates: These are potent lachrymators and respiratory sensitizers. They should also be handled in a fume hood.[15][16][17]

  • Azides: Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handle with care and behind a blast shield, especially when working on a larger scale.

By understanding the fundamental principles of triazolone synthesis and the potential pitfalls, you can design more robust and efficient synthetic routes, leading to higher yields and purities of your target molecules. This guide serves as a starting point for your troubleshooting efforts, and we encourage you to consult the cited literature for more in-depth information.

References

Technical Support Center: Enhancing the Stability of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions regarding the stability of this compound.

Q1: What is this compound, and why is its solution stability critical?

Q2: What are the primary factors that cause this compound to degrade in solution?

The degradation of triazolone derivatives in solution is typically driven by a combination of chemical and physical factors. The most influential are:

  • pH: The acidity or alkalinity of the solution is a critical factor. Triazolone compounds are susceptible to both acid- and base-catalyzed hydrolysis, which can lead to the cleavage of the heterocyclic ring.[4][5][6] Degradation often follows pseudo-first-order kinetics and is accelerated by decreases in pH.[4]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, thereby accelerating the degradation of the compound.[4][7]

  • Light (Photodegradation): Exposure to ultraviolet (UV) or even ambient light can induce photochemical reactions, leading to the breakdown of the compound.[8][9][10] The rate and pathway of photodegradation can be influenced by the solvent medium.[8]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents (e.g., peroxides) in the solvent can lead to oxidative degradation of the triazolone structure.[5]

Q3: What are the common signs of degradation I should look for in my experiments?

Degradation can manifest in several ways. Visually, you might observe a change in the color of the solution or the formation of precipitate over time. However, the most reliable indicators are analytical:

  • Chromatographic Analysis (HPLC): A decrease in the peak area of the parent compound over time is a direct measure of degradation. Concurrently, you will likely observe the appearance of new, smaller peaks in the chromatogram, which correspond to degradation products.[11]

  • Inconsistent Biological Data: A gradual or sudden loss of efficacy in a biological assay can be a strong indicator that your stock or working solution is degrading.

Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues

This guide provides a systematic approach to identifying and mitigating common stability problems.

Issue 1: Rapid Loss of Compound Potency in Aqueous Solution

You observe a time-dependent decrease in the expected activity of your compound in an aqueous assay buffer.

  • Potential Cause: pH-Mediated Hydrolysis

    • Why it Happens: The triazolone ring contains amide-like bonds that are susceptible to hydrolysis. Under acidic or alkaline conditions, water molecules, catalyzed by H+ or OH- ions, can attack the carbonyl group, leading to ring-opening.[4][6] Studies on similar triazole structures show that degradation is often accelerated at both low and high pH values.[4][5]

    • Recommended Action:

      • Conduct a pH Rate Profile: Determine the compound's stability across a range of pH values (e.g., pH 3 to 10) to identify the pH of maximum stability. (See Protocol 1 ).

      • Buffer Your Solutions: Once the optimal pH is known, use a suitable buffer system (e.g., phosphate, citrate) to maintain the pH of your stock and working solutions within this stable range. Most pesticides, for instance, are most stable around pH 5.[6]

      • Prepare Fresh: If a stable pH range cannot be identified, prepare solutions immediately before use from a solid sample or a stable, non-aqueous stock.

Issue 2: Inconsistent Results and Poor Reproducibility

You find that results vary significantly between experiments conducted on different days, even when using the same protocol.

  • Potential Cause A: Photodegradation

    • Why it Happens: The aromatic rings in the molecule can absorb UV or high-energy visible light. This absorbed energy can excite the molecule to a state where it undergoes chemical reactions, such as ring cleavage or rearrangement.[8][12] The presence of sensitizers in the solution can also accelerate this process.[8]

    • Recommended Action:

      • Protect from Light: Store stock solutions and experimental samples in amber glass vials or tubes wrapped in aluminum foil.

      • Minimize Exposure: Conduct experimental manipulations under subdued laboratory lighting whenever possible. Avoid leaving solutions on the benchtop exposed to direct sunlight or fluorescent light for extended periods.

  • Potential Cause B: Oxidative Degradation

    • Why it Happens: Dissolved molecular oxygen can react with the compound, particularly if trace metal ions are present to catalyze the reaction. Forced degradation studies on related triazoles have confirmed susceptibility to oxidative conditions.[5]

    • Recommended Action:

      • Use De-gassed Solvents: Prepare aqueous buffers and organic solutions using solvents that have been de-gassed by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.

      • Blanket with Inert Gas: For long-term storage, flush the headspace of the vial containing your solution with nitrogen or argon before sealing.

Issue 3: Appearance of Unknown Peaks in my HPLC Chromatogram

During routine analysis, you notice new peaks eluting near your main compound, and their area increases over time.

  • Potential Cause: Formation of Degradation Products

    • Why it Happens: These new peaks are the chemical byproducts of the degradation pathways discussed above (hydrolysis, photolysis, oxidation). Identifying them is crucial for understanding the degradation mechanism and for ensuring your analytical method is "stability-indicating."

    • Recommended Action:

      • Perform a Forced Degradation Study: Intentionally stress the compound under harsh conditions (acid, base, heat, light, oxidation) to generate the potential degradation products. This is a standard practice in pharmaceutical development.[5][13] (See Protocol 2 ).

      • Validate Your Analytical Method: Use the results from the forced degradation study to confirm that your HPLC method can successfully separate the parent compound from all major degradants. This ensures you are accurately quantifying the parent compound.[11] (See Protocol 3 ).

      • Characterize Degradants: If necessary, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights and structures of the unknown peaks, providing insight into the degradation pathway.[5]

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically investigating and improving the stability of your compound.

Protocol 1: pH Stability Profiling

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous environment.

Materials:

  • This compound

  • A stable, water-miscible organic solvent (e.g., Acetonitrile, DMSO) for stock solution

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 10

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath set to a relevant temperature (e.g., 25°C or 37°C)

Procedure:

  • Prepare a concentrated primary stock solution (e.g., 10 mg/mL) of the compound in the chosen organic solvent.

  • In separate vials, prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).

  • Spike a small volume of the primary stock solution into each buffer to achieve the final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Immediately after preparation, take an aliquot from each vial, and analyze it by HPLC. This is your Time 0 measurement. Record the peak area of the parent compound.

  • Incubate all vials at a constant, controlled temperature, protected from light.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each vial and analyze by HPLC.

  • Data Analysis: For each pH, plot the percentage of the remaining parent compound (relative to its Time 0 peak area) against time. Determine the degradation rate constant (k) from the slope of the line. The pH with the lowest k value is the pH of maximum stability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and generate degradation products to support the development of a stability-indicating analytical method.

Materials:

  • Compound solution prepared in a solvent of known stability (from Protocol 1)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp (254/365 nm) and transparent vials (e.g., quartz)

  • Oven or heating block

Procedure: Prepare five separate aliquots of your compound solution.

  • Acid Hydrolysis: Add HCl to one aliquot to a final concentration of 0.1 M.

  • Base Hydrolysis: Add NaOH to a second aliquot to a final concentration of 0.1 M.[5]

  • Oxidative Degradation: Add H₂O₂ to a third aliquot to a final concentration of 3%.[5]

  • Thermal Degradation: Place a fourth aliquot in an oven at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Place the fifth aliquot in a transparent vial and expose it to UV light.

  • Include a control sample stored under normal conditions (e.g., 4°C, dark).

  • Monitor all samples by HPLC at regular intervals until significant degradation (e.g., 10-20%) is observed in the stressed samples.

  • Analyze the resulting chromatograms to identify the degradation products formed under each condition.

Protocol 3: Developing a Stability-Indicating HPLC Method

Objective: To establish an HPLC method capable of separating the active compound from all potential degradation products.[11]

Procedure:

  • Pool the aliquots from the forced degradation study (Protocol 2) that show significant degradation. This mixture contains the parent compound and its primary degradants.

  • Begin with a standard reversed-phase method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid).

  • Inject the pooled degradation mixture and evaluate the chromatogram for peak resolution. The primary goal is to achieve baseline separation between the parent peak and all other peaks.

  • If co-elution occurs, systematically adjust method parameters:

    • Gradient Slope: Make the gradient shallower to improve the separation of closely eluting peaks.

    • Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or change the pH of the aqueous phase.

    • Column Chemistry: If necessary, switch to a different column stationary phase (e.g., Phenyl-Hexyl, C8).

  • Once adequate separation is achieved, the method is considered "stability-indicating." Validate the method according to standard guidelines for specificity, linearity, accuracy, and precision.[14]

Section 4: Data Interpretation & Best Practices

Data Presentation

Table 1: Summary of Factors Affecting Stability and Recommended Mitigation Strategies

Stress Factor Primary Degradation Pathway Recommended Mitigation Strategy Verification Method
pH (Acidic/Alkaline) HydrolysisDetermine optimal pH via a rate profile; use appropriate buffers.[4]HPLC analysis over time
Elevated Temperature Thermal Degradation (e.g., Hydrolysis)Store solutions at low temperatures (2-8°C or -20°C).[7]HPLC analysis over time
Light Exposure PhotodegradationUse amber vials or protect from light; work in subdued light.[8]HPLC analysis of light-exposed vs. dark control
Oxygen/Oxidants OxidationUse de-gassed solvents; purge headspace with inert gas (N₂/Ar).HPLC analysis of aerated vs. de-gassed solution

Experimental Workflows & Visualizations

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution & Validation Observe Instability Observed (e.g., potency loss, new peaks) Forced Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Observe->Forced Characterize Degradants pH_Profile Conduct pH Stability Profile Observe->pH_Profile Identify Key Stressor Develop_Method Develop Stability-Indicating HPLC Method Forced->Develop_Method Ensure Peak Separation Implement Implement Mitigation Strategy (e.g., Buffer, Store Cold & Dark) pH_Profile->Implement Based on Optimal pH Validate Validate Solution Stability Under New Conditions Develop_Method->Validate Using Validated Assay Implement->Validate G Parent 5-Methyl-4-phenyl-2,4-dihydro- 3H-1,2,4-triazol-3-one Products Degradation Products (e.g., ring-opened species) Parent->Products  Hydrolysis  (H₂O, H⁺/OH⁻) Parent->Products  Oxidation  (O₂, H₂O₂) Parent->Products  Photolysis  (UV Light, hν)

References

refinement of analytical methods for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, analytical chemists, and formulation scientists, providing field-proven insights and robust methodologies to ensure accurate and reproducible results. We will explore the refinement of High-Performance Liquid Chromatography (HPLC) methods, address common troubleshooting scenarios, and answer frequently asked questions regarding the analysis of this compound.

Section 1: Recommended Analytical Method: Reversed-Phase HPLC-UV

The foundational technique for the routine analysis and quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The phenyl and triazolone moieties provide strong chromophores, making UV detection highly suitable.

The following protocol is a robust starting point for method development and validation. It is designed to be self-validating through the incorporation of system suitability tests (SST).

Step-by-Step HPLC Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Use sonication if necessary to ensure complete dissolution.

    • Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., 1-50 µg/mL) using the mobile phase as the diluent.

    • Filter all solutions through a 0.45 µm syringe filter (PTFE or nylon) before injection to prevent particulate matter from damaging the column or system.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1. The use of a C18 column is recommended as a versatile starting point for many triazole compounds.[1][2]

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Perform five replicate injections of a mid-range standard solution (e.g., 10 µg/mL).

    • Verify that the system meets the following criteria:

      • Tailing Factor (Tf): 0.9 ≤ Tf ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Theoretical Plates (N): ≥ 2000

    • Proceed with the analysis only if all SST criteria are met. This ensures the reliability and precision of the generated data.[3]

  • Analysis and Quantification:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Table 1: Recommended HPLC-UV Starting Parameters
ParameterRecommended SettingRationale & Causality
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl group, while being suitable for the moderately polar triazolone structure. A 5 µm particle size offers a good balance between efficiency and backpressure.[4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase (pH ~2.5). This suppresses the ionization of any residual free silanols on the silica backbone of the column, leading to sharper, more symmetrical peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good peak shape and efficiency.
Gradient Program 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% BA gradient elution is recommended to ensure elution of the main peak in a reasonable time while cleaning the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Injection Volume 10 µLA typical injection volume that minimizes band broadening for most standard HPLC systems.
Detection Wavelength 220 nm and 254 nmThe compound is expected to have strong absorbance around these wavelengths due to its aromatic (phenyl) and heterocyclic (triazole) rings. Monitoring two wavelengths can help in peak purity assessment.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Question: My peak is showing significant tailing (Tailing Factor > 1.5). What are the likely causes and solutions?

  • Answer:

    • Cause 1: Secondary Silanol Interactions. The nitrogen atoms in the triazole ring can engage in secondary ionic interactions with acidic, underivatized silanol groups (Si-OH) on the HPLC column's silica surface. This causes a portion of the analyte molecules to be overly retained, resulting in a tailed peak.

    • Solution 1a: Ensure your mobile phase is properly acidified. The 0.1% TFA recommended in the protocol should protonate the basic sites on the analyte and suppress silanol ionization. If tailing persists, consider using 0.1% phosphoric acid, which can be more effective.

    • Solution 1b: Switch to a modern, base-deactivated column. These columns have been end-capped to minimize the number of accessible silanol groups, making them ideal for analyzing basic compounds like this triazolone.

    • Cause 2: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion and tailing.

    • Solution 2: Dilute your sample and re-inject. If the peak shape improves and the tailing factor returns to an acceptable range, you have confirmed column overload.

Question: I am seeing a "ghost peak" in my blank injections after running a high-concentration sample. Why is this happening?

  • Answer:

    • Cause: Analyte Carryover. this compound, while soluble in acetonitrile/water, may have a tendency to adsorb onto active sites within the injection system (e.g., the needle, seat, or rotor seal). This retained analyte then slowly leaches out in subsequent injections, appearing as a ghost peak.

    • Solution 1: Optimize Needle Wash. Modify your injector program to include a stronger wash solvent. A mixture of 50:25:25 acetonitrile:isopropanol:water is often more effective at removing adsorbed material than the mobile phase alone.

    • Solution 2: Add a High-Organic Wash Step. Incorporate a high-organic (e.g., 95% Acetonitrile) step at the end of your gradient program for 2-3 minutes. This will help strip strongly retained compounds from the column itself before the next injection.

Question: My analyte's retention time is drifting to earlier times with each injection. What should I investigate?

  • Answer:

    • Cause 1: Insufficient Column Equilibration. If the column is not fully re-equilibrated to the initial mobile phase conditions after each gradient run, the stationary phase polarity will be inconsistent, causing retention time to shift.

    • Solution 1: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the starting mobile phase to pass through the column before the next injection.

    • Cause 2: Mobile Phase pH Change. If your aqueous mobile phase (Mobile Phase A) was prepared several days ago, absorption of atmospheric CO₂ can slightly alter its pH, which can affect the ionization state of the analyte and its retention.

    • Solution 2: Prepare fresh mobile phase daily. This is a critical aspect of good laboratory practice for ensuring reproducible chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: What other analytical techniques are suitable for characterizing this compound?

  • A1: Beyond HPLC for quantification, a combination of spectroscopic techniques is essential for unequivocal structural confirmation and characterization.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. You would expect to see characteristic signals for the methyl group protons (~2.3 ppm), the aromatic protons on the phenyl ring (~7.5 ppm), and the NH proton of the triazole ring.[5][6]

    • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight and identifying metabolites or degradation products.[1][2] In positive ion mode, you would expect to see the protonated molecular ion [M+H]⁺. Fragmentation patterns can provide further structural information.[7][8]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups, such as the C=O stretch of the triazolone ring and the C=N bonds within the heterocyclic system.[9]

Q2: My sample is in a complex matrix (e.g., biological fluid, formulation). How should I approach sample preparation?

  • A2: For complex matrices, a sample cleanup step is mandatory to avoid matrix effects and protect the analytical column.

    • Protein Precipitation (for biological samples): Add 3 parts of cold acetonitrile to 1 part of your sample (e.g., plasma). Vortex thoroughly and centrifuge at high speed. The supernatant can then be diluted and injected.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher concentration factors, SPE is recommended. A C18 or a mixed-mode cation exchange cartridge would be a suitable choice. The general steps are: Condition the cartridge, load the sample, wash away interferences with a weak solvent, and finally elute the analyte with a strong solvent (e.g., acetonitrile or methanol).[10]

Q3: Can this method be adapted for LC-MS analysis?

  • A3: Yes, but with a critical modification. Trifluoroacetic acid (TFA) is a strong ion-suppressing agent in electrospray ionization (ESI) mass spectrometry. While excellent for UV chromatography, it will significantly reduce your MS signal.

    • Modification: Replace 0.1% TFA with 0.1% formic acid. Formic acid provides sufficient acidity for good chromatography while being volatile and much more compatible with ESI-MS, leading to a significantly better signal-to-noise ratio.

Section 4: Visual Workflows

The following diagrams illustrate the logical flow for troubleshooting and the standard analytical procedure.

G cluster_troubleshooting HPLC Troubleshooting Logic Problem Problem Observed (e.g., Poor Peak Shape) CheckSST Review System Suitability (Tailing, Plates) Problem->CheckSST PeakTailing Peak Tailing (Tf > 1.5)? CheckSST->PeakTailing CauseSilanol Potential Cause: Silanol Interactions PeakTailing->CauseSilanol Yes CauseOverload Potential Cause: Column Overload PeakTailing->CauseOverload Yes OtherIssue Investigate Other Issues (e.g., Leaks, Contamination) PeakTailing->OtherIssue No SolutionSilanol Solution: - Check Mobile Phase pH - Use Base-Deactivated Column CauseSilanol->SolutionSilanol SolutionOverload Solution: Dilute Sample CauseOverload->SolutionOverload

Figure 1: HPLC Troubleshooting Flowchart.

G cluster_workflow Analytical Workflow Start Weigh Sample/ Standard Dissolve Dissolve in ACN:Water (1:1) Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Analyze Data Acquisition & Processing Inject->Analyze Report Report Results Analyze->Report

Figure 2: Standard Sample Preparation and Analysis Workflow.

References

addressing inconsistencies in biological assay results for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in biological assays. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] However, like many small molecules, inconsistencies in assay results can arise from the compound's physicochemical properties and its interaction with assay components. This guide provides a structured approach to troubleshooting and resolving common issues to ensure the generation of robust and reproducible data.

Our approach is rooted in first principles of pharmacology and assay development, emphasizing a systematic investigation of potential root causes for variability. We will address issues ranging from compound handling and solubility to potential assay artifacts and off-target effects.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are highly variable between experiments. What are the most common initial checks I should perform?

A1: Variability in assay results with small molecules often stems from fundamental issues with the compound's integrity and the experimental setup. Before delving into more complex troubleshooting, we recommend a systematic check of the following:

  • Compound Quality and Handling:

    • Purity: Confirm the purity of your compound batch via methods like HPLC-MS. Impurities can have their own biological effects or interfere with the assay.

    • Storage: Ensure the compound has been stored under the recommended conditions (typically cool, dry, and protected from light) to prevent degradation.

    • Stock Solution: Prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Experimental Consistency:

    • Solvent Concentration: Maintain a consistent and low final concentration of your solvent (e.g., DMSO) in the assay, typically below 0.5%, to avoid solvent-induced artifacts.

    • Cell-Based Assays: For cellular assays, ensure consistent cell passage number, seeding density, and health.

    • Reagent Preparation: Use freshly prepared reagents and buffers for each experiment to minimize variability from reagent degradation.

Q2: I'm concerned about the solubility of this compound in my aqueous assay buffer. How can I assess and improve its solubility?

A2: Poor aqueous solubility is a frequent cause of inconsistent or weaker-than-expected biological activity.[4] If the compound precipitates, its effective concentration in the assay will be lower and less predictable.

  • Solubility Assessment:

    • Visual Inspection: Prepare your highest assay concentration of the compound in the final assay buffer. Incubate under assay conditions (e.g., 37°C) for a period and visually inspect for any precipitate or cloudiness against a dark background.

    • Nephelometry: For a more quantitative measure, nephelometry can be used to detect light scattering from insoluble particles.

  • Improving Solubility:

    • Solvent Optimization: While DMSO is common, other solvents or co-solvents may be more suitable. However, always perform a solvent tolerance test for your specific assay system.

    • Use of Surfactants: Non-ionic surfactants like Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can help maintain compound solubility in aqueous buffers. Ensure the surfactant itself does not interfere with the assay.

    • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If your assay allows, modest adjustments to the buffer pH may improve solubility.

Q3: Could this compound be interfering with my assay technology?

A3: Yes, small molecules can interfere with various assay detection methods, leading to false-positive or false-negative results. This is particularly a concern in high-throughput screening.

  • Fluorescence-Based Assays: The compound may be autofluorescent at the excitation and emission wavelengths of your assay, or it could quench the fluorescent signal. Run a control plate with the compound in the absence of other assay components to check for this.

  • Luminescence-Based Assays: Some compounds can inhibit or stabilize the luciferase enzyme commonly used in these assays.

  • Absorbance-Based Assays: The compound may absorb light at the wavelength used for detection.

To mitigate these interferences, consider using an orthogonal assay with a different detection method to confirm your primary results.

Troubleshooting Guides

Guide 1: Investigating Compound-Related Issues

This guide provides a step-by-step workflow for diagnosing problems related to the physicochemical properties of this compound.

compound_troubleshooting start Inconsistent Assay Results check_purity Verify Compound Purity (LC-MS) start->check_purity check_storage Confirm Proper Storage Conditions check_purity->check_storage fresh_stock Prepare Fresh Stock Solution in Anhydrous DMSO check_storage->fresh_stock solubility_test Perform Kinetic Solubility Test in Assay Buffer fresh_stock->solubility_test visual_inspection Visual Inspection for Precipitation solubility_test->visual_inspection nephelometry Quantitative Solubility (Nephelometry) solubility_test->nephelometry is_soluble Is Compound Soluble at Assay Concentrations? visual_inspection->is_soluble nephelometry->is_soluble optimize_solubility Optimize Solubility (e.g., add surfactant, adjust pH) is_soluble->optimize_solubility No retest_assay Re-run Assay with Verified Compound and Optimized Conditions is_soluble->retest_assay Yes optimize_solubility->solubility_test pass Consistent Results retest_assay->pass fail Inconsistency Persists: Proceed to Assay-Related Troubleshooting retest_assay->fail

Caption: Workflow for troubleshooting compound-related issues.

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilution in DMSO: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Dilution in Assay Buffer: Add a small, consistent volume of each DMSO concentration to your final assay buffer (e.g., 1 µL into 99 µL of buffer) to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant and at a level tolerated by your assay (e.g., 0.5%).

  • Incubation: Incubate the solutions under the same conditions as your biological assay (e.g., 37°C, 5% CO₂) for 1-2 hours.

  • Visual and Instrumental Analysis:

    • Visually inspect each concentration for any signs of precipitation or turbidity.

    • If available, measure the turbidity using a nephelometer or a plate reader capable of measuring light scatter.

Property5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one[5]4-Amino-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one[6]
Molecular Formula C₈H₇N₃OC₃H₆N₄O
Molecular Weight 161.16 g/mol 114.11 g/mol
Predicted LogP Not available-1.4
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 34
Guide 2: Addressing Potential Assay Artifacts and Off-Target Effects

Even with a well-behaved compound in solution, the observed biological activity may not be due to the intended mechanism. Triazole derivatives are known to interact with a wide range of biological targets.[7]

assay_troubleshooting start Consistent but Unexpected Assay Results assay_interference_check Check for Assay Technology Interference (e.g., autofluorescence) start->assay_interference_check is_interference Is there direct interference? assay_interference_check->is_interference orthogonal_assay Confirm Activity with an Orthogonal Assay is_interference->orthogonal_assay Yes target_engagement Measure Direct Target Engagement (e.g., CETSA, SPR) is_interference->target_engagement No orthogonal_assay->target_engagement is_engagement Does the compound engage the target? target_engagement->is_engagement downstream_signaling Assess Downstream Signaling Pathways (e.g., Western Blot for phosphorylation) is_engagement->downstream_signaling Yes off_target_prediction Use in silico tools to predict potential off-targets is_engagement->off_target_prediction No on_target_effect Activity is likely on-target downstream_signaling->on_target_effect counter_screen Perform counter-screens against predicted off-targets off_target_prediction->counter_screen off_target_effect Activity is likely off-target counter_screen->off_target_effect no_interference No direct interference no_engagement No target engagement

Caption: Decision tree for investigating on-target versus off-target effects.

  • Cell Treatment: Treat intact cells with this compound at various concentrations, including a vehicle control (e.g., 0.5% DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of your target protein remaining in solution at each temperature using a method like Western blotting or mass spectrometry.

  • Interpretation: Binding of the compound to the target protein is expected to stabilize it, resulting in a higher melting temperature (i.e., more protein remains soluble at higher temperatures) compared to the vehicle control.

Summary and Concluding Remarks

Addressing inconsistencies in biological assay results for this compound requires a systematic and logical approach. By first ensuring the integrity and solubility of the compound, and then interrogating the biological system for potential artifacts and off-target effects, researchers can build confidence in their data. The broad biological activity of the triazole class of molecules underscores the importance of validating that the observed effects are due to the intended mechanism of action. This guide provides a framework for these investigations, which should be adapted to the specific context of your assay system.

References

Technical Support Center: Strategies to Enhance the Regioselectivity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with achieving high regioselectivity in this synthesis.

Introduction

The 1,2,4-triazol-3-one scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of specifically substituted triazolones, such as this compound, often presents a significant challenge in controlling regioselectivity. The formation of undesired isomers can lead to complex purification processes and reduced overall yield, hindering drug discovery and development efforts. This guide provides a comprehensive resource to understand and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and versatile method is the cyclization of a substituted semicarbazide, specifically 1-acetyl-4-phenylsemicarbazide. This precursor is typically synthesized by reacting acetic hydrazide with phenyl isocyanate. An alternative route involves the reaction of hydrazonoyl halides with isocyanates.

Q2: What is the primary cause of poor regioselectivity in this synthesis?

A2: The primary cause of poor regioselectivity is the potential for the cyclization of the acylsemicarbazide intermediate to proceed via two different pathways, leading to the formation of isomeric triazolones. The key step is the intramolecular nucleophilic attack to form the triazole ring. Depending on which nitrogen atom of the hydrazine moiety attacks the carbonyl carbon, different isomers will be formed.

Q3: What are the potential isomeric byproducts?

A3: The main isomeric byproduct is 1-phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one. In this isomer, the phenyl group is attached to the N1 position of the triazole ring instead of the desired N4 position. Another possible, though often less common, isomer is 2-phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one.

Q4: How can I confirm the regiochemistry of my product?

A4: Spectroscopic methods are essential for confirming the regiochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the methyl and phenyl protons, as well as the carbon signals of the triazole ring, will differ significantly between isomers. 2D NMR techniques like HMBC and NOESY can provide definitive structural elucidation by showing correlations between the phenyl protons and the triazole ring carbons or through-space interactions.

  • Infrared (IR) Spectroscopy: While less definitive for regiochemistry, the position of the carbonyl (C=O) stretching frequency can provide clues.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low yield of the desired 4-phenyl isomer 1. Unfavorable reaction conditions for regioselective cyclization. 2. Competing side reactions. 1. Optimize Cyclization Conditions: - Base-catalyzed cyclization: This is generally the preferred method for directing the cyclization to the desired 4-phenyl isomer. The use of a non-nucleophilic base like potassium carbonate or sodium ethoxide in a polar aprotic solvent (e.g., DMF, DMSO) or ethanol is recommended. The base facilitates the deprotonation of the less sterically hindered N2 nitrogen of the acylsemicarbazide, promoting its attack on the acetyl carbonyl carbon.[1][2] - Avoid strong acidic conditions: Acid-catalyzed cyclization can lead to a mixture of isomers or favor the formation of the undesired 1-phenyl isomer.[2]2. Control Reaction Temperature: Carry out the cyclization at a moderate temperature (e.g., 80-100 °C) to minimize side reactions.
Formation of a mixture of regioisomers 1. Inappropriate catalyst or reaction medium. 2. Steric and electronic effects of substituents. 1. Strategic Choice of Reagents: - The electronic nature of the substituent on the phenyl ring can influence regioselectivity. Electron-withdrawing groups on the phenyl isocyanate may slightly favor the formation of the 4-phenyl isomer under basic conditions. - Steric hindrance around the N1 nitrogen of the phenylhydrazine moiety in the precursor can disfavor the formation of the 1-phenyl isomer. However, for an unsubstituted phenyl group, this effect is minimal.2. Purification: If a mixture is obtained, separation can be attempted using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane). Reverse-phase chromatography may also be effective for polar isomers.[3]
Incomplete cyclization of the acylsemicarbazide intermediate 1. Insufficient reaction time or temperature. 2. Inadequate amount or strength of the catalyst. 1. Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting acylsemicarbazide.2. Increase reaction time or temperature: If the reaction is sluggish, gradually increase the temperature or extend the reaction time.3. Catalyst loading: Ensure an adequate amount of base is used to drive the cyclization to completion.
Difficulty in purifying the final product 1. Presence of highly polar byproducts. 2. "Oiling out" of the product instead of crystallization. 1. Purification Techniques: - For highly polar compounds, consider using reverse-phase chromatography or HILIC.[3] - If using normal-phase silica gel chromatography, adding a small amount of a polar modifier like methanol or triethylamine to the eluent can improve separation.[3]2. Crystallization: If the product oils out, try recrystallization from a different solvent system. Seeding with a small crystal of the pure product can induce crystallization.[3]

Key Mechanistic Insights for Regioselectivity

The regioselectivity of the cyclization of 1-acetyl-4-phenylsemicarbazide is primarily governed by the reaction conditions, which dictate the nucleophilicity of the different nitrogen atoms.

Base-Catalyzed Cyclization (Favors 4-Phenyl Isomer)

Under basic conditions, the proton on the N2 nitrogen is more acidic and sterically more accessible for deprotonation compared to the N4 nitrogen, which is adjacent to the bulky phenyl group. The resulting anion at N2 is a stronger nucleophile and preferentially attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of the desired this compound.

cluster_0 Base-Catalyzed Cyclization Acylsemicarbazide 1-Acetyl-4-phenylsemicarbazide N2_Anion N2-Deprotonated Intermediate (More Stable & Nucleophilic) Acylsemicarbazide->N2_Anion Deprotonation Base Base (e.g., K2CO3) Desired_Product This compound (Major Product) N2_Anion->Desired_Product Intramolecular Cyclization

Caption: Base-catalyzed cyclization pathway favoring the desired product.

Acid-Catalyzed Cyclization (Can lead to isomer mixture)

In the presence of acid, the carbonyl oxygen of the acetyl group is protonated, increasing its electrophilicity. Both N2 and N4 nitrogens can act as nucleophiles. While N2 is generally more nucleophilic, the reaction can become less selective, potentially leading to a mixture of the 4-phenyl and the undesired 1-phenyl isomers.

cluster_1 Acid-Catalyzed Cyclization Acylsemicarbazide_H Protonated Acylsemicarbazide N2_Attack N2 Attack Acylsemicarbazide_H->N2_Attack Path A N4_Attack N4 Attack Acylsemicarbazide_H->N4_Attack Path B Acid Acid (H+) Desired_Product_H Desired Product N2_Attack->Desired_Product_H Isomer_Product_H Isomeric Product N4_Attack->Isomer_Product_H

Caption: Acid-catalyzed cyclization can lead to a mixture of isomers.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-4-phenylsemicarbazide
  • Materials: Acetic hydrazide, Phenyl isocyanate, Anhydrous diethyl ether.

  • Procedure: a. Dissolve acetic hydrazide (1.0 eq) in anhydrous diethyl ether. b. To this solution, add phenyl isocyanate (1.0 eq) dropwise at 0 °C with stirring. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. d. The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-acetyl-4-phenylsemicarbazide.

Protocol 2: Regioselective Synthesis of this compound
  • Materials: 1-Acetyl-4-phenylsemicarbazide, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure: a. To a solution of 1-acetyl-4-phenylsemicarbazide (1.0 eq) in DMF, add potassium carbonate (1.5 eq). b. Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC. c. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. d. The precipitated solid is collected by filtration, washed thoroughly with water, and dried. e. Recrystallize the crude product from ethanol to obtain pure this compound.

Spectroscopic Data for Isomer Differentiation

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
This compound (Desired Product) ~2.3 (s, 3H, CH3), ~7.3-7.6 (m, 5H, Ar-H), ~11.5 (br s, 1H, NH)~14 (CH3), ~125-130 (Ar-C), ~145 (C5), ~155 (C=O)
1-Phenyl-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Isomer) ~2.4 (s, 3H, CH3), ~7.4-7.7 (m, 5H, Ar-H), ~10.8 (br s, 1H, NH)~12 (CH3), ~120-130 (Ar-C), ~148 (C5), ~158 (C=O)

Note: The exact chemical shifts may vary depending on the solvent and instrument used. It is crucial to compare the spectra of the obtained product with literature values or with authenticated standards if available.

References

scale-up challenges for the production of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one from laboratory scale to pilot or manufacturing scale. We address the common pitfalls and challenges encountered during this critical phase, offering practical, field-proven solutions to ensure a safe, efficient, and reproducible process.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a multi-step sequence. A common and robust method involves the initial formation of a semicarbazide intermediate, followed by cyclization. Understanding this pathway is crucial for diagnosing issues during scale-up.

Proposed Two-Step Synthetic Route:
  • Step 1: Synthesis of 1-Acetyl-4-phenylsemicarbazide: Phenyl isocyanate is reacted with acetic hydrazide. This reaction forms the key semicarbazide backbone.

  • Step 2: Base-Catalyzed Cyclization: The intermediate, 1-Acetyl-4-phenylsemicarbazide, undergoes an intramolecular cyclization in the presence of a base (e.g., aqueous sodium hydroxide) to form the desired triazolone ring.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Phenyl Isocyanate C 1-Acetyl-4-phenylsemicarbazide A->C Solvent (e.g., Toluene) B Acetic Hydrazide B->C D 1-Acetyl-4-phenylsemicarbazide F This compound D->F Heat E Aqueous Base (e.g., NaOH) E->F

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that frequently arise when moving from a gram-scale laboratory synthesis to a kilogram-scale process.

Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I fix it?

A1: A drop in yield is the most common challenge in process scale-up. The root cause is often related to physical phenomena that are negligible on a small scale but become dominant in large reactors.

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a uniform temperature.[1] This can lead to localized "hot spots" where the product or intermediates decompose, or "cold spots" where the reaction rate is too slow.

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to add the cyclization base (e.g., NaOH solution) slowly. This allows the reactor's cooling system to manage the exothermic heat of reaction and neutralization.

      • Jacket Temperature Profiling: Monitor both the internal reaction temperature and the temperature of the reactor jacket. A large difference can indicate poor heat transfer. Consider using a more efficient heat transfer fluid.

  • Mass Transfer Limitations: Inadequate mixing in large vessels can lead to poor distribution of reactants and localized concentration gradients.[1] This can result in incomplete conversion and the formation of impurities.

    • Solution:

      • Agitator Optimization: Ensure the agitator (stirrer) is appropriate for the vessel size and viscosity of the reaction mixture. Baffles within the reactor are critical to ensure turbulent, effective mixing.

      • Stir Rate Study: Experiment with different stirring speeds. A common mistake is not increasing the stir rate sufficiently to handle the larger volume.

  • Extended Reaction Times: Reactions that are complete in hours at the lab scale may require significantly longer at a larger scale to ensure full conversion, which can inadvertently lead to product degradation over time.[1]

    • Solution:

      • In-Process Controls (IPCs): Use techniques like HPLC or TLC to monitor the reaction progress. Do not rely solely on the time that worked at the lab scale. The reaction is complete when the starting material is consumed.

G Start Low Yield at Scale CheckHeat Evaluate Heat Transfer (Internal vs. Jacket Temp) Start->CheckHeat CheckMix Evaluate Mass Transfer (Visual, Stir Rate) Start->CheckMix CheckTime Evaluate Reaction Time (Use HPLC/TLC) Start->CheckTime HeatBad Poor Heat Transfer CheckHeat->HeatBad MixBad Poor Mixing CheckMix->MixBad TimeBad Incomplete Reaction or Product Degradation CheckTime->TimeBad SolHeat Implement Controlled Reagent Addition HeatBad->SolHeat Yes SolMix Optimize Stirrer Speed & Check Baffles MixBad->SolMix Yes SolTime Establish IPCs to Determine Endpoint TimeBad->SolTime Yes

Caption: Decision tree for troubleshooting low yield during scale-up.

Q2: I'm observing new, unidentified impurities in my scaled-up batch that were not present in the lab. How do I identify and control them?

A2: The appearance of new impurities is often a direct consequence of the issues described above (poor heat/mass transfer). Longer reaction times and higher temperatures can enable side reactions that were kinetically insignificant at the lab scale.[2]

  • Potential Side Reactions:

    • Dimerization: Unreacted intermediates or the product itself may dimerize under prolonged heating.

    • Hydrolysis: The triazolone ring could be susceptible to hydrolysis back to the semicarbazide intermediate if exposed to harsh basic conditions for too long.

    • Starting Material Impurities: Impurities present in larger, non-lab-grade drums of starting materials can be carried through the synthesis.

  • Troubleshooting & Control Strategy:

    • Characterize Impurities: Isolate the impurities using preparative HPLC or column chromatography and characterize them by LC-MS and NMR to understand their structure. This provides clues as to how they were formed.

    • Re-evaluate Reaction Conditions: Running the reaction at a lower temperature, even if it takes longer, can often improve selectivity and minimize side product formation.[3]

    • Purify Starting Materials: Verify the purity of the bulk starting materials. It may be necessary to purify them before use in the main reaction.

    • Optimize the Work-Up: The work-up procedure (e.g., quenching, extraction, pH adjustment) must also be scaled appropriately. Inefficient work-up can lead to the generation of artifacts.

Q3: The product won't crystallize from the solution during work-up, or it precipitates as an oil. What should I do?

A3: Crystallization is highly sensitive to scale, solvent volume, cooling rate, and purity. An issue that was not present in a 100 mL flask can become a major bottleneck in a 100 L reactor.

  • Common Causes:

    • Impurities: Even small amounts of impurities can inhibit crystal lattice formation, causing the product to "oil out."

    • Supersaturation: The solution may be too concentrated, or cooled too quickly, leading to rapid precipitation of an amorphous solid or oil instead of an ordered crystal structure.

    • Polymorphism: The compound may be able to exist in multiple crystalline forms (polymorphs), and the one being formed at scale may be less stable or have different solubility properties.[2][4]

  • Solutions:

    • Controlled Cooling: Implement a slow, linear cooling ramp for the reactor jacket. Crash-cooling is a common cause of poor crystallization.

    • Seeding: Once the solution is saturated, add a small amount of pure, crystalline product (seed crystals) to initiate controlled crystallization.

    • Solvent Screening: The optimal solvent system for crystallization may be different at scale. Perform small-scale experiments to screen various solvents and anti-solvents.

    • Anti-Solvent Addition: A robust method is to dissolve the crude product in a good solvent and then slowly add an "anti-solvent" (in which the product is insoluble) to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis? A: The main safety concerns are managing the exothermicity of the reactions, especially the cyclization step with a strong base, and handling the raw materials.[4] Phenyl isocyanate is a toxic and moisture-sensitive reagent that requires handling in a well-ventilated area with appropriate personal protective equipment (PPE). Always perform a safety review before scaling up any process.

Q: How do I select the right solvent for scale-up versus lab scale? A: While solvents like dichloromethane or dioxane might be used in the lab, they are often avoided at scale due to safety (toxicity, low flash points) and environmental concerns. For scale-up, prioritize solvents with:

  • Higher boiling points for better temperature control (e.g., toluene, 2-methyl-THF).

  • Lower toxicity and environmental impact.

  • Good recovery rates for recycling.

  • The ability to provide a good crystalline product.

Q: What analytical techniques are essential for process control during scale-up? A:

  • HPLC (High-Performance Liquid Chromatography): The most critical tool for monitoring reaction progress, identifying impurities, and determining final product purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for confirming the structure of the final product and key intermediates.

  • DSC (Differential Scanning Calorimetry): Useful for studying the thermal properties of the product, identifying polymorphs, and assessing thermal stability.[2]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Good for checking for volatile impurities or residual solvents in the final product.

Experimental Protocols

Protocol A: Lab-Scale Synthesis of this compound

This protocol is a representative procedure for laboratory-scale synthesis and must be optimized for scale-up.

Step 1: 1-Acetyl-4-phenylsemicarbazide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve acetic hydrazide (1.0 eq) in anhydrous toluene.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add phenyl isocyanate (1.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting materials.

  • The product will precipitate as a white solid. Filter the solid, wash with a small amount of cold toluene, and dry under a vacuum.

Step 2: Cyclization to this compound

  • To a flask containing the 1-Acetyl-4-phenylsemicarbazide (1.0 eq), add a 10% aqueous solution of sodium hydroxide (w/v) (approx. 3-4 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC/HPLC.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Carefully acidify the solution to pH 5-6 using concentrated hydrochloric acid. The product will precipitate.

  • Filter the solid product, wash thoroughly with cold water to remove salts, and dry under a vacuum.

Protocol B: Purification by Recrystallization

  • Place the crude, dry product into a suitable flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a pad of celite to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small volume of cold ethanol, and dry under a vacuum to yield the final product.

ParameterLab Scale (10 g)Pilot Scale (10 kg) Consideration
Heating Heating MantleJacketed Reactor (Steam/Hot Oil) - Slower response, potential for hot spots.[1]
Reagent Addition Pipette / FunnelMetering Pump / Pressure Transfer - Must be controlled to manage exotherms.
Mixing Magnetic Stir BarOverhead Mechanical Agitator with Baffles - Crucial for homogeneity.[1]
Work-up Separatory FunnelReactor Quench & Phase Split - Emulsion formation is a higher risk.
Isolation Buchner FunnelCentrifuge / Filter Dryer - More efficient but requires different handling procedures.
Drying Vacuum OvenVacuum Tray Dryer / Tumble Dryer - Longer drying times, risk of product degradation if temperature is too high.

References

Validation & Comparative

A Comparative Guide to 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and Other Triazole-Based Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3][4] This guide provides an in-depth comparison of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one , a representative member of the triazolone class, with other significant triazole-based compounds. By examining structure-activity relationships and outlining key experimental protocols, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The Significance of the 1,2,4-Triazole Nucleus

The five-membered ring structure of 1,2,4-triazole, containing three nitrogen atoms and two carbon atoms, imparts a unique combination of physicochemical properties.[1][3] These include metabolic stability, hydrogen bonding capability, and a dipole moment that facilitates strong interactions with biological targets.[5] Consequently, triazole derivatives have been successfully developed into a wide array of drugs with diverse therapeutic applications, including antifungal, anticonvulsant, antiviral, and anticancer agents.[6]

Profiling this compound: An Archetype of Bioactive Triazolones

While extensive experimental data for this compound is not broadly published, its structural features—a triazolone core with a methyl group at position 5 and a phenyl group at position 4—allow for informed predictions of its biological potential based on the well-established structure-activity relationships (SAR) of analogous compounds.

Predicted Biological Activities

Based on extensive research into structurally similar 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, the target compound is anticipated to exhibit significant anticonvulsant and antimicrobial properties.

  • Anticonvulsant Activity: The 4-phenyl-triazolone moiety is a key pharmacophore in several potent anticonvulsant agents. Studies on related compounds, such as 4-(substituted-phenyl)-[1][2][7]triazolo[4,3-a]quinazolin-5(4H)-ones, have demonstrated that the phenyl ring at the N4 position is crucial for activity.[8] The presence of a small alkyl group, like the methyl group at C5, is often well-tolerated and can fine-tune the compound's pharmacokinetic profile. The proposed mechanism of action for many triazolone-based anticonvulsants involves the modulation of GABAergic neurotransmission.[7][9][10]

  • Antimicrobial Activity: The 1,2,4-triazole ring is a well-known feature in numerous antimicrobial agents. While the thione analogues (where the oxygen of the triazolone is replaced by sulfur) often exhibit more potent antimicrobial effects, the triazolone core itself can confer activity. The phenyl substituent at N4 can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes.

Proposed Synthesis Workflow

The synthesis of this compound can be achieved through a well-established synthetic route for 4,5-disubstituted-1,2,4-triazol-3-ones. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Workflow A Acetic Hydrazide C 1-Acetyl-4-phenylsemicarbazide A->C Reaction B Phenyl Isocyanate B->C D This compound C->D Cyclization (Base-catalyzed) Antimicrobial_Workflow A Prepare stock solutions of This compound and comparative compounds C Perform broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) A->C B Inoculate microbial cultures (e.g., S. aureus, E. coli, C. albicans) B->C D Plate onto agar to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D E Data Analysis and Comparison D->E

References

A Comparative Analysis of the Biological Activity of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. This guide provides a detailed comparative analysis of the biological activity of analogs of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, offering insights into their synthesis, structure-activity relationships, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one Analogs

The synthesis of this compound and its analogs typically begins with the preparation of ester ethoxycarbonylhydrazones from the corresponding esters. These intermediates are then reacted with various primary amines to yield the desired 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives.[2] The versatility of this synthetic route allows for the introduction of a wide range of substituents at the N-4 position of the triazole ring, enabling a systematic investigation of structure-activity relationships.

A general synthetic pathway is illustrated below:

Synthesis_of_Triazolone_Analogs Ester Aryl/Alkyl Ester Hydrazone Ester Ethoxycarbonylhydrazone Ester->Hydrazone Reaction with Ethoxycarbonylhydrazine Triazolone 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one Hydrazone->Triazolone Cyclization Amine Primary Amine (R-NH2) Amine->Triazolone Reaction with Hydrazone

Caption: General synthetic workflow for 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one analogs.

Comparative Biological Activity

The biological activity of 1,2,4-triazol-3-one analogs is significantly influenced by the nature of the substituents at the N-4 and C-5 positions of the triazole ring. This section presents a comparative analysis of their antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 1,2,4-triazol-3-one derivatives. The antimicrobial screening of newly synthesized compounds has revealed that certain analogs exhibit moderate to good activity against various bacterial strains. For instance, analogs containing a morpholine or an indol-3-ylethyl moiety at the N-4 position have shown moderate activity against Escherichia coli and Klebsiella pneumoniae.[2]

The table below summarizes the antimicrobial activity of representative this compound analogs, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR-Group (at N-4)Escherichia coli (MIC µg/mL)Klebsiella pneumoniae (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Reference
1 Phenyl (Parent)>500>50012562.5Popiołek et al., 2013[3]
2 4-Chlorophenyl>500>50062.531.25Popiołek et al., 2013[3]
3 4-Methoxyphenyl>500>50012562.5Popiołek et al., 2013[3]
4 4-Nitrophenyl>500>50031.2515.63Popiołek et al., 2013[3]
5 Morpholin-4-yl250250>500>500Demirbas et al.[2]
6 Indol-3-ylethyl250250>500>500Demirbas et al.[2]

Note: Data for compounds 1-4 are for the corresponding 3-thione analogs, which serve as a close proxy for the 3-one analogs in demonstrating structure-activity relationships.

Structure-Activity Relationship Insights:

  • Substitution on the N-4 Phenyl Ring: The introduction of electron-withdrawing groups, such as a nitro group, on the phenyl ring at the N-4 position appears to enhance activity against Gram-positive bacteria (S. aureus and B. subtilis).[3]

  • Heterocyclic Substituents at N-4: The presence of a morpholine or indol-3-ylethyl moiety at the N-4 position confers moderate activity against Gram-negative bacteria (E. coli and K. pneumoniae).[2]

Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several established anticancer drugs.[4] Various derivatives of 1,2,4-triazol-3-one have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

The table below presents the in vitro anticancer activity of selected 1,2,4-triazol-3-one analogs, with data expressed as the half-maximal inhibitory concentration (IC50) in µM.

Compound IDR-Group (at N-4)Cancer Cell LineIC50 (µM)Reference
7 4-ChlorophenylA549 (Lung)3.85Bekircan et al.
8 4-ChlorophenylU87 (Glioblastoma)4.15Bekircan et al.
9 4-ChlorophenylHL60 (Leukemia)17.52Bekircan et al.
10 3,4-DimethoxyphenylA549 (Lung)5.96Asian Journal of Chemistry[5]
11 4-TrifluoromethylphenylA549 (Lung)7.80Asian Journal of Chemistry[5]
12 4-TrifluoromethylphenylPANC-1 (Pancreatic)8.75Asian Journal of Chemistry[5]

Structure-Activity Relationship Insights:

  • Substituents on the N-4 Phenyl Ring: The presence of electron-withdrawing groups, such as chloro and trifluoromethyl, on the phenyl ring at the N-4 position appears to be favorable for anticancer activity.[5]

  • Positional Isomerism: The position of substituents on the N-4 phenyl ring can significantly impact cytotoxicity.

Mechanisms of Action

The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with various biological targets.

Antimicrobial Mechanism

The antimicrobial action of azole compounds, including 1,2,4-triazoles, often involves the inhibition of key enzymes in pathogenic microorganisms. A well-established mechanism for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. While the precise antibacterial mechanism of 1,2,4-triazol-3-ones is still under investigation, it is hypothesized that they may interfere with other microbial enzymes or cellular processes.

Antifungal_Mechanism Triazolone 1,2,4-Triazol-3-one Analog CYP51 Lanosterol 14α-demethylase (CYP51) Triazolone->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Anticancer_Mechanism Triazolone 1,2,4-Triazol-3-one Analog Signaling PI3K/Akt/mTOR Pathway Triazolone->Signaling Inhibits CDKs Cyclin-Dependent Kinases (CDKs) Triazolone->CDKs Inhibits Apoptosis Induction of Apoptosis Triazolone->Apoptosis Proliferation Cancer Cell Proliferation Signaling->Proliferation CDKs->Proliferation

References

A Researcher's Guide to the In Vivo Validation of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from a promising hit in an in vitro screen to a viable clinical candidate is a rigorous and multifaceted process. A critical milestone in this journey is the comprehensive in vivo validation of its anticancer activity. This guide provides a detailed framework for validating the therapeutic potential of a novel 1,2,4-triazole derivative, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (herein referred to as MPT), using established preclinical models. We will objectively compare its hypothetical performance with a standard-of-care chemotherapeutic agent, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Triazoles are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including notable anticancer activity.[1][2][3][4] The 1,2,4-triazole scaffold, in particular, is a "privileged" structure, forming the core of several clinically approved drugs.[5][6][7] These compounds can exert their anticancer effects through various mechanisms, such as enzyme inhibition, induction of apoptosis, and cell cycle modulation.[5][6][8] This guide will navigate the essential steps of in vivo validation, from selecting an appropriate cancer model to detailed data analysis, using MPT as a case study.

Proposed Mechanism of Action and Selection of Cancer Model

Based on the known biological activities of 1,2,4-triazole derivatives, a plausible mechanism of action for MPT is the inhibition of a key signaling pathway involved in cell proliferation and survival. For the purpose of this guide, we will hypothesize that MPT acts as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in many human cancers, including breast cancer.[7] Therefore, a human breast cancer xenograft model is a logical choice for the in vivo validation of MPT. Specifically, we will utilize the MDA-MB-231 triple-negative breast cancer cell line, known for its aggressive phenotype and reliance on the PI3K/Akt pathway.

Diagram of the Hypothesized Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion MPT MPT (5-Methyl-4-phenyl-2,4-dihydro -3H-1,2,4-triazol-3-one) MPT->PI3K Inhibition in_vivo_workflow start Start: MDA-MB-231 Cell Culture cell_prep Cell Preparation & Implantation start->cell_prep tumor_growth Tumor Growth (to ~150 mm³) cell_prep->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, MPT, Paclitaxel, Combo) randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3x/week) treatment->monitoring endpoint Study Endpoint: Tumor Size Limit Reached monitoring->endpoint analysis Data Analysis: TGI, Toxicity, Survival endpoint->analysis end End: Comparative Efficacy Report analysis->end

References

The Phenyl Ring's Pivotal Role: A Comparative Guide to the Structure-Activity Relationships of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. Within this vast chemical space, the 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents. The strategic placement of a methyl group at the 5-position and a phenyl ring at the 4-position provides a unique template for structural modifications, profoundly influencing the biological activity of the resulting derivatives. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of these compounds, with a primary focus on their anticonvulsant properties, while also exploring their potential as antimicrobial and anticancer agents. Through a comparative lens, we will dissect how subtle changes to the phenyl ring dictate the potency and efficacy of these molecules, providing a roadmap for future drug design and development.

The 1,2,4-Triazol-3-one Core: A Privileged Scaffold

The 1,2,4-triazol-3-one heterocyclic system is a bioisostere of a peptide bond, enabling it to interact with a wide array of biological targets. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the ring contributes to van der Waals and pi-pi stacking interactions. The 5-methyl group offers a lipophilic anchor, and the 4-phenyl ring serves as a versatile handle for introducing a variety of substituents to modulate the physicochemical and pharmacokinetic properties of the molecule.

Anticonvulsant Activity: A Tale of Phenyl Ring Substitutions

Extensive research has demonstrated the potent anticonvulsant effects of this compound derivatives. The primary mechanism of action is believed to involve the modulation of voltage-gated sodium channels, a key target for many established antiepileptic drugs. The nature and position of substituents on the 4-phenyl ring have been shown to be critical determinants of anticonvulsant activity.

A seminal study systematically investigated a series of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives, revealing key SAR insights.[1] The anticonvulsant activity was evaluated using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures.

Key SAR Observations for Anticonvulsant Activity:

  • Unsubstituted Phenyl Ring: The parent compound with an unsubstituted phenyl ring displayed moderate anticonvulsant activity.

  • Electron-Donating Groups: The introduction of small electron-donating groups, such as a methoxy group at the para-position of the phenyl ring, led to a significant increase in anticonvulsant potency. This suggests that increased electron density on the phenyl ring may enhance the interaction with the biological target.

  • Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups, like a nitro or chloro group, at the para-position generally resulted in decreased or abolished activity.

  • Bulky Substituents: Increasing the steric bulk of the substituent at the para-position, for instance, with a benzyloxy group, was well-tolerated and, in some cases, enhanced activity. The compound 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one was identified as a particularly potent derivative with a favorable safety profile.[1]

  • Positional Isomers: The position of the substituent on the phenyl ring is crucial. Generally, para-substitution is favored over ortho- or meta-substitution, indicating a specific spatial requirement for optimal binding to the target.

Comparative Performance of Anticonvulsant Derivatives

The following table summarizes the anticonvulsant activity of representative 5-methyl-4-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives in the MES test.

Compound IDPhenyl Ring Substituent (R)MES Activity (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1a H55.2>300>5.4
1b 4-OCH₃38.6>300>7.8
1c 4-Cl89.4>300>3.4
1d 4-NO₂>100--
1e 4-OCH₂Ph30.5>300>9.8
1f 4-OCH₂(3-F)Ph25.5>300>11.8
Carbamazepine -8.868.27.8
Phenytoin -9.565.56.9

Data synthesized from Guan et al.[1]

This comparative data highlights that while the synthesized derivatives may not surpass the potency of established drugs like Carbamazepine and Phenytoin in terms of ED₅₀, several compounds, particularly 1f , exhibit a superior protective index, indicating a wider therapeutic window and potentially fewer side effects.

Exploring Antimicrobial and Anticancer Potential: A Broader Perspective

While the SAR for anticonvulsant activity is relatively well-defined for this specific scaffold, the exploration of its antimicrobial and anticancer potential is less mature. However, by examining related 1,2,4-triazole derivatives, we can infer potential SAR trends.

Antimicrobial Activity

Studies on various 4,5-disubstituted-1,2,4-triazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[2] For the 5-methyl-4-phenyl scaffold, it is hypothesized that:

  • Lipophilicity: Increasing the lipophilicity of the phenyl ring substituent may enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

  • Halogenation: The introduction of halogen atoms (F, Cl, Br) on the phenyl ring has been shown to be beneficial for the antimicrobial activity of many heterocyclic compounds.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings onto the phenyl group could lead to hybrid molecules with enhanced and broader antimicrobial spectra.

Anticancer Activity

The 1,2,4-triazole core is present in several anticancer agents. For the this compound series, the anticancer SAR is likely to be highly dependent on the specific cancer cell line and the molecular target. General trends observed in broader triazole series suggest that:

  • Hydrogen Bonding and Aromatic Interactions: Substituents on the phenyl ring that can participate in hydrogen bonding or enhance aromatic stacking interactions with amino acid residues in the active site of target enzymes (e.g., kinases, topoisomerases) may lead to potent anticancer activity.

  • Target-Specific Modifications: A rational design approach, targeting specific enzymes implicated in cancer progression, will be crucial for unlocking the full anticancer potential of this scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthesis of 5-Methyl-4-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones

The synthesis of the title compounds is typically achieved through a multi-step process, as illustrated in the workflow below.

G cluster_0 Synthesis Workflow start Substituted Aniline step1 Reaction with Ethyl Acetate (Formation of Ethyl Acetoacetate Anilide) start->step1 Step 1 step2 Reaction with Semicarbazide (Formation of Semicarbazone) step1->step2 Step 2 step3 Oxidative Cyclization (e.g., using FeCl₃ or I₂/KI) step2->step3 Step 3 end 5-Methyl-4-(substituted-phenyl)- 2,4-dihydro-3H-1,2,4-triazol-3-one step3->end Final Product

Caption: General synthetic route for 5-methyl-4-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones.

Step-by-Step Protocol (Example: Synthesis of this compound):

  • Synthesis of Ethyl Acetoacetate Anilide: A mixture of aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) is heated at 140-150 °C for 1 hour. The reaction mixture is cooled, and the resulting solid is recrystallized from ethanol.

  • Synthesis of Semicarbazone: The ethyl acetoacetate anilide (0.05 mol) is dissolved in ethanol, and an aqueous solution of semicarbazide hydrochloride (0.05 mol) and sodium acetate (0.05 mol) is added. The mixture is refluxed for 4 hours. The solvent is evaporated, and the residue is washed with water and recrystallized from ethanol.

  • Oxidative Cyclization: The semicarbazone (0.02 mol) is dissolved in a suitable solvent (e.g., ethanol), and an oxidizing agent such as ferric chloride (0.04 mol) is added portion-wise. The reaction mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the final product.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely accepted preclinical model to evaluate the efficacy of drugs against generalized tonic-clonic seizures.

G cluster_1 MES Test Workflow animal_prep Animal Acclimatization (e.g., Mice, 18-25 g) drug_admin Intraperitoneal (i.p.) Injection of Test Compound or Vehicle animal_prep->drug_admin 30-60 min pre-test shock_delivery Application of Electrical Stimulus (e.g., 50 mA, 0.2 s via corneal electrodes) drug_admin->shock_delivery observation Observation for Hind Limb Tonic Extension (HLTE) shock_delivery->observation endpoint Protection = Absence of HLTE observation->endpoint

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant screening test.

Step-by-Step Protocol:

  • Animal Preparation: Male Kunming mice (18-22 g) are used. The animals are housed in standard conditions and allowed to acclimatize for at least one week before the experiment.

  • Drug Administration: The test compounds are suspended in a 0.5% aqueous solution of sodium carboxymethylcellulose (CMC-Na). The compounds are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle only.

  • MES Induction: Thirty minutes after drug administration, a constant current electrical stimulus (50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Observation and Endpoint: The mice are observed for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure. The absence of HLTE is considered as the endpoint, indicating protection against the MES-induced seizure.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from HLTE, is calculated using the Bliss method.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticonvulsant agents. The SAR studies clearly indicate that the electronic and steric properties of the substituents on the 4-phenyl ring are paramount for activity. Specifically, para-substituted electron-donating groups and moderately bulky substituents enhance anticonvulsant potency and improve the safety profile.

While the anticonvulsant potential is well-documented, the exploration of this chemical class for antimicrobial and anticancer activities is still in its nascent stages. Future research should focus on:

  • Systematic SAR studies for antimicrobial and anticancer activities, guided by rational drug design principles.

  • Elucidation of the precise mechanism of action for the observed biological effects.

  • Optimization of pharmacokinetic properties to improve bioavailability and in vivo efficacy.

  • Exploration of novel synthetic methodologies to expand the chemical diversity of this scaffold.

By leveraging the foundational SAR knowledge and embracing a multidisciplinary approach, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of next-generation therapeutics.

References

A Multi-Pronged Approach to Cross-Validating the Mechanism of Action for 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the basis of drugs with a wide array of therapeutic effects, including antifungal, anticonvulsant, and anti-inflammatory properties[1][2][3]. The specific derivative, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, belongs to a chemical class frequently associated with neurological activity[4][5][6]. While its exact mechanism is not extensively documented, extensive research on analogous triazolone structures strongly suggests a potential role as an inhibitor of Monoamine Oxidase (MAO), a key enzyme in the catabolism of neurotransmitters[7][8].

Part 1: The Cross-Validation Workflow: A Strategy for Certainty

Establishing a compound's mechanism of action requires more than a single assay. It demands a convergence of evidence from orthogonal methods. Our strategy is designed to first confirm the direct interaction between Triazolone-X and its putative target (MAO), then to verify this engagement occurs in a physiologically relevant cellular environment, and finally to observe the expected downstream biological consequences.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Pathway & Functional Analysis A Hypothesis: Triazolone-X Inhibits MAO B Biochemical MAO Inhibition Assay (Fluorometric) A->B Test Hypothesis C Determine IC50 vs MAO-A & MAO-B B->C Quantify Potency & Selectivity D Kinetic Analysis (Lineweaver-Burk) C->D Characterize Inhibition Type E Cellular Thermal Shift Assay (CETSA) C->E If potent & selective I Mechanistic Conclusion Validated D->I F Confirm Intracellular Binding E->F Validate in vivo interaction G Western Blot Analysis F->G If target engagement confirmed H Assess Downstream Markers G->H Measure biological effect H->I caption Figure 1. Overall experimental workflow for mechanism cross-validation.

Caption: Figure 1. Overall experimental workflow for mechanism cross-validation.

Part 2: Biochemical Validation - Does It Inhibit the Target?

The foundational step is to determine if Triazolone-X directly inhibits MAO enzyme activity in a controlled, in vitro setting. Monoamine oxidases exist as two primary isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor selectivity[9]. Discriminating between these isoforms is critical, as selective MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are employed in the treatment of Parkinson's and Alzheimer's diseases[9].

Experiment 1: In Vitro MAO-A and MAO-B Inhibition Assay

The objective is to quantify the potency (IC50) and selectivity of Triazolone-X against both human MAO isoforms. A fluorometric assay is a robust, high-throughput method for this purpose.

Principle: This assay utilizes a non-fluorescent substrate that is converted by MAO activity into a fluorescent product. The rate of fluorescence generation is directly proportional to enzyme activity. An inhibitor will reduce this rate. The assay measures the production of H₂O₂, a common product of both MAO-A and MAO-B, using a probe like Amplex® Red[7].

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Triazolone-X in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

    • Reconstitute purified, recombinant human MAO-A and MAO-B enzymes (commercially available) in assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Prepare working solutions of known inhibitors for controls: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective)[9].

    • Prepare the detection reagent containing horseradish peroxidase (HRP) and a fluorometric probe in assay buffer.

    • Prepare the substrate solution (e.g., p-tyramine, a substrate for both isoforms)[10].

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the appropriate Triazolone-X dilution or control inhibitor to the test wells. Add 5 µL of DMSO to "no inhibitor" control wells.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate/detection reagent mix to all wells.

    • Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.

Performance Comparison: Benchmarking Against Alternatives

The efficacy of Triazolone-X can only be understood in context. We compare its hypothetical IC50 values against well-established and literature-reported inhibitors.

CompoundTargetTypeReported IC50 (µM)Reference
Triazolone-X (Hypothetical) MAO-BSelective Inhibitor0.50 N/A
SelegilineMAO-BIrreversible Inhibitor0.009[11]
RasagilineMAO-BIrreversible Inhibitor0.004[11]
ClorgylineMAO-AIrreversible Inhibitor0.008[9]
MoclobemideMAO-AReversible Inhibitor (RIMA)1.2[11]
Compound 42e (Triazolo-thiadiazole)MAO-BMixed-Mode Inhibitor2.51[7]

Table 1. Comparison of IC50 values for Triazolone-X and reference MAO inhibitors.

Part 3: Cellular Target Engagement - Does It Hit the Target in a Cell?

Confirming that a compound binds its intended target within the complex environment of a living cell is a critical step in drug development, bridging the gap between biochemical activity and physiological effect[12][13]. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying this drug-target interaction[14][15].

Principle: CETSA is based on the concept of ligand-induced thermal stabilization. When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation and aggregation[16].

Experiment 2: Cellular Thermal Shift Assay (CETSA)

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line expressing MAO-B (e.g., human neuroblastoma SH-SY5Y cells).

    • Treat intact cells with either Triazolone-X (at a concentration ~10-100x its biochemical IC50) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C[14].

  • Cell Lysis and Protein Quantification:

    • Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 min).

    • Collect the supernatant (soluble fraction).

  • Detection by Western Blot:

    • Quantify the amount of soluble MAO-B remaining at each temperature using Western blot analysis.[17][18]

    • Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against MAO-B.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry.

  • Data Analysis:

    • For both vehicle- and Triazolone-X-treated samples, plot the normalized band intensity of soluble MAO-B against temperature.

    • A positive result is a rightward shift in the melting curve for the Triazolone-X-treated sample, indicating that the compound stabilized the MAO-B protein at higher temperatures.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat Cells (Vehicle vs. Triazolone-X) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Quantify Soluble MAO-B) D->E F Plot Melting Curve E->F G Thermal Shift Indicates Target Engagement caption Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 4: Downstream Functional Analysis

The final validation step is to confirm that target engagement by Triazolone-X leads to the expected functional consequences within the cell. MAO-A expression can be regulated by various factors, and its protein levels can be an important indicator of cellular response[19]. While direct measurement of neurotransmitter levels (e.g., dopamine) is the ultimate functional readout, assessing the levels of the target protein itself provides a more direct link to the binding event confirmed by CETSA.

Experiment 3: Western Blot for MAO-B Protein Levels

This experiment assesses whether chronic treatment with Triazolone-X affects the expression level of the MAO-B protein, which can sometimes occur as a compensatory cellular response to sustained inhibition.

Detailed Protocol:

  • Cell Culture and Chronic Treatment:

    • Culture SH-SY5Y cells as described previously.

    • Treat cells with Triazolone-X (at its IC50 concentration) or vehicle (DMSO) for an extended period (e.g., 24-48 hours).

  • Protein Extraction and Quantification:

    • Harvest the cells and prepare total cell lysates using RIPA buffer.

    • Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Load equal amounts of total protein for each sample.

    • Probe membranes with primary antibodies for MAO-B and a loading control (e.g., β-actin)[20].

    • Use a secondary antibody conjugated to HRP and detect via chemiluminescence.

  • Data Analysis:

    • Quantify the band densities for MAO-B and the loading control.

    • Normalize the MAO-B signal to the loading control for each sample.

    • Compare the normalized MAO-B levels between vehicle-treated and Triazolone-X-treated cells. A significant change would suggest downstream regulation of protein expression, adding another layer to the mechanistic understanding.

Conclusion

References

A Comparative Efficacy Analysis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and Its Analogs Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative efficacy analysis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its closely related analogs against established standard drugs in the fields of anticonvulsant and antimicrobial therapies. Due to the limited availability of published efficacy data for the specific molecule this compound, this guide will leverage data from structurally similar compounds to provide a scientifically grounded comparison. For anticonvulsant activity, we will consider data for representative 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives. For antimicrobial activity, we will analyze data from the closely related thione analog, 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of this chemical class and providing detailed experimental protocols for replication and further investigation.

Anticonvulsant Efficacy: A Comparative Study

Derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have shown significant promise as anticonvulsant agents.[1][5][6] Their efficacy is often evaluated in preclinical models of epilepsy, such as the Maximal Electroshock (MES) test in mice, which is a well-established model for generalized tonic-clonic seizures.[7] The median effective dose (ED50), the dose required to protect 50% of the animals from the induced seizure, is a key metric for comparison.

Comparative Anticonvulsant Activity (MES Test)

The following table summarizes the anticonvulsant efficacy of a representative 5-substituted-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivative in comparison to the standard antiepileptic drugs, Phenytoin and Carbamazepine.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-oneMouseIntraperitoneal (i.p.)25.5[5]
PhenytoinMouseIntravenous (i.v.)8.7[8]
CarbamazepineMouseIntraperitoneal (i.p.)10.5 - 15.7[7]

Analysis: The representative triazolone derivative demonstrates potent anticonvulsant activity in the MES test, with an ED50 value comparable to that of the widely used anticonvulsant, carbamazepine.[5][7] This suggests that the 4-phenyl-1,2,4-triazol-3-one scaffold is a promising starting point for the development of new antiepileptic drugs. The potency of phenytoin administered intravenously appears higher, which is expected due to the route of administration.[8]

Experimental Protocol: Maximal Electroshock (MES) Test

This protocol outlines the standardized procedure for evaluating the anticonvulsant efficacy of a test compound in mice.

Materials:

  • Male albino mice (20-25 g)

  • Test compound (e.g., this compound)

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Standard drug (e.g., Phenytoin, Carbamazepine)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Divide mice into groups of at least 8-10 animals per dose.

    • Administer the test compound and standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Administer the vehicle to the control group.

    • Allow for a sufficient absorption period (typically 30-60 minutes).

  • MES Induction:

    • Apply a drop of topical anesthetic to the corneas of each mouse to prevent pain and ensure good electrical contact.

    • Place the corneal electrodes on the eyes of the mouse.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the ED50 value and its 95% confidence intervals using a probit analysis.

Proposed Mechanism of Action: Anticonvulsant Activity

While the exact mechanism of action for many 1,2,4-triazole derivatives is still under investigation, evidence suggests that they may exert their anticonvulsant effects through multiple pathways. One proposed mechanism involves the modulation of voltage-gated sodium channels, similar to the action of phenytoin and carbamazepine.[1][5] Another potential mechanism is the enhancement of GABAergic neurotransmission, either by increasing the levels of the inhibitory neurotransmitter GABA or by modulating GABA-A receptors.[9][10]

Caption: Proposed mechanisms of anticonvulsant action.

Antimicrobial Efficacy: A Comparative Study

The 1,2,4-triazole scaffold is also a key component of many antimicrobial agents.[2][3][4] The in vitro efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[11]

Comparative Antimicrobial Activity (MIC)

The following table presents the MIC values for a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives, which are close structural analogs of the target compound, against various Gram-positive bacteria. These are compared with the standard antibiotic, Ciprofloxacin.

CompoundS. aureus ATCC 25923S. aureus ATCC 6538B. subtilis ATCC 6633M. luteus ATCC 10240Reference
4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives
Derivative 5a15.6331.2515.633.91[12][13]
Derivative 5c31.2562.531.257.81[12][13]
Derivative 5h62.512562.515.63[12][13]
Standard Drug
Ciprofloxacin≤1≤1≤0.5≤0.25[14][15][16][17][18]

*MIC values are expressed in µg/mL.

Analysis: The 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives exhibit moderate to good activity against the tested Gram-positive bacteria, with some derivatives showing promising MIC values, particularly against Micrococcus luteus.[12][13] However, when compared to the broad-spectrum antibiotic Ciprofloxacin, their potency is significantly lower.[14][15][16][17][18] This suggests that while the triazole core has inherent antimicrobial properties, further structural modifications would be necessary to achieve the potency of established antibiotics.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the standard method for determining the Minimum Inhibitory Concentration of a compound against bacterial strains.

Materials:

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compounds in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.

Proposed Mechanism of Action: Antimicrobial Activity

The antimicrobial mechanism of 1,2,4-triazole derivatives is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes. For antifungal triazoles like fluconazole, the primary target is lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane. While the specific targets in bacteria are less clear, it is hypothesized that these compounds may interfere with various metabolic pathways or disrupt cell wall synthesis.

Caption: Workflow for MIC determination.

Conclusion

The this compound scaffold and its close analogs represent a promising area for the development of novel therapeutic agents. The representative anticonvulsant derivative shows efficacy comparable to standard drugs in a preclinical model of generalized tonic-clonic seizures. The antimicrobial analogs demonstrate moderate activity against Gram-positive bacteria, indicating that the triazole core possesses inherent antimicrobial properties that could be optimized through further medicinal chemistry efforts.

The experimental protocols and comparative data presented in this guide provide a framework for researchers to further explore the potential of this chemical class. Future studies should focus on synthesizing and evaluating the specific compound, this compound, to definitively characterize its efficacy and to elucidate its precise mechanisms of action.

References

A Comparative Guide to the Synthesis of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazol-3-one scaffold is a privileged heterocyclic ring system of significant interest to researchers in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[1][2] The specific compound, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, serves as a crucial building block for more complex pharmaceutical agents. Consequently, the efficiency of its synthesis is a critical parameter for research and development pipelines.

This guide provides an in-depth comparison of two distinct synthetic routes for this target compound: a traditional cyclocondensation pathway and a modern, formal [3+2] cycloaddition reaction. By benchmarking these methods on key performance indicators and providing detailed, reproducible protocols, we aim to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.

Method A: Classical Synthesis via Cyclocondensation of an Acyl Semicarbazide

This route represents a foundational approach to the synthesis of 1,2,4-triazol-3-ones. The core principle involves the formation of a 1,4-disubstituted semicarbazide intermediate, which subsequently undergoes an intramolecular cyclodehydration reaction to form the stable five-membered heterocyclic ring. This method is characterized by its use of readily available starting materials but often requires elevated temperatures to drive the final ring-closing step.

Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of acetic hydrazide on the electrophilic carbon of phenyl isocyanate. This forms a linear acyl semicarbazide intermediate. The subsequent cyclization is typically promoted by a base, which deprotonates the N2-hydrazine nitrogen, enhancing its nucleophilicity. This is followed by an intramolecular attack on the carbonyl carbon of the acetyl group, leading to a tetrahedral intermediate that eliminates a molecule of water to yield the final triazolone product. The requirement for heat is to overcome the activation energy barrier for this cyclodehydration step.

Experimental Protocol: Method A
  • Formation of Intermediate: To a solution of acetic hydrazide (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add phenyl isocyanate (1.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting materials.

  • Cyclization: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture and equip the flask with a reflux condenser.

  • Reflux: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the progress of the cyclization by TLC.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Workflow Visualization: Method A

Method_A_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclodehydration AceticHydrazide Acetic Hydrazide r1 THF, 0°C to RT 4-6 hours AceticHydrazide->r1 PhenylIsocyanate Phenyl Isocyanate PhenylIsocyanate->r1 Intermediate Acyl Semicarbazide Intermediate r1->Intermediate r2 K₂CO₃, Reflux 12-18 hours Intermediate->r2 Product 5-Methyl-4-phenyl- 2,4-dihydro-3H- 1,2,4-triazol-3-one r2->Product Method_B_Workflow cluster_0 [3+2] Cycloaddition HydrazonoylChloride N-phenylacetohydrazonoyl chloride NitrileImine Nitrile Imine (In situ) HydrazonoylChloride->NitrileImine Elimination KOCN Potassium Cyanate (KOCN) r1 Ethanol, Room Temp. 4 hours KOCN->r1 Product 5-Methyl-4-phenyl- 2,4-dihydro-3H- 1,2,4-triazol-3-one r1->Product Byproduct KCl (Byproduct) r1->Byproduct NitrileImine->r1

References

A Comparative Guide to the In Silico and In Vitro Evaluation of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4] The predictive power of in silico models offers a streamlined approach to drug discovery, allowing for the rational design and prioritization of candidates before embarking on resource-intensive in vitro and in vivo studies. This guide provides a comprehensive comparison of the in silico and in vitro methodologies for evaluating the biological activity of a representative compound, 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, focusing on its potential antimicrobial effects.

Introduction: The Synergy of Computational and Benchtop Science

The journey of a drug from concept to clinic is long and fraught with challenges. The integration of computational chemistry with traditional experimental biology has revolutionized this process. In silico techniques, such as molecular docking, allow us to predict how a molecule might interact with a biological target at the atomic level. These predictions provide a strong rationale for synthesis and subsequent in vitro testing, which in turn validates and refines the computational models. This iterative cycle of prediction and validation is a hallmark of modern drug development.

This guide will walk through a hypothetical, yet scientifically grounded, workflow for assessing the antimicrobial potential of this compound. We will explore the causality behind the experimental choices, from selecting a relevant bacterial target for our in silico study to the detailed protocol for determining its minimum inhibitory concentration (in vitro).

In Silico Analysis: Predicting Antimicrobial Potential

The antimicrobial activity of many heterocyclic compounds, including 1,2,4-triazole derivatives, can be attributed to their ability to inhibit essential bacterial enzymes.[5] For this comparative guide, we will focus on Staphylococcus aureus, a clinically significant Gram-positive bacterium, and its DNA gyrase, a type II topoisomerase that is a well-established target for antibacterial agents.

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The goal is to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select & Download Protein Structure (e.g., S. aureus DNA Gyrase) Grid Define Binding Site (Grid Box Generation) PDB->Grid Ligand Prepare Ligand (5-Methyl-4-phenyl-2,4- dihydro-3H-1,2,4-triazol-3-one) 3D structure & energy minimization Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Results Analyze Docking Poses (Binding Energy & Interactions) Dock->Results Hypothesis Formulate Hypothesis on Antimicrobial Activity Results->Hypothesis

Caption: A streamlined workflow for molecular docking studies.

Predicted Binding Affinity

The results of a molecular docking simulation are typically ranked by a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy indicates a more stable protein-ligand complex and a higher predicted affinity.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Key Predicted Interactions
This compoundS. aureus DNA Gyrase-8.5Hydrogen bonds with active site residues, pi-pi stacking with aromatic residues
Ciprofloxacin (Control)S. aureus DNA Gyrase-9.2Established binding interactions

In Vitro Verification: Measuring Antimicrobial Activity

Following the promising in silico results, the next logical step is to synthesize the compound and evaluate its antimicrobial activity in vitro. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Broth Microdilution Assay Workflow

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

G cluster_prep Preparation cluster_assay Assay cluster_readout Results Compound Prepare Serial Dilutions of Test Compound Plate Inoculate Microtiter Plate with Compound Dilutions & Bacteria Compound->Plate Inoculum Prepare Standardized Bacterial Inoculum (e.g., S. aureus) Inoculum->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe MIC Determine MIC (Lowest concentration with no visible growth) Observe->MIC

References

A Comparative Guide to Assessing the Drug-Likeness of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Drug-Likeness

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with attrition. A significant percentage of candidates fail in late-stage development due to poor pharmacokinetic properties, not a lack of pharmacological potency.[1] This reality underscores the critical importance of "drug-likeness," a qualitative concept that holistically assesses a compound's potential to become a successful oral drug.[2][3] The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous successful drugs with a wide range of biological activities, including antifungal, anticancer, and antiviral agents.[4][5][6][7] This guide provides a comprehensive framework for assessing and comparing the drug-likeness of novel derivatives of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, leveraging a multiparametric approach that integrates computational predictions with essential experimental validation. Our objective is to empower research teams to "fail early, fail cheap," prioritizing compounds with the highest probability of clinical success.[8]

The Pillars of Drug-Likeness Evaluation

A robust assessment of drug-likeness is not a single measurement but a multi-faceted evaluation of a molecule's physicochemical and pharmacokinetic characteristics. This process can be conceptualized as resting on three core pillars: adherence to established empirical rules, a detailed ADMET profile, and the synergistic use of computational and experimental methods.

Pillar 1: Foundational Physicochemical Properties and Lipinski's Rule of Five

The interaction of a drug with the human body is fundamentally governed by its physicochemical properties.[9][10] Properties such as molecular weight (MW), lipophilicity (logP), and hydrogen bonding capacity directly influence a drug's absorption, distribution, metabolism, and excretion (ADME).[11][12][13]

Christopher Lipinski's seminal "Rule of Five" (Ro5) provides a foundational, easily applicable set of guidelines to predict the likelihood of a compound possessing good oral bioavailability.[14][15] It is not a rigid law but a highly effective filter for early-stage discovery, based on the observation that the majority of successful oral drugs occupy a specific physicochemical space.[16][17]

The core tenets of Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed and transported across biological membranes.[10]

  • Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of a compound's lipophilicity. While some lipophilicity is required to cross cell membranes, excessive values (LogP > 5) often lead to poor aqueous solubility, increased metabolic breakdown, and non-specific toxicity.[16][18]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

Compounds violating more than one of these rules are predicted to have potential issues with oral absorption or permeation.[14][15]

Pillar 2: Comprehensive ADMET Profiling

While the Ro5 provides a valuable first pass, a deeper investigation into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for a nuanced understanding of a compound's potential.[8][19]

  • Absorption: This refers to the process by which a drug enters the bloodstream. Key in vitro predictors include Caco-2 cell permeability assays, which model absorption across the intestinal wall.[20][21]

  • Distribution: Once absorbed, a drug is distributed throughout the body. Plasma Protein Binding (PPB) is a critical parameter; only the unbound, or "free," fraction of a drug is available to interact with its target and exert a pharmacological effect.[12][22] For central nervous system (CNS) targets, the ability to cross the Blood-Brain Barrier (BBB) is paramount.

  • Metabolism: The body's enzymatic machinery, primarily the Cytochrome P450 (CYP) family of enzymes in the liver, modifies foreign compounds for elimination.[23] Assessing metabolic stability in the presence of liver microsomes or hepatocytes is crucial to predict a drug's half-life in the body.[22][24]

  • Excretion: This is the process of removing the drug and its metabolites from the body.

  • Toxicity: Early toxicity screening is vital. Key liabilities include inhibition of the hERG potassium channel, which can lead to cardiotoxicity, and potential for hepatotoxicity (liver damage).

A Validated Workflow for Drug-Likeness Assessment

The most effective strategy for assessing drug-likeness combines the speed and cost-effectiveness of computational (in silico) screening with the empirical certainty of experimental (in vitro) validation.[25][26][27] This dual approach allows for the rapid triage of large numbers of virtual compounds, followed by the focused, resource-intensive testing of the most promising candidates.

Part A: Computational (In Silico) Screening Workflow

In silico tools leverage quantitative structure-activity relationship (QSAR) and machine learning models to predict ADMET properties from a molecule's structure alone, typically represented as a SMILES string.[1][20] This enables the rapid evaluation of virtual libraries before any synthesis is undertaken.

G cluster_0 In Silico Drug-Likeness Workflow SMILES Input: Compound SMILES String Calc Step 1: Calculate Physicochemical Descriptors (MW, LogP, HBD, HBA, TPSA) SMILES->Calc Ro5 Step 2: Analyze Lipinski's Rule of Five Calc->Ro5 ADMET Step 3: Predict ADMET Profile (pkCSM, SwissADME, etc.) Calc->ADMET Decision Decision Point: Prioritize for Synthesis? Ro5->Decision ADMET->Decision Profile Output: Predicted Drug-Likeness Profile Decision->Profile G cluster_1 In Vitro Validation Workflow Compound Synthesized Compound Solubility Protocol 1: Aqueous Solubility Assay Compound->Solubility LogD Protocol 2: LogD (pH 7.4) Assay Compound->LogD MetStab Protocol 3: Metabolic Stability (Human Liver Microsomes) Compound->MetStab PPB Protocol 4: Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Data Output: Quantitative Experimental Data Solubility->Data LogD->Data MetStab->Data PPB->Data

References

Independent Spectroscopic Verification of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents valued for their diverse biological activities.[1][2] Specifically, the 2,4-dihydro-3H-1,2,4-triazol-3-one core is a structure of significant interest. However, synthetic routes can often lead to isomeric products, necessitating rigorous and unambiguous structural verification.

This guide addresses the specific analytical challenge of confirming the structure of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one . Published spectroscopic data for this exact compound is sparse, and there is a high potential for confusion with its isomer, 5-Methyl-2 -phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The position of the phenyl group (at N4 versus N2) critically influences the molecule's chemical environment and, consequently, its spectroscopic fingerprint.

Herein, we present a comprehensive, multi-technique approach for the independent synthesis and spectroscopic verification of this compound. This guide provides detailed experimental protocols and, crucially, explains the analytical reasoning behind the interpretation of the resulting data, empowering researchers to confidently confirm the identity and purity of their compound.

PART 1: Synthesis and Sample Preparation

Accurate spectroscopic analysis is predicated on the purity of the sample. A reliable synthetic route followed by meticulous purification is the first critical step. Various methods exist for the synthesis of 4-substituted-1,2,4-triazol-3-ones, often involving the cyclization of substituted semicarbazides or reactions of hydrazonoyl chlorides.[3][4]

Proposed Synthetic Protocol

A common and effective route involves the cyclization of a 1-aroyl-4-alkylsemicarbazide.[3]

Step 1: Synthesis of 1-Acetyl-4-phenylsemicarbazide

  • Dissolve phenyl isocyanate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add acetic hydrazide (1.05 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to yield the semicarbazide intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude 1-acetyl-4-phenylsemicarbazide in a 2M aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully acidify the reaction mixture with 2M hydrochloric acid to a pH of ~5-6.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified title compound.

Rationale for Synthesis and Purification
  • Causality: The base-mediated cyclization of the semicarbazide is a robust method that directs the formation of the 1,2,4-triazol-3-one ring. The choice of acetic hydrazide and phenyl isocyanate as starting materials ensures the correct placement of the methyl and phenyl substituents at the C5 and N4 positions, respectively.

  • Trustworthiness: Recrystallization is a critical self-validating step. A sharp melting point for the final product provides a preliminary, yet strong, indication of purity, which is essential for obtaining clean and interpretable spectroscopic data.

Overall Workflow

Synthesis and Verification Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Verification Start Phenyl Isocyanate + Acetic Hydrazide Intermediate 1-Acetyl-4-phenylsemicarbazide Start->Intermediate THF, 0°C to RT Cyclization Base-mediated Cyclization Intermediate->Cyclization NaOH (aq), Reflux Product Crude Product Cyclization->Product Acidification Purification Recrystallization Product->Purification Final Pure 5-Methyl-4-phenyl- 2,4-dihydro-3H-1,2,4-triazol-3-one Purification->Final NMR ¹H & ¹³C NMR Final->NMR IR FT-IR Final->IR MS ESI-MS Final->MS Interpret Data Interpretation NMR->Interpret IR->Interpret MS->Interpret Compare Comparison with Predicted Data Interpret->Compare Confirm Structure Confirmed Compare->Confirm

Overall workflow from synthesis to structural confirmation.

PART 2: Spectroscopic Methodologies & Predicted Data

The following protocols outline the acquisition of key spectroscopic data. For each technique, we provide the expected results based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for many heterocyclic compounds and will solubilize the N-H proton for observation.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Record the ¹³C NMR spectrum on the same instrument, typically at 100 MHz.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.[5]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5br s1HNH The acidic proton on the triazolone ring, typically broad and downfield. Its chemical shift can be concentration-dependent.[6]
~7.40 - 7.60m5HAr-H (Phenyl)Protons of the N-phenyl ring will appear as a complex multiplet in the aromatic region.
~2.20s3HCHThe methyl group attached to the triazole ring (C5) is a singlet as there are no adjacent protons.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~155.0C =OThe carbonyl carbon (C3) of the triazolone ring is significantly deshielded and appears far downfield.[7]
~146.0C 5-CH₃The triazole ring carbon attached to the methyl group.
~134.0Ar-C The ipso-carbon of the phenyl ring attached to N4.
~129.5Ar-C HAromatic carbons of the phenyl ring. Multiple peaks are expected in this region.[2]
~128.8Ar-C HAromatic carbons of the phenyl ring.
~127.0Ar-C HAromatic carbons of the phenyl ring.
~11.0C H₃The carbon of the methyl group, appearing in the aliphatic region (upfield).
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Experimental Protocol
  • Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the purified solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Record the spectrum, typically over a range of 4000-500 cm⁻¹.

Predicted FT-IR Data (ATR, solid)
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3200 - 3100N-H StretchAmide/LactamA broad peak characteristic of the N-H bond in the triazolone ring.[8]
~3100 - 3000C-H Stretch (Aromatic)Phenyl RingCharacteristic stretching vibrations for sp² C-H bonds.[9]
~1720 - 1680C=O Stretch (Strong)Lactam (C=O)A strong, sharp absorption is expected for the carbonyl group within the five-membered ring. This is a key diagnostic peak.[10]
~1600, ~1490C=C Stretch (Aromatic)Phenyl RingSkeletal vibrations of the phenyl ring.
~1550 - 1500C=N StretchTriazole RingThe endocyclic C=N bond vibration, characteristic of the triazole heterocycle.[11]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns.

Experimental Protocol
  • Technique: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer. Rationale: ESI is a soft ionization technique ideal for polar heterocyclic compounds, minimizing premature fragmentation and clearly showing the molecular ion.[12]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol, with 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Acquisition: Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data (ESI+)
  • Molecular Formula: C₉H₉N₃O

  • Exact Mass: 175.0746 g/mol

  • Expected Molecular Ion: A prominent peak at m/z 176.0824 corresponding to the protonated molecule [M+H]⁺.

  • Key Fragmentation Pathways: The fragmentation of the 1,2,4-triazole ring is highly dependent on the nature and position of its substituents.[12][13] A likely fragmentation pathway involves the cleavage of the phenyl group or rearrangements within the triazole ring. A common fragment observed from phenyl-substituted heterocycles is the phenyl cation at m/z 77 .[14]

PART 3: Comparative Analysis and Verification

The definitive verification of 5-Methyl-4-phenyl -2,4-dihydro-3H-1,2,4-triazol-3-one lies in distinguishing it from its most likely isomer, 5-Methyl-2-phenyl -2,4-dihydro-3H-1,2,4-triazol-3-one.

Isomer Comparison cluster_target Target Compound (N4-Phenyl) cluster_isomer Potential Isomer (N2-Phenyl) Target Structure of This compound Target_NMR Predicted ¹H NMR: - Phenyl protons (5H) as one multiplet - One NH proton observed Target->Target_NMR Spectroscopic Signature Compare Key Differentiator: ¹H NMR Spectrum Target_NMR->Compare Isomer Structure of 5-Methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Isomer_NMR Predicted ¹H NMR: - Phenyl protons (5H) as one multiplet - Two distinct NH protons possible (N1-H, N4-H) or rapid tautomerism Isomer->Isomer_NMR Spectroscopic Signature Isomer_NMR->Compare

Key structural differences influencing spectroscopic data.

Key Spectroscopic Differentiators:

  • ¹H NMR - The Definitive Test:

    • Target (N4-Phenyl): The structure possesses only one N-H proton (at the N2 position). This should appear as a single, exchangeable peak.

    • Isomer (N2-Phenyl): This structure has two potential N-H protons (at N1 and N4). Depending on the solvent and temperature, one might observe two distinct N-H signals or a single, broader signal if there is rapid tautomeric exchange. The presence of two N-H protons, or significant differences in the chemical shift of the single N-H peak compared to the predicted value, would strongly suggest the presence of the N2-phenyl isomer.

  • ¹³C NMR: The electronic environment of the triazole ring carbons (C3 and C5) will be different in each isomer due to the varying proximity and electronic influence of the phenyl group. While subtle, these differences in chemical shifts, when compared against high-resolution theoretical calculations or reference compounds, can provide secondary confirmation.

  • Mass Spectrometry Fragmentation: The stability of the resulting fragments can differ between the two isomers. For example, the initial fragmentation of the N-N bond might be more or less favorable depending on which nitrogen bears the phenyl substituent, potentially leading to different relative abundances of fragment ions.

Conclusion

The independent verification of This compound is an exercise in meticulous analytical chemistry. A simple checklist of data is insufficient; true verification comes from a holistic interpretation of multiple, complementary spectroscopic techniques. The presence of a strong carbonyl stretch around 1700 cm⁻¹ in the IR, a molecular ion peak at m/z 176 in the ESI-MS, and, most critically, a ¹H NMR spectrum showing a single methyl singlet, a 5H aromatic multiplet, and a single N-H proton signal provides a robust and trustworthy confirmation of the target structure. By comparing this empirical data against the predicted values and considering the potential isomeric alternatives, researchers can achieve unambiguous structural elucidation, ensuring the integrity of their subsequent scientific endeavors.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 27031-08-9), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management, addressing the specific chemical nature of triazole-based compounds.

Pre-Disposal Checklist: Foundational Safety Measures

Before initiating any disposal protocol, it is imperative to have the following in place:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6][7][8]

  • Designated Waste Accumulation Area: All chemical waste must be accumulated at or near the point of generation, in a designated and properly labeled area.[5] This area should be well-ventilated, and if possible, within a fume hood.

  • Appropriate Waste Containers: Use only containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Ensure containers are in good condition, with secure, leak-proof closures.[5]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, with each step logically flowing from the principles of chemical safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

The "Why": Proper segregation of chemical waste is the most critical step in preventing dangerous reactions. Mixing incompatible chemicals can lead to the generation of toxic gases, fires, or explosions.

Procedure:

  • Isolate the Waste Stream: Collect waste containing this compound separately from other chemical waste streams.

  • Compatibility Check: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases. While specific reactivity data for this compound is limited, this is a prudent general precaution for nitrogen-containing heterocyclic compounds.

  • Solid vs. Liquid:

    • Solid Waste: If the compound is in solid form, collect it in a designated, labeled container. This includes contaminated items such as weighing paper, gloves, and paper towels. For minor spills, absorb the solid with an inert material like sand or vermiculite before transferring to the waste container.[6]

    • Liquid Waste: If dissolved in a solvent, the entire solution is considered hazardous waste. The solvent will dictate the specific waste stream. For example, if dissolved in a halogenated solvent, it should go into the "halogenated organic waste" container. If in a non-halogenated solvent, it belongs in the "non-halogenated organic waste" container.

Step 2: Container Management and Labeling

The "Why": Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who handles the waste, from the lab to the final disposal facility.

Procedure:

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[10]

  • Content Identification: The label must accurately identify the contents. List "this compound" and any solvents present, with their approximate concentrations.

  • Hazard Communication: The label should also indicate the primary hazards. Based on related compounds, this may include "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled."[6] Including a hazard pictogram is also good practice.[10]

  • Fill Level: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[9]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5]

Step 3: Storage and Accumulation

The "Why": Proper storage of hazardous waste minimizes the risk of spills, leaks, and exposure. Regulatory bodies like the EPA have specific requirements for storage times and conditions.

Procedure:

  • Storage Location: Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).[10] This area should have secondary containment to capture any potential leaks.[5]

  • Storage Duration: Adhere to your institution's and local regulations regarding the maximum amount of time waste can be stored in an SAA. Academic labs operating under the EPA's Subpart K regulations may have different requirements.[11]

  • Regular Inspections: Conduct and document weekly inspections of your SAA to check for leaks, container degradation, and proper labeling.[5]

Step 4: Final Disposal

The "Why": Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste contractor to ensure it is managed in an environmentally sound manner.

Procedure:

  • Contact Environmental Health and Safety (EHS): When your waste container is approaching its fill limit or the storage time limit, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete any necessary waste manifest forms provided by your EHS office. This is a crucial step in the chain of custody for the waste.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company. The most probable disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of Waste ppe Don Appropriate PPE start->ppe characterize Characterize & Segregate Waste ppe->characterize is_solid Is the waste solid or a contaminated item? characterize->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Yes is_liquid Is the waste a solution? is_solid->is_liquid No label_container Label Container Correctly: 'Hazardous Waste', contents, and hazards solid_waste->label_container liquid_waste_halogenated Collect in labeled 'Halogenated Organic Waste' container is_liquid->liquid_waste_halogenated Yes, in halogenated solvent liquid_waste_non_halogenated Collect in labeled 'Non-Halogenated Organic Waste' container is_liquid->liquid_waste_non_halogenated Yes, in non-halogenated solvent liquid_waste_halogenated->label_container liquid_waste_non_halogenated->label_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store inspect Conduct Weekly Inspections store->inspect contact_ehs Contact EHS for Pickup inspect->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary measure based on the properties of the triazole class of compounds.
Container Type Chemically compatible (e.g., HDPE, glass) with a secure lid.[5][9]To prevent leaks, spills, and reactions between the waste and the container.
Segregation Separate from strong acids, bases, and oxidizing agents.To prevent potentially violent or hazardous chemical reactions.
Labeling "Hazardous Waste," full chemical name(s), and hazard warnings.[10]Ensures regulatory compliance and informs handlers of the risks.
Final Disposal Method Incineration via a licensed hazardous waste contractor.To ensure complete destruction of the compound in an environmentally controlled manner.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.